(6-chloro-1H-indol-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDBYYTCZPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-chloro-1H-indol-1-yl)acetic acid is a halogenated indole derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic methodologies, and an exploration of its biological activities. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the causality behind experimental choices and to ground the information in authoritative references, providing a self-validating system of protocols and insights for researchers in drug discovery and development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. This compound, with its chloro-substitution on the benzene ring and an acetic acid moiety at the N-1 position, represents a synthetically accessible derivative with potential anti-inflammatory and analgesic properties.[2] This guide will delve into the specific chemical characteristics that underpin its potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [2][3] |
| Molecular Weight | 209.63 g/mol | [2][4] |
| CAS Number | 943654-33-9 | [4][5][6] |
| Appearance | Off-white to pale solid | |
| Solubility | Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring and the methylene protons of the acetic acid side chain. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by the chloro-substituent. The methylene protons of the acetic acid group will present as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the indole ring, typically in the 110-140 ppm range.[2] The carbon bearing the chlorine atom will exhibit a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will be observed significantly downfield.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~750 | C-Cl stretch | Aryl Halide |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[2]
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 209.63 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2) peak approximately one-third the intensity of the M+ peak.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of 6-chloroindole. This section provides a detailed, field-proven protocol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol describes the N-alkylation of 6-chloroindole using ethyl bromoacetate followed by hydrolysis.
Materials:
-
6-chloroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of 6-chloroindole:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloroindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 6-chloroindole.
-
-
N-Alkylation:
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
-
Work-up of the Ester Intermediate:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (6-chloro-1H-indol-1-yl)acetate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq.) and stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Expertise & Experience Insights: The use of sodium hydride as a base ensures complete deprotonation of the indole nitrogen, leading to a more efficient N-alkylation. Using the ester of bromoacetic acid followed by hydrolysis is often preferred as it can lead to a cleaner reaction and easier purification compared to the direct use of bromoacetic acid.
Chemical Reactivity and Stability
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position. However, in N-substituted indoles such as this compound, the reactivity at C3 is still significant, though the N-substituent can influence the overall reactivity. The chloro-substituent at the C6 position is a deactivating group, which will slightly reduce the reactivity of the benzene portion of the indole ring towards electrophilic substitution.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes typical reactions of carboxylic acids, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide formation: Reaction with amines, often activated by coupling agents.
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Stability
This compound is generally stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air, which can lead to gradual decomposition. It is advisable to store the compound in a cool, dark, and dry place.
Biological Activity and Mechanism of Action
Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]
Anti-inflammatory and Analgesic Potential
Several studies have indicated that indole acetic acid derivatives can exhibit significant anti-inflammatory and analgesic effects.[2] The mechanism of action for many of these compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes.[7]
Cyclooxygenase (COX) Inhibition
Caption: Proposed mechanism of action via COX enzyme inhibition.
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is hypothesized that this compound may act as a COX inhibitor, thereby reducing the production of prostaglandins and alleviating inflammation and pain. Further research is needed to determine its selectivity for COX-1 versus COX-2, which is a critical factor in the safety profile of NSAIDs.[2]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable compound for researchers in the field of drug discovery. Its straightforward synthesis and the biological potential of its indole scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential mechanism of action. The information presented herein is intended to serve as a robust resource for scientists and to facilitate further research into the therapeutic applications of this and related indole derivatives.
References
- 1. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 943654-33-9 [smolecule.com]
- 4. 2-(6-Chloro-1h-indol-1-yl)acetic acid - CAS:943654-33-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (6-chloro-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its structural motif is embedded in numerous natural products and FDA-approved pharmaceuticals, demonstrating its remarkable ability to interact with a wide range of biological targets.[2] The functionalization of the indole core, particularly at the N-1 position, offers a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[1] The introduction of an acetic acid moiety at this position gives rise to indole-1-acetic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential.
This guide focuses on the synthesis of a specific analogue, (6-chloro-1H-indol-1-yl)acetic acid. The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the electronic properties and metabolic stability of the final compound, making this a particularly interesting scaffold for the development of novel therapeutic agents.[1] Derivatives of indole acetic acid have been explored for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5] This document provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic strategy and offering detailed experimental protocols.
Strategic Approach to Synthesis: A Two-Step Pathway
The most direct and widely employed route for the synthesis of this compound involves a two-step sequence starting from the commercially available 6-chloroindole. This strategy hinges on two fundamental organic transformations:
-
N-Alkylation: The introduction of an acetate moiety at the nitrogen atom of the indole ring.
-
Hydrolysis: The conversion of the resulting ester into the desired carboxylic acid.
This approach is favored for its efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.
Caption: Overall synthetic strategy for this compound.
Part 1: N-Alkylation of 6-Chloroindole
The initial and crucial step in this synthesis is the N-alkylation of 6-chloroindole. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile.
Mechanistic Insights
The N-alkylation of an indole is a well-established transformation that typically proceeds via an SN2 pathway.[1] The mechanism can be broken down into two key events:
-
Deprotonation: A suitable base is used to abstract the acidic proton from the nitrogen atom of the 6-chloroindole ring. This generates a highly nucleophilic indolide anion. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Strong bases such as sodium hydride (NaH) are highly effective, though weaker inorganic bases like potassium carbonate (K2CO3) can also be employed, often requiring slightly more forcing conditions.[6][7]
-
Nucleophilic Attack: The generated indolide anion then attacks the electrophilic carbon atom of the alkylating agent, in this case, ethyl chloroacetate. This results in the displacement of the chloride leaving group and the formation of the new N-C bond, yielding the desired intermediate, ethyl (6-chloro-1H-indol-1-yl)acetate.
Caption: Mechanism of N-alkylation of 6-chloroindole.
Experimental Protocol: Synthesis of Ethyl (6-chloro-1H-indol-1-yl)acetate
This protocol is adapted from a similar procedure for the synthesis of a bromo-analogue and general principles of indole N-alkylation.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Chloroindole | 151.59 | 5.0 g | 33.0 |
| Sodium Hydride (60% in oil) | 40.00 | 1.98 g | 49.5 |
| Ethyl Chloroacetate | 122.55 | 5.05 mL | 49.5 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Saturated aq. NH4Cl | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloroindole (5.0 g, 33.0 mmol).
-
Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the 6-chloroindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.98 g, 49.5 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
Add ethyl chloroacetate (5.05 mL, 49.5 mmol) dropwise to the reaction mixture via the dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (6-chloro-1H-indol-1-yl)acetate.
Part 2: Hydrolysis of Ethyl (6-chloro-1H-indol-1-yl)acetate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions, though basic hydrolysis followed by acidification is commonly employed.
Mechanistic Considerations
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl group and expel the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide, followed by acidification of the carboxylate salt in the workup, yields the desired this compound.
Caption: Mechanism of base-catalyzed hydrolysis of the intermediate ester.
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established procedure for the hydrolysis of similar indole esters.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl (6-chloro-1H-indol-1-yl)acetate | 237.67 | 5.0 g | 21.0 |
| Methanol | - | 50 mL | - |
| Sodium Hydroxide | 40.00 | 1.68 g | 42.0 |
| Water | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve ethyl (6-chloro-1H-indol-1-yl)acetate (5.0 g, 21.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (1.68 g, 42.0 mmol) in water (50 mL).
-
Add the sodium hydroxide solution to the solution of the ester.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the protons and carbons of the indole ring and the acetic acid side chain.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch (which will be absent in the N-alkylated product), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
Conclusion and Future Perspectives
The synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this valuable compound for research and development purposes. The two-step approach of N-alkylation followed by hydrolysis is a robust and well-understood pathway in organic synthesis. The versatility of the indole scaffold, combined with the potential for diverse biological activities conferred by the chloro and acetic acid substituents, makes this molecule and its derivatives promising candidates for further investigation in the field of medicinal chemistry. Future work could involve the synthesis of a library of related analogues with varying substituents on the indole ring to explore structure-activity relationships and identify lead compounds for various therapeutic targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
An In-Depth Technical Guide on the Core Mechanism of Action of (6-chloro-1H-indol-1-yl)acetic acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with diverse biological activities.[1] this compound is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone that regulates nearly all aspects of plant growth.[2][3] While IAA itself has demonstrated anti-inflammatory and anti-oxidative properties in mammalian cells, its derivatives, such as the subject of this guide, are being explored for enhanced therapeutic potential.[4] The introduction of a chloro-substituent at the 6-position and the placement of the acetic acid moiety at the 1-position of the indole ring are anticipated to significantly modulate its physicochemical properties and biological targets.
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Given the limited direct research on this specific molecule, we will proceed by formulating and testing key hypotheses based on the established activities of structurally related indole acetic acid derivatives. This document will detail the theoretical basis for these hypotheses, provide step-by-step experimental protocols for their validation, and offer a logical framework for data interpretation, thereby creating a complete roadmap for its investigation.
Part 1: Primary Mechanistic Hypotheses
Based on the structure of this compound and the known biological activities of similar molecules, we can propose three primary hypotheses for its mechanism of action.
Hypothesis 1: Inhibition of Aldose Reductase (AR)
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[5] Under hyperglycemic conditions, the activation of this pathway is a major contributor to the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.[6][7] AR is also implicated in inflammatory signaling, making it an attractive therapeutic target.[6] Numerous indole-based acetic acid derivatives have been identified as potent aldose reductase inhibitors (ARIs).[8][9] The carboxylic acid moiety of these compounds typically interacts with an "anion binding pocket" in the enzyme's active site, while the indole scaffold engages in hydrophobic interactions.[7] Therefore, it is highly plausible that this compound functions as an AR inhibitor.
Hypothesis 2: Modulation of Inflammatory Pathways
Many nonsteroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Given the structural similarity of this compound to some NSAIDs, it may act as a COX inhibitor.
Furthermore, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[5] Upon activation by pro-inflammatory stimuli like cytokines, NF-κB translocates to the nucleus and induces the expression of inflammatory genes.[12] Some indole compounds have been shown to modulate this pathway.
Hypothesis 3: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARγ, in particular, is a well-established target for insulin-sensitizing drugs. Several indole acetic acid derivatives have been reported to act as PPARγ agonists.[13][14] These molecules typically feature a carboxylic acid head group that interacts with the ligand-binding domain of the receptor. It is conceivable that this compound could also function as a PPARγ ligand.[8]
Part 2: Experimental Validation and Protocols
A multi-faceted approach combining computational, biochemical, and cell-based assays is essential to rigorously test our hypotheses.
Section 2.1: Computational Analysis - Molecular Docking
Molecular docking can provide initial insights into the potential binding of this compound to our target proteins and help prioritize experimental efforts.[15][16]
-
Protein Preparation: Obtain the 3D crystal structures of human aldose reductase (e.g., PDB ID: 1IEI), COX-2 (e.g., PDB ID: 5KIR), and PPARγ (e.g., PDB ID: 2PRG) from the Protein Data Bank.[16] Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use a docking program like AutoDock Vina to dock the ligand into the defined active site of each protein.[16]
-
Analysis: Analyze the predicted binding poses, docking scores (binding energies), and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[17]
Caption: Workflow for molecular docking analysis.
Section 2.2: Biochemical Assays - Enzyme Inhibition
Biochemical assays are crucial for quantifying the inhibitory effect of the compound on enzyme activity and determining its mode of inhibition.[18]
This protocol is adapted from established spectrophotometric methods.[8][19]
-
Enzyme Preparation: Partially purify aldose reductase from a source such as rat lenses.
-
Assay Mixture: In a 96-well plate, prepare a reaction mixture containing 0.067 M phosphate buffer (pH 6.2), 0.11 mM NADPH, and the enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a known AR inhibitor (e.g., Epalrestat) as a positive control and a vehicle control (DMSO).
-
Reaction Initiation: Start the reaction by adding the substrate, D,L-glyceraldehyde (final concentration 4.67 mM).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Data Analysis: Calculate the initial reaction velocities and determine the concentration of the compound that causes 50% inhibition (IC50).
This protocol is based on commercially available COX inhibitor screening kits.[20][21]
-
Reagents: Use a colorimetric COX inhibitor screening assay kit which typically includes assay buffer, heme, and purified COX-1 and COX-2 enzymes.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add assay buffer, heme, the respective enzyme, and varying concentrations of this compound. Include a known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Measurement: The assay measures the peroxidase activity of COX. After a set incubation time, measure the absorbance at the specified wavelength (e.g., 632 nm).
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).[10]
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Aldose Reductase | TBD |
| Epalrestat (Control) | Aldose Reductase | TBD |
| This compound | COX-1 | TBD |
| This compound | COX-2 | TBD |
| Celecoxib (Control) | COX-2 | TBD |
TBD: To be determined experimentally.
Caption: Workflow for determining the mode of enzyme inhibition.
Section 2.3: Cell-Based Assays - Signaling Pathways
Cell-based assays are essential for confirming the compound's activity in a biological context and for investigating its effects on signaling pathways.
This protocol utilizes a luciferase reporter gene system.[22][23]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[12]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.
This protocol is similar to the NF-κB assay but uses a PPARγ-responsive reporter.[14]
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene driven by a PPAR response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Lysis and Measurement: After incubation, lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the fold activation of the PPARγ reporter relative to the vehicle control and determine the EC50 value.
Caption: General workflow for cell-based reporter assays.
Part 3: Data Synthesis and Interpretation
The final step is to synthesize the results from all experiments to build a cohesive understanding of the compound's mechanism of action.
-
If the compound shows potent AR inhibition (low µM IC50) and the docking studies reveal favorable interactions in the AR active site, this would strongly support Hypothesis 1. The results from the NF-κB assay could then indicate whether this AR inhibition translates to anti-inflammatory effects in a cellular context.
-
If the compound demonstrates selective inhibition of COX-2 over COX-1, this would support Hypothesis 2 and classify it as a potential NSAID with a reduced risk of gastrointestinal side effects.
-
If the compound activates the PPARγ reporter gene, this would support Hypothesis 3. Further studies would then be needed to determine if it is a full or partial agonist and to explore its potential metabolic effects.
-
It is also possible that the compound has a multi-target profile, for instance, acting as both an AR inhibitor and a PPARγ agonist.[8] Such a profile could be highly beneficial for treating complex diseases like diabetic complications, which involve both metabolic and inflammatory components.
Conclusion
While the precise mechanism of action of this compound is yet to be fully characterized, its structural features point towards several plausible and therapeutically relevant pathways. By systematically applying the integrated computational, biochemical, and cell-based methodologies outlined in this guide, researchers can effectively test the primary hypotheses of aldose reductase inhibition, modulation of inflammatory pathways, and PPARγ agonism. This structured approach will not only elucidate the core mechanism of this specific molecule but also pave the way for its potential development as a novel therapeutic agent.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular docking analysis of flavonoids with aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
Biological activity of chlorinated indole acetic acids
An In-Depth Technical Guide to the Biological Activity of Chlorinated Indole Acetic Acids A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Auxin
Indole-3-acetic acid (IAA) has long been considered the principal auxin in higher plants, a cornerstone of plant development, orchestrating a vast array of physiological processes from cell elongation to organogenesis. However, the discovery of naturally occurring chlorinated derivatives of IAA has unveiled a new layer of complexity and potency in auxin biology. This guide provides a comprehensive technical overview of the biological activity of chlorinated indole acetic acids (Cl-IAAs), with a primary focus on the most studied and potent of these, 4-chloroindole-3-acetic acid (4-Cl-IAA). We will delve into its biosynthesis, its remarkably enhanced physiological effects compared to IAA, the molecular mechanisms underpinning its activity, and its potential applications, including in agriculture and as a scaffold for drug discovery. This document is designed to be a key resource for researchers in plant science and a point of reference for professionals in drug development exploring the pharmacological potential of halogenated natural products.
Natural Occurrence and Biosynthesis: A Tale of Halogenation
While IAA is ubiquitous in the plant kingdom, the natural occurrence of 4-Cl-IAA is notably more restricted. It is predominantly found in the seeds and reproductive tissues of various species within the Fabaceae (legume) family, such as peas (Pisum sativum), lentils (Lens culinaris), and broad beans (Vicia faba)[1][2]. In these tissues, the concentration of 4-Cl-IAA can significantly exceed that of IAA, suggesting a specialized physiological role.
The biosynthesis of 4-Cl-IAA does not involve the direct chlorination of IAA. Instead, evidence strongly points to a parallel pathway to that of IAA, originating from a chlorinated precursor, 4-chloro-L-tryptophan (4-Cl-Trp)[3][4][5]. The biosynthesis is understood to proceed via the indole-3-pyruvic acid (IPyA) pathway, a major route for IAA synthesis in many plants[5][6].
The key steps are as follows:
-
Chlorination of Tryptophan: The biosynthesis begins with the chlorination of L-tryptophan to form 4-chloro-L-tryptophan. The enzymatic machinery responsible for this crucial halogenation step in plants remains largely uncharacterized, a significant knowledge gap and an exciting area for future research[7]. In contrast, flavin-dependent halogenases that catalyze the regioselective chlorination of tryptophan are well-studied in bacteria[8][9][10].
-
Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases. In pea, the enzymes TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and PsTAR2 have been shown to catalyze this reaction[3][4].
-
Decarboxylation: Subsequently, 4-Cl-IPyA is likely converted to 4-chloroindole-3-acetaldehyde, a reaction catalyzed by a YUCCA-like flavin monooxygenase, although this step is less well-defined for the chlorinated pathway.
-
Oxidation: The final step is the oxidation of 4-chloroindole-3-acetaldehyde to the active auxin, 4-chloroindole-3-acetic acid.
Enhanced Biological Activity: A Potent Regulator of Plant Growth
Chlorinated IAAs, particularly 4-Cl-IAA, exhibit significantly higher biological activity in a variety of classic auxin bioassays compared to their non-chlorinated counterpart, IAA. This heightened potency is a defining characteristic and has been the subject of extensive research.
Comparative Bioactivity of Chlorinated IAA Isomers
The position of the chlorine atom on the indole ring has a profound impact on biological activity. Studies on root growth inhibition in Arabidopsis thaliana have provided a clear comparison of different chlorinated isomers.
| Compound | Optimal Concentration for Root Growth Promotion | Concentration for Strong Root Growth Inhibition | Relative Potency (Root Inhibition) |
| Indole-3-acetic acid (IAA) | ~1 nM | >100 nM | Baseline |
| 4-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |
| 5-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |
| 6-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |
| 7-Chloro-IAA | ~0.1 nM | >1 µM | Lower than 4-, 5-, and 6-Cl-IAA |
Data synthesized from studies on Arabidopsis root growth inhibition[7].
As the table illustrates, chlorination at the 4-, 5-, and 6-positions results in a significant increase in auxin activity, with growth-promoting effects observed at lower concentrations and strong inhibitory effects occurring at concentrations where IAA is less inhibitory. 7-Cl-IAA appears to be a weaker auxin compared to the other chlorinated isomers in this assay. In other assays, 6-Cl-IAA has been reported to be even more active than 4-Cl-IAA[11].
Key Physiological Effects
The enhanced activity of 4-Cl-IAA translates into dramatic effects on plant growth and development:
-
Cell Elongation: In the classic Avena coleoptile elongation test, 4-Cl-IAA is significantly more active than IAA, inducing a greater elongation response at lower concentrations[12][13].
-
Root Formation: 4-Cl-IAA is a potent promoter of adventitious root formation. Its activity in this regard can be several times higher than that of indole-3-butyric acid (IBA), a widely used commercial rooting agent[14].
-
Fruit Development: In pea, 4-Cl-IAA plays a crucial role in pericarp (pod) growth. Exogenous application of 4-Cl-IAA can mimic the presence of seeds and stimulate pod development, a function that IAA cannot effectively replicate.
-
Hypocotyl Swelling: 4-Cl-IAA induces severe swelling and the formation of numerous lateral roots in black gram seedlings, even at very low concentrations[7].
-
Herbicidal Activity: At high concentrations, the potent and persistent nature of 4-Cl-IAA leads to unregulated growth and ethylene production, resulting in herbicidal effects, particularly on broadleaf weeds.
Mechanism of Action: Unraveling the Molecular Basis of Potency
The superior activity of 4-Cl-IAA is attributed to a combination of factors, including its increased stability and its distinct interactions with the auxin signaling machinery.
Auxin Perception and Signaling
The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins facilitate the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing auxin response factors (ARFs) and leading to the transcription of auxin-responsive genes.
4-Cl-IAA appears to interact with this pathway more effectively than IAA. It has been shown to modulate the population of TIR1/AFB receptors in pea, leading to a more robust auxin response[1]. This differential modulation of receptor populations may lead to the degradation of specific Aux/IAA proteins, resulting in an auxin-specific tissue response[1].
Crosstalk with Other Hormones
The potent effects of 4-Cl-IAA are also mediated through its intricate crosstalk with other plant hormone signaling pathways, notably gibberellins (GA) and ethylene.
-
Gibberellins: In pea fruit, 4-Cl-IAA stimulates the biosynthesis of bioactive GAs, which are themselves potent growth promoters. This synergistic interaction is thought to be a key mechanism by which 4-Cl-IAA drives pericarp growth[15].
-
Ethylene: While both IAA and 4-Cl-IAA can stimulate ethylene production, 4-Cl-IAA appears to desensitize tissues to the growth-inhibitory effects of ethylene. This is achieved by modulating the expression of ethylene receptor and signaling genes[10][16]. This unique ability allows 4-Cl-IAA to promote growth even in the presence of elevated ethylene levels, a feat IAA cannot accomplish.
Stability and Metabolism
One of the key reasons for the heightened activity of 4-Cl-IAA is its increased stability compared to IAA. The chlorine atom is thought to make the molecule more resistant to oxidative degradation by peroxidases, allowing it to persist longer in tissues and exert a more sustained effect.
Experimental Protocols and Methodologies
The study of chlorinated auxins requires robust and sensitive methodologies for their quantification and for assessing their biological activity.
Quantification of Chlorinated Indole Acetic Acids by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of plant hormones, including chlorinated IAAs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Flash-freeze plant tissue (e.g., pea seeds, Arabidopsis seedlings) in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with an ice-cold solution of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [13C6]-4-Cl-IAA) to each sample for accurate quantification.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-polar solvent to remove lipids.
-
Elute the auxins with a more polar solvent, such as methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating IAA and its chlorinated derivatives[6].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is commonly used[6]. A typical gradient might be: 0-1 min, 5% B; 1-8.5 min, 5-95% B; 8.5-9.5 min, 95% B; 9.5-11.5 min, 95-5% B; 11.5-15 min, 5% B.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Key MRM transitions for IAA and 4-Cl-IAA are:
-
IAA: 176.1 -> 130.1
-
4-Cl-IAA: 210.0 -> 164.0
-
-
Quantification: Calculate the concentration of the endogenous chlorinated auxins by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of an auxin to promote cell elongation in oat coleoptiles.
Step-by-Step Protocol:
-
Seedling Preparation:
-
Germinate Avena sativa (oat) seeds in complete darkness for 2-3 days.
-
Expose the etiolated seedlings to red light for a few hours to inhibit mesocotyl elongation.
-
-
Coleoptile Sectioning:
-
Under dim green light, decapitate the coleoptiles, removing the top 3-4 mm to eliminate the endogenous auxin source.
-
Excise a sub-apical section of a defined length (e.g., 10 mm) from each coleoptile.
-
-
Incubation:
-
Float the coleoptile sections in a buffered solution (e.g., pH 5.9) containing a range of concentrations of the test compounds (e.g., IAA and chlorinated IAAs).
-
Incubate the sections in the dark for a set period (e.g., 6-24 hours).
-
-
Measurement and Analysis:
Toxicological Profile and Implications for Drug Development
While highly active in plants, the toxicological profile of chlorinated IAAs in other organisms is an important consideration, particularly for their potential use as herbicides and for evaluating the broader pharmacological relevance of halogenated indoles.
Herbicidal Action
The potent, supraoptimal auxin activity of 4-Cl-IAA at high concentrations leads to its herbicidal effects. The uncontrolled cell division and elongation, coupled with excessive ethylene production, disrupt vascular tissues and lead to plant death. This mode of action is similar to that of synthetic auxin herbicides like 2,4-D[20].
Mammalian Toxicity
Studies on 4-Cl-IAA in laboratory animals have shown it to have low acute toxicity via oral, dermal, and inhalation routes of exposure[15]. It is reported to be minimally irritating to the eyes and non-irritating to the skin[15]. Based on these findings, 4-Cl-IAA is not expected to pose significant short- or long-term health risks to humans when used as directed in herbicidal formulations[15].
Potential for Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenation is a common strategy to enhance the pharmacological properties of drug candidates. While chlorinated indole-3-acetic acids themselves have not been extensively studied as drug candidates, related halogenated indoles have shown a range of promising biological activities, including:
-
Antifungal and Antimicrobial Activity: Multi-halogenated indoles have demonstrated potent fungicidal and bactericidal activity, including against drug-resistant strains of Candida and Staphylococcus aureus[1][3][8].
-
Anticancer Activity: Various halogenated indole alkaloids isolated from marine organisms have exhibited significant antiproliferative and cytotoxic effects against human cancer cell lines[9]. The presence and position of the halogen atom often strongly influence the potency of these compounds[9].
The low mammalian toxicity of 4-Cl-IAA, combined with the known bioactivity of other halogenated indoles, suggests that the chlorinated indole-3-acetic acid scaffold could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the effects of these compounds on mammalian cellular pathways is warranted.
Conclusion
Chlorinated indole acetic acids represent a fascinating and potent class of natural plant hormones. Their enhanced biological activity, unique biosynthetic pathway, and complex interplay with other hormone signaling networks offer a rich field for fundamental plant science research. The unresolved question of the enzymatic basis for tryptophan chlorination in plants is a particularly compelling area for future investigation. From a practical standpoint, the potent rooting and growth-promoting effects of 4-Cl-IAA have clear applications in agriculture and horticulture. Furthermore, for drug development professionals, the broader family of halogenated indoles, including the chlorinated IAAs, presents a promising and underexplored area for the discovery of new therapeutic agents. This guide has provided a technical foundation for understanding and exploring the multifaceted biological activities of these remarkable molecules.
References
- 1. Insights into enzymatic halogenation from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]
- 9. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-time Analysis of Auxin Response, Cell Wall pH and Elongationin Arabidopsis thaliana Hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 19. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (6-chloro-1H-indol-1-yl)acetic acid
This guide provides a comprehensive overview of the spectroscopic properties of (6-chloro-1H-indol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this document establishes a predictive framework based on the analysis of structurally similar indole derivatives. Furthermore, it offers detailed, field-proven protocols for the acquisition and analysis of its spectroscopic data, enabling researchers to validate and expand upon the foundational information presented herein.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a core indole structure substituted at the 6-position with a chlorine atom and at the 1-position (the indole nitrogen) with an acetic acid moiety. This unique arrangement of functional groups dictates its characteristic spectroscopic fingerprint. The following sections outline the anticipated features in key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift ranges for substituted indoles and related acetic acid derivatives.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 7.2 - 7.4 | d | ~3.0 | The chemical shift is influenced by the N-substitution. |
| H-3 | 6.5 - 6.7 | d | ~3.0 | Coupled to H-2. |
| H-4 | 7.5 - 7.7 | d | ~8.5 | Part of the aromatic system. |
| H-5 | 7.0 - 7.2 | dd | ~8.5, ~2.0 | Coupled to H-4 and H-7. |
| H-7 | 7.6 - 7.8 | d | ~2.0 | Meta-coupled to H-5. |
| -CH₂- | 4.8 - 5.2 | s | - | Singlet for the methylene protons of the acetic acid group. |
| -COOH | 10.0 - 12.0 | br s | - | Broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 125 - 128 | |
| C-3 | 102 - 105 | |
| C-3a | 128 - 131 | |
| C-4 | 121 - 124 | |
| C-5 | 120 - 123 | |
| C-6 | 128 - 132 | Site of chlorine substitution. |
| C-7 | 110 - 113 | |
| C-7a | 135 - 138 | |
| -CH₂- | 48 - 52 | Methylene carbon of the acetic acid group. |
| -C=O | 170 - 175 | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid. |
| 1700-1725 | Strong | C=O stretch of the carboxylic acid. |
| 1600-1620 | Medium | C=C stretching of the indole ring. |
| 1450-1470 | Medium | C-H bending of the -CH₂- group. |
| 1050-1100 | Medium | C-N stretching. |
| 800-850 | Strong | C-H out-of-plane bending for the substituted benzene ring. |
| 700-800 | Medium-Strong | C-Cl stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₀H₈ClNO₂, the expected monoisotopic mass is approximately 209.02 g/mol . Electrospray ionization (ESI) is a suitable technique for this compound.
Predicted Mass Spectrometry Data (ESI):
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 210.03, and potentially adducts with sodium [M+Na]⁺ at m/z 232.01 or potassium [M+K]⁺ at m/z 247.98.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 208.01 should be readily observed.
-
Fragmentation: The most likely fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da) from the parent ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for all chlorine-containing fragments.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with chromophores. The indole ring system is a strong chromophore.
Predicted UV-Vis Absorption:
In a suitable solvent like ethanol or methanol, this compound is expected to exhibit two main absorption bands characteristic of the indole nucleus. The primary absorption band (π → π*) is anticipated around 220-230 nm, with a secondary, broader band appearing in the 270-290 nm region. The substitution on the indole ring may cause slight shifts in these absorption maxima compared to unsubstituted indole.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating and ensure high-quality, reproducible data.
Synthesis of this compound
A common synthetic route involves the N-alkylation of 6-chloroindole with an haloacetic acid ester followed by hydrolysis. A general procedure is outlined below.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
N-Alkylation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 6-chloroindole (1.0 eq.) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield ethyl (6-chloro-1H-indol-1-yl)acetate.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of ~2, which will precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound.[1][2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1][3][4][5] DMSO-d₆ is often preferred for carboxylic acids due to better solubility and the ability to observe the exchangeable acidic proton.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Instrumentation and Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Calibrate the chemical shifts using the residual solvent peak. Integrate the proton signals and analyze the multiplicities and coupling constants to assign the structure.
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR spectroscopic analysis.
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
Background Measurement: Place the KBr pellet holder (with a blank KBr pellet or empty) in the FTIR spectrometer and acquire a background spectrum.
-
Sample Measurement: Replace the blank with the sample pellet and acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance or transmittance spectrum to identify characteristic functional group frequencies.
Mass Spectrometry Protocol (LC-ESI-MS)
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent, typically the mobile phase used for liquid chromatography (e.g., a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion peak and its adducts. Examine the fragmentation pattern to confirm the structure. The characteristic isotopic pattern for chlorine should be used as a diagnostic tool.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline.[8][9][10]
-
Sample Measurement: Replace the solvent in the sample cuvette with one of the diluted sample solutions.[9] Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.[9]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, use the absorbance values of the serial dilutions to construct a calibration curve according to the Beer-Lambert law.
Conclusion
This technical guide provides a robust framework for the spectroscopic investigation of this compound. By combining predictive data based on chemical principles and related known compounds with detailed, validated experimental protocols, researchers are well-equipped to undertake a thorough characterization of this molecule. The successful application of these methodologies will yield a comprehensive spectroscopic profile, crucial for quality control, structural confirmation, and advancing the understanding of its potential applications in drug discovery and development.
References
- 1. scribd.com [scribd.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. organomation.com [organomation.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-chloro-1H-indol-1-yl)acetic acid, a halogenated derivative of the indole-1-acetic acid scaffold, is a synthetic organic compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and an exploration of its prospective biological activities and applications in drug discovery. Drawing upon established knowledge of related indole derivatives, this document elucidates the probable anti-inflammatory mechanism of action, highlighting its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel anti-inflammatory and analgesic agents.
Core Compound Profile
This compound is characterized by an indole nucleus, a bicyclic aromatic heterocycle, with a chlorine atom substituted at the 6-position of the benzene ring and an acetic acid moiety attached to the nitrogen atom of the pyrrole ring.
| Identifier | Value |
| CAS Number | 943654-33-9[1][2][3][4] |
| Molecular Formula | C₁₀H₈ClNO₂[1] |
| Molecular Weight | 209.63 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N(C=C2)CC(=O)O |
Structural Representation:
(Note: This is a placeholder image. A proper chemical drawing should be inserted here.)
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 6-chloroindole followed by the hydrolysis of the resulting ester. This approach offers a reliable and scalable route to the target compound.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
References
- 1. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 943654-33-9 [ruichubio.com]
Introduction: The Ascendance of a Privileged Scaffold
An In-depth Technical Guide to Indole-1-Acetic Acid Derivatives in Modern Drug Discovery
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of the most vital structural motifs in medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is capable of binding to a multitude of biological targets with high affinity.[2][3] Among its many variations, derivatives of Indole-1-acetic acid (IAA), a compound functionally related to acetic acid with an indol-1-yl group substitution, have garnered significant attention.[4] While its isomer, indole-3-acetic acid, is renowned as a primary plant hormone (auxin), the strategic placement of the acetic acid moiety at the N-1 position unlocks a distinct pharmacological profile, providing a robust platform for the development of novel therapeutics.
This guide provides a comprehensive exploration of Indole-1-acetic acid derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the critical structure-activity relationships (SAR), delve into the diverse mechanisms of action across major therapeutic areas, present detailed synthetic and analytical protocols, and examine the future trajectory of this versatile chemical class. Our focus is not merely on what has been done, but on the causal logic—the why—behind the experimental choices that drive the evolution of these compounds from laboratory curiosities to clinical candidates.
Core Principles: Structure-Activity Relationships (SAR) of the IAA Scaffold
The therapeutic efficacy of an IAA derivative is profoundly influenced by the nature and position of substituents on the indole ring and modifications to the acetic acid side chain. Understanding these relationships is fundamental to rational drug design. The core scaffold presents several key positions for chemical modification, each offering a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties.
Key SAR insights, primarily derived from studies on anti-inflammatory agents like Indomethacin and its analogs, provide a foundational blueprint for optimization[5][6]:
-
The Carboxylic Acid Group (-COOH): This acidic center is paramount for activity in many derivatives, particularly anti-inflammatory agents.[5][6] Its replacement with other acidic functional groups, such as tetrazoles, or conversion to amide analogs typically results in a significant decrease or complete loss of activity.[5] This suggests a critical ionic or hydrogen-bonding interaction with the target protein's active site.
-
N-1 Acyl Group: Acylation of the indole nitrogen is a common strategy. For anti-inflammatory activity, N-benzoyl derivatives substituted at the para-position with electron-withdrawing groups like -Cl, -F, or -CF3 exhibit the highest potency.[5][6] This highlights the importance of electronic and steric factors in this region for target engagement.
-
C-2 Position: A methyl group at the 2-position generally enhances activity far more than larger aryl substitutions.[5] This indicates a specific, sterically constrained pocket in the target binding site adjacent to this position.
-
C-5 Position: Substitution at the 5-position of the indole ring is highly favorable. A range of functional groups, including methoxy (-OCH3), fluoro (-F), and dimethylamino (-N(CH3)2), have been shown to increase activity compared to the unsubstituted parent compound.[6] The rank of activity for these substituents is often cited as 5-OCH3 > N(CH3)2 > CH3 > H.[6]
These principles are not absolute and can vary depending on the biological target. However, they provide an invaluable starting point for medicinal chemists aiming to optimize a new IAA-based lead compound.
Therapeutic Applications and Associated Mechanisms of Action
The structural versatility of IAA derivatives has led to their exploration in a multitude of therapeutic contexts. Their ability to be chemically tuned allows for the specific targeting of diverse biological pathways.
Anti-inflammatory Agents
Historically, the most prominent application of IAA derivatives has been in the treatment of inflammation.[7][8] The archetypal drug, Indomethacin, functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9]
Mechanism of Action: COX Inhibition COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By binding to the active site of these enzymes, IAA derivatives block this conversion. The carboxylic acid moiety is crucial for this interaction, often forming a salt bridge with a key arginine residue (e.g., Arg120 in COX-2), which anchors the inhibitor within the active site.[9] While effective, non-selective inhibition, particularly of COX-1, can lead to gastrointestinal side effects.[9] This has driven research toward developing COX-2 selective inhibitors based on the IAA scaffold to improve the safety profile.[9]
Anticancer Agents
The indole scaffold is a cornerstone in the development of anticancer agents, and IAA derivatives are no exception.[2][3] They have been shown to exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for combating a range of malignancies.[10][11]
Key Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Several indole derivatives function as antimitotic agents by disrupting microtubule dynamics, a critical process for cell division.[11][12] Like vinca alkaloids, these compounds can bind to tubulin, preventing its polymerization into microtubules.[11] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[12]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Indole derivatives have been designed to act as inhibitors of various kinases, such as tyrosine kinases, thereby blocking these aberrant signaling cascades.[10]
-
Ectonucleotidase Inhibition: Ectonucleotidases are enzymes whose overexpression in the tumor microenvironment leads to high levels of adenosine, which promotes tumor growth and immune evasion.[13][14] Recently synthesized indole acetic acid sulfonate derivatives have shown potent inhibitory activity against these enzymes, presenting a novel strategy for cancer therapy.[13][15] The combination of the indole ring, a carboxamide group, and a sulfonate group was identified as a key pharmacophore for this activity.[15][16]
-
Induction of Oxidative Stress and Apoptosis: The pro-oxidant activity of IAA, particularly when metabolized by peroxidases, can lead to the generation of reactive oxygen species (ROS).[17][18] Elevated ROS levels can induce significant cellular damage, including DNA fragmentation and mitochondrial depolarization, pushing cancer cells towards apoptosis.[17][18]
Table 1: Cytotoxic Activity of Selected Indole Derivatives
| Compound ID | Cancer Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference |
| Chalcone-indole 12 | Various | Tubulin Polymerization Inhibitor | 0.22 - 1.80 | [12] |
| Quinoline-indole 13 | Various | Tubulin Polymerization Inhibitor | 0.002 - 0.011 | [12] |
| Sulfonate 5e | - | Ectonucleotidase (h-ENPP1) Inhibitor | 0.32 | [13] |
| Sulfonate 5c | - | Ectonucleotidase (h-e5'NT) Inhibitor | 0.37 | [13] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacteria and fungi.[19]
Mechanism & Activity Spectrum: The precise mechanisms are varied, but they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, certain indole-based Schiff bases and triazole hybrids have demonstrated significant antibacterial activity.[20][21] Substituents with electron-withdrawing properties, such as nitro (-NO2) and chloro (-Cl) groups on aromatic rings attached to the core, often enhance antibacterial efficacy.[20][21]
Table 2: Antimicrobial Activity of Selected IAA-based Derivatives
| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |
| Triazole 5e | Pseudomonas aeruginosa | Gram-negative Bacteria | 3.12 | [20][21] |
| Triazole 5f | Klebsiella pneumoniae | Gram-negative Bacteria | 3.12 | [20][21] |
| Triazole 5a, 5b | MRSA | Gram-positive Bacteria | 12.5 | [20][21] |
| Indole-triazole 3d | C. krusei | Fungus | 3.125 | [19] |
Synthetic Methodologies and Experimental Protocols
The synthesis of IAA derivatives can be achieved through various routes, often starting from a commercially available or pre-synthesized indole core. A common and effective strategy involves the N-alkylation of the indole nitrogen with a suitable haloacetic acid ester, followed by functionalization and final hydrolysis to yield the desired carboxylic acid.
General Synthetic Workflow
A representative workflow for creating a library of diverse IAA derivatives involves a multi-step process that allows for the introduction of complexity and the exploration of SAR. The causality behind this workflow is modularity; each step allows for the introduction of a different building block, enabling the rapid generation of analogs for screening.
Protocol: Synthesis of Indole Acetic Acid Sulfonate Derivatives
This protocol is a representative example adapted from the literature, demonstrating a self-validating system where the formation of the product can be confirmed at each stage through standard analytical techniques.[13][15] The logic is to first create an activated intermediate (acid chloride or similar) from the IAA scaffold, which can then readily react with a diverse set of sulfonyl chlorides.
Objective: To synthesize a library of indole acetic acid sulfonate derivatives for biological screening.
Materials:
-
Indole-3-acetic acid (or other desired indole acetic acid starting material)
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (for amide formation)
-
Substituted benzene sulfonyl chlorides
-
Triethylamine (TEA)
-
Acetonitrile (ACN), Ethyl acetate (EtOAc), Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Methodology:
-
Activation of Carboxylic Acid (Synthesis of Intermediate 3a):
-
Causality: The carboxylic acid of IAA is not reactive enough to form an amide directly under mild conditions. Conversion to an acid chloride using thionyl chloride creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack by an amine.
-
To a solution of indole-3-acetic acid (1.0 eq) in a suitable solvent, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction for 2-3 hours at room temperature. Monitor completion via Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in a dry solvent and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) dropwise.
-
Allow the reaction to stir to room temperature overnight.
-
Work up the reaction by washing with dilute acid, base, and brine. Dry the organic layer with Na₂SO₄ and concentrate to yield the amide intermediate.
-
-
Sulfonamide Synthesis (Final Products 5a-5o):
-
Causality: The amide intermediate now possesses a nucleophilic nitrogen that can react with the electrophilic sulfur of a sulfonyl chloride. TEA is used as a base to quench the HCl byproduct, driving the reaction to completion.
-
Dissolve the amide intermediate (e.g., 3a , 1.0 eq) in acetonitrile (15 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired substituted benzene sulfonyl chloride (e.g., 4a , 2.6 eq).
-
Add triethylamine (TEA) (5.6 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture thoroughly at 40 °C. Monitor progress with TLC.
-
Upon completion, quench the reaction by partitioning between ethyl acetate and water. Repeat the extraction of the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final indole acetic acid sulfonate derivative.
-
-
Structural Validation:
-
Trustworthiness: The integrity of the synthesized compound must be confirmed. This is a self-validating step.
-
Confirm the structure of the final product using FTIR, ¹H NMR, ¹³C NMR, and elemental analysis.[15] Characteristic peaks, such as the CONH and NH protons in NMR and the carbonyl/sulfonyl stretches in FTIR, validate the successful synthesis.[15]
-
Future Perspectives and Conclusion
The Indole-1-acetic acid scaffold continues to be a remarkably fertile ground for drug discovery. Its inherent "drug-like" properties and synthetic tractability ensure its place in the medicinal chemist's toolbox. Future research will likely focus on several key areas:
-
Target Selectivity: Moving beyond broad-spectrum activity towards highly selective inhibitors (e.g., specific kinase isoforms or COX-2) to minimize off-target effects and improve safety profiles.
-
Novel Mechanisms: Exploring new biological targets for IAA derivatives beyond the well-trodden paths of inflammation and tubulin inhibition, as exemplified by the recent work on ectonucleotidase inhibitors.[13][15]
-
Drug Conjugates and Delivery: Utilizing the IAA scaffold as a component in antibody-drug conjugates (ADCs) or other targeted delivery systems to deliver potent cytotoxic payloads directly to cancer cells.
-
Modulation of Neuroinflammation: Given the role of inflammation in neurodegenerative diseases, the development of brain-penetrant IAA derivatives could offer new therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indole-1-acetic acid | C10H9NO2 | CID 90448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Derivatives of indole-1-acetic acid as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic modification of this privileged structure allows for the fine-tuning of its pharmacological profile. Among its halogenated derivatives, 6-chloroindole has emerged as a particularly versatile building block. The introduction of a chlorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2]
This guide offers an in-depth exploration of the physicochemical properties, spectral characteristics, reactivity, and key applications of 6-chloroindole. As a senior application scientist, the aim is to provide not just data, but a field-proven perspective on why these properties are critical and how they can be leveraged in a research and drug development context.
Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. For a synthetic building block like 6-chloroindole, these parameters dictate everything from reaction conditions and purification strategies to the pharmacokinetic profile of its derivatives.
All quantitative data is summarized in the table below for ease of reference.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₈H₆ClN[3][4] | Defines the elemental composition and exact mass. |
| Molecular Weight | 151.59 g/mol [3][4] | Influences diffusion rates and membrane permeability; a key parameter in Lipinski's Rule of Five.[5] |
| CAS Number | 17422-33-2[3][4] | Unique identifier for substance registration and information retrieval. |
| Appearance | Light orange, pale yellow, or off-white powder/solid.[3][6][7] | Basic physical identification. |
| Melting Point | 87-91 °C[3][7][8][9] | Indicates purity and determines the solid-state stability and required storage conditions. |
| Boiling Point | 293 °C at 760 mmHg[3] | Relevant for purification by distillation and assessing volatility. |
| Density | ~1.331 g/cm³[3] | Useful for process scale-up and formulation calculations. |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.[3][6] | Critical for choosing reaction solvents and formulation vehicles. Poor aqueous solubility can be a major hurdle in drug development. |
| Octanol/Water Partition Coefficient (LogP) | 2.339 (Calculated)[10] | A key measure of lipophilicity. Affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability. |
In-Depth Analysis of Key Properties
-
Solubility: 6-Chloroindole's limited solubility in water is expected for a chlorinated aromatic compound.[6] Its good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it highly tractable for a wide range of synthetic transformations.[6] In drug development, the inherent lipophilicity imparted by the chloro-indole core must be balanced by incorporating polar functional groups in derivatives to achieve the desired aqueous solubility for oral bioavailability.[5]
-
Lipophilicity (LogP): The calculated LogP of 2.339 indicates that 6-chloroindole is moderately lipophilic.[10] This property is a double-edged sword. While it facilitates passage through the lipid bilayers of cell membranes—a desirable trait for drug candidates—excessive lipophilicity can lead to poor absorption, increased metabolic clearance, and potential off-target toxicity. The chlorine atom at the 6-position contributes significantly to this lipophilicity, a factor that chemists must consider when designing analogs.
-
Melting Point: The well-defined melting point range of 87-91°C suggests that the compound is a stable, crystalline solid at room temperature, which simplifies handling and storage.[3][7] A sharp melting point is also a reliable indicator of high purity.
Spectral Properties and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of 6-chloroindole. The primary methods used are NMR, IR, and Mass Spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of 6-chloroindole will show distinct signals for the N-H proton and the aromatic protons on both the benzene and pyrrole rings. The coupling patterns between adjacent protons are key to confirming the substitution pattern.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbon attached to the chlorine atom will have a characteristic chemical shift, and the overall spectrum serves as a fingerprint for the 6-chloroindole scaffold.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The most characteristic peak for 6-chloroindole is the N-H stretch, which typically appears as a sharp band in the region of 3400-3500 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic rings and C=C stretching bands in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound.[4] A key feature in the mass spectrum of 6-chloroindole is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, results in two molecular ion peaks (M and M+2) separated by two mass units, which is a definitive confirmation of a monochlorinated compound.
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule.[11][12] The indole ring system has a characteristic chromophore that absorbs UV light. The position of the chlorine substituent can subtly influence the wavelength of maximum absorbance (λmax).
Reactivity and Synthetic Logic
The chemical behavior of 6-chloroindole is governed by the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing chlorine atom on the benzene ring.
Electronic Effects of the 6-Chloro Substituent
The chlorine atom at the 6-position exerts a significant influence on the indole ring's reactivity. Its effect is analogous to a meta substituent on a benzene ring, primarily deactivating the ring towards electrophilic attack through its inductive electron-withdrawing effect (-I effect).[1] This deactivation is stronger than that of a chlorine atom at the 5-position, which benefits from a partial counteracting electron-donating resonance effect (+R).[1]
This electronic modulation leads to several key reactivity trends:
-
Reduced Reactivity in Electrophilic Aromatic Substitution: Compared to unsubstituted indole, 6-chloroindole is less reactive towards electrophiles. However, the C3 position of the pyrrole ring remains the most nucleophilic and is the primary site of electrophilic attack (e.g., in Vilsmeier-Haack or Mannich reactions).[1]
-
Increased N-H Acidity: The strong electron-withdrawing nature of the 6-chloro substituent stabilizes the resulting indolide anion formed upon deprotonation of the N-H bond. This makes the N-H proton more acidic compared to indole or 5-chloroindole, facilitating N-alkylation and N-arylation reactions.[1]
-
Site for Cross-Coupling Reactions: The C-Cl bond on the benzene ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, dramatically increasing the molecular complexity and enabling access to a vast chemical space.[1]
Caption: Reactivity hotspots on the 6-chloroindole scaffold.
Experimental Protocol: N-Alkylation of 6-Chloroindole
This protocol describes a standard procedure for the N-alkylation of 6-chloroindole, a fundamental reaction for elaborating the core structure. The increased acidity of the N-H proton allows this reaction to proceed efficiently under mild basic conditions.
Objective: To synthesize 1-benzyl-6-chloro-1H-indole.
Materials:
-
6-Chloroindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 6-chloroindole (1.0 eq).
-
Solvent: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water; hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-6-chloro-1H-indole.
Caption: Workflow for the N-alkylation of 6-chloroindole.
Applications in Research and Drug Development
6-Chloroindole is not merely a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value molecules across multiple scientific disciplines.[2]
-
Pharmaceutical Development: The 6-chloroindole moiety is present in a wide array of compounds with therapeutic potential. It serves as a precursor for anti-cancer agents, anticonvulsants, and anti-inflammatory drugs.[6] For example, it is a known precursor for a p38 kinase inhibitor, a target relevant to inflammatory diseases.[13] Its derivatives have also been explored for their activity against multidrug-resistant bacteria.
-
Organic Synthesis: Chemists utilize 6-chloroindole as a versatile starting material for constructing complex natural product analogs and novel heterocyclic systems.[6] The predictable reactivity at the N1, C3, and C6 positions allows for sequential and site-selective modifications. For instance, it has been used in the multi-step synthesis of fungal indole alkaloids that exhibit insecticidal and anthelmintic activities.[14]
-
Material Science: The unique electronic and photophysical properties of the indole ring can be harnessed in materials science. Derivatives of 6-chloroindole have been investigated for use in the development of organic light-emitting diodes (OLEDs), organic solar cells, and specialized dyes.[2][6]
Caption: Applications derived from the 6-chloroindole scaffold.
Conclusion
6-Chloroindole is a high-value synthetic intermediate whose utility is rooted in its distinct physicochemical properties. The chlorine atom at the 6-position imparts moderate lipophilicity and, more importantly, modulates the electronic landscape of the indole core. This creates a predictable reactivity profile, characterized by an acidic N-H proton, a nucleophilic C3 position, and a C-Cl bond amenable to cross-coupling. These features provide researchers and drug development professionals with a powerful and versatile scaffold for the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials. A thorough understanding of its properties is the first step toward unlocking its full synthetic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-chloro-1H-indole, CAS No. 17422-33-2 - iChemical [ichemical.com]
- 4. 6-Chloroindole [webbook.nist.gov]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Chloroindole | 17422-33-2 [smolecule.com]
- 7. 6-Chloroindole [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 6-氯吲哚 [huibangchem.com]
- 10. 6-Chloroindole (CAS 17422-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. lehigh.edu [lehigh.edu]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. goldbio.com [goldbio.com]
- 14. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: From Discovery to Synthesis and Potential Applications
This guide provides a comprehensive technical overview of (6-chloro-1H-indol-1-yl)acetic acid, a halogenated indole derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its emergence, detailed synthetic protocols, and an exploration of its physicochemical properties and potential therapeutic applications.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The introduction of a halogen atom, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced pharmacological profiles. This guide focuses on a specific N-substituted indole, this compound, placing it within the broader context of indole acetic acid research.
Discovery and Historical Context
While a singular, seminal "discovery" paper for this compound is not prominent in the scientific literature, its emergence can be traced to the early 2000s within the context of industrial pharmaceutical research. The compound, identified by the CAS Number 943654-33-9, appears in patents from pharmaceutical companies such as Eli Lilly and H. Lundbeck A/S around 2002. This suggests its initial synthesis was likely part of broader drug discovery programs exploring libraries of indole derivatives for various therapeutic targets.
The development of this and similar molecules is rooted in the long history of indole acetic acid (IAA) research. Initially identified as a primary plant hormone (auxin), IAA and its synthetic analogs were later investigated for other biological activities. A notable area of exploration has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin, an indole-3-acetic acid derivative, being a classic example. The structural activity relationship (SAR) of indole acetic acid derivatives indicates that substitutions on the indole ring are crucial for their anti-inflammatory activity.
The investigation of halogenated indole-3-acetic acids has also been a significant research avenue, with studies in the early 2000s exploring their potential as oxidatively activated prodrugs for targeted cancer therapy. This historical backdrop of exploring substituted indole acetic acids for therapeutic purposes provides the logical context for the synthesis and investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 943654-33-9 | N/A |
| Molecular Formula | C₁₀H₈ClNO₂ | N/A |
| Molecular Weight | 209.63 g/mol | N/A |
| Appearance | Off-white to white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol | N/A |
| Melting Point | Not definitively reported in public literature | N/A |
| Boiling Point | Not definitively reported in public literature | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 6-chloroindole. This common and reliable method involves the reaction of 6-chloroindole with an acetic acid derivative, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester.
General Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (6-chloro-1H-indol-1-yl)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 6-chloroindole (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (6-chloro-1H-indol-1-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (6-chloro-1H-indol-1-yl)acetate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Potential Biological Activities and Applications
While specific biological activity data for this compound is not extensively published, the broader class of indole acetic acid derivatives has well-documented anti-inflammatory properties.[1][2][3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Caption: Potential mechanism of anti-inflammatory action.
The presence of the 6-chloro substituent is expected to modulate the compound's activity and pharmacokinetic profile. Halogenation can increase lipophilicity, potentially enhancing cell membrane permeability and target engagement. Furthermore, the position of the chloro group can influence the electronic distribution within the indole ring, which may affect its binding to target proteins.
Given the historical context of its likely origin in drug discovery programs, this compound and its derivatives could be valuable starting points for the development of novel therapeutics, particularly in the area of inflammation. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
Conclusion
This compound is a halogenated indole derivative with a synthetic pathway that is well-established through the N-alkylation of 6-chloroindole. While its specific discovery and development history are not widely documented in academic literature, its emergence from the pharmaceutical industry in the early 2000s places it within the broader and ongoing search for novel therapeutic agents based on the versatile indole scaffold. The potential for this compound and its analogs in the development of new anti-inflammatory drugs and other therapeutic agents remains an area ripe for further investigation. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this intriguing molecule.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of indole-1-acetic acid as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of (6-chloro-1H-indol-1-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-chloro-1H-indol-1-yl)acetic acid is a synthetic compound belonging to the indole acetic acid class of molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon the established activities of structurally related indole derivatives. The primary focus will be on its potential as an anti-inflammatory, anticancer, and anti-diabetic agent through the inhibition of key enzymes such as cyclooxygenases, aldose reductase, protein kinases, and ectonucleotidases. This document will detail the mechanistic basis for these potential activities and provide robust, step-by-step experimental protocols for their validation.
Introduction: The Therapeutic Potential of the Indole Nucleus
The indole ring system is a versatile heterocyclic scaffold that is a constituent of many biologically active compounds.[1] Its presence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its significance in physiological processes.[1] In the realm of drug discovery, indole derivatives have been successfully developed as anti-inflammatory agents (e.g., Indomethacin), anticancer drugs, and treatments for a variety of other conditions.[1][3]
This compound, the subject of this guide, is a derivative of indole-1-acetic acid. The introduction of a chloro group at the 6-position of the indole ring is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and target specificity. While specific literature on this compound is not abundant, the extensive research on related indole acetic acid derivatives provides a strong foundation for predicting and investigating its potential therapeutic applications. This guide will therefore leverage this existing knowledge to propose and detail the investigation of its most promising molecular targets.
Potential Therapeutic Target Classes and Mechanistic Insights
Aldose Reductase: A Key Target in Mitigating Diabetic Complications
Mechanistic Rationale: Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[4][5] Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and cellular damage.[4][5] This process is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[4] Consequently, inhibitors of aldose reductase are of significant therapeutic interest. A number of indole acetic acid derivatives have been identified as potent aldose reductase inhibitors, suggesting that this compound may also exhibit this activity.[4][6][7]
Proposed Signaling Pathway Involvement:
Caption: The Polyol Pathway and the Role of Aldose Reductase Inhibition.
Experimental Workflow for Target Validation:
Caption: Workflow for In Vitro Aldose Reductase Inhibition Assay.
Cyclooxygenase (COX) Enzymes: A Focus on Anti-Inflammatory and Analgesic Effects
Mechanistic Rationale: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3] The well-known anti-inflammatory drug Indomethacin is an indole acetic acid derivative, and numerous other compounds of this class have demonstrated potent COX inhibitory activity.[3][8] This strong precedent suggests that this compound is a promising candidate for a COX inhibitor.
Proposed Signaling Pathway Involvement:
Caption: The Cyclooxygenase Pathway in Inflammation.
Experimental Workflow for Target Validation:
Caption: Workflow for In Vitro COX Inhibition Assay.
Protein Kinases: Targeting Cell Proliferation in Oncology
Mechanistic Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of cancer.[1] Consequently, protein kinase inhibitors have become a major class of anticancer drugs. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and interact with the kinase hinge region. Several indole derivatives have been reported to possess anticancer activity by targeting various protein kinases, such as cyclin-dependent kinases (CDKs).[9] For instance, pyrazole-indole hybrids have shown potent inhibition of CDK-2, a key regulator of the cell cycle.[9] This suggests that this compound could be a valuable scaffold for the development of novel kinase inhibitors.
Proposed Signaling Pathway Involvement:
Caption: A Simplified Protein Kinase Signaling Pathway in Cancer.
Experimental Workflow for Target Validation:
Caption: Workflow for Kinase Inhibition Screening.
Ectonucleotidases: An Emerging Target in Immuno-Oncology
Mechanistic Rationale: Ectonucleotidases are a group of cell surface enzymes that hydrolyze extracellular nucleotides, such as ATP, to generate adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, thereby promoting tumor growth and metastasis.[10] Inhibition of ectonucleotidases, particularly CD73 (ecto-5'-nucleotidase), is a promising strategy in cancer immunotherapy. Recently, indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases.[10][11] This novel finding opens up a new avenue for the therapeutic application of indole acetic acid derivatives, including this compound.
Proposed Signaling Pathway Involvement:
Caption: The Ectonucleotidase Pathway in the Tumor Microenvironment.
Experimental Workflow for Target Validation:
Caption: Workflow for In Vitro Ectonucleotidase (CD73) Inhibition Assay.
Detailed Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
-
Enzyme and Reagents:
-
Recombinant human aldose reductase.
-
NADPH.
-
DL-glyceraldehyde (substrate).
-
Phosphate buffer (pH 6.2).
-
This compound (test compound).
-
Positive control (e.g., Epalrestat).
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well UV-transparent plate, add phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
Add the aldose reductase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. This measures the rate of NADPH consumption.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Reagents:
-
Purified human COX-1 and COX-2 enzymes.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Tris-HCl buffer (pH 8.0).
-
This compound (test compound).
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
COX inhibitor screening assay kit (colorimetric or fluorometric).
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In separate wells of a 96-well plate for COX-1 and COX-2, add Tris-HCl buffer, heme, and the test compound at various concentrations.
-
Add the respective COX enzyme to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at room temperature.
-
Stop the reaction and measure the prostaglandin production according to the assay kit manufacturer's instructions (e.g., measuring the absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme by plotting the percentage of inhibition against the log concentration of the test compound.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
General Kinase Inhibition Assay (Luminescence-Based)
-
Enzyme and Reagents:
-
Recombinant protein kinase of interest (e.g., CDK-2/CycA).
-
Kinase substrate peptide.
-
ATP.
-
Kinase reaction buffer.
-
This compound (test compound).
-
Positive control (e.g., Staurosporine).
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent according to the kit protocol. The light output is proportional to the amount of ADP, and therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
In Vitro Ectonucleotidase (CD73) Inhibition Assay (Malachite Green Assay)
-
Enzyme and Reagents:
-
Recombinant human CD73 enzyme.
-
Adenosine monophosphate (AMP) (substrate).
-
Tris-HCl buffer with MgCl2 (pH 7.4).
-
This compound (test compound).
-
Positive control (e.g., AMPCP).
-
Malachite green reagent for phosphate detection.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the CD73 enzyme and the test compound at various concentrations in the reaction buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding AMP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~620 nm to quantify the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate produced in each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Summary and Future Directions
This compound represents a promising chemical entity for drug discovery, leveraging the well-established therapeutic potential of the indole acetic acid scaffold. Based on extensive literature on related compounds, the most promising therapeutic targets for this molecule are aldose reductase, cyclooxygenase enzymes, protein kinases, and ectonucleotidases. The inhibition of these targets could lead to the development of novel treatments for diabetic complications, inflammatory disorders, and cancer.
The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and in vitro screening of this compound against these targets. Promising lead compounds can then be advanced to cell-based assays to assess their cellular potency, followed by in vivo studies to evaluate their efficacy and pharmacokinetic properties. Furthermore, structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing the potency and selectivity of this promising indole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of indole-1-acetic acid as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
Probing the Bioactive Potential: A Technical Guide to Molecular Docking Studies of (6-chloro-1H-indol-1-yl)acetic acid
This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on (6-chloro-1H-indol-1-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound through computational methods. This document moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices, ensuring a robust and scientifically valid approach to virtual screening and lead optimization.
Introduction: The Therapeutic Promise of Indole Acetic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-acetic acid (IAA) and its derivatives have garnered significant attention for their therapeutic potential, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of the indole ring, as in this compound, is anticipated to modulate its physicochemical properties and enhance its interaction with biological targets.[3] Molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of this small molecule within the active site of a target protein, thereby elucidating its potential mechanism of action and guiding further drug development efforts.
Part 1: Strategic Target Selection for this compound
The success of any molecular docking study hinges on the selection of biologically relevant protein targets. Based on the known activities of chloro-substituted indole derivatives and the broader class of indole acetic acids, we will focus on three key therapeutic areas: anti-inflammatory, anticancer, and antibacterial.
Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)
Rationale: Indole derivatives are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The structural similarity of this compound to known indole-based COX inhibitors makes COX-2 a prime target for investigation.[5]
Anticancer Target: Epidermal Growth Factor Receptor (EGFR)
Rationale: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, and its dysregulation is a hallmark of many cancers. Chloro-substituted indole derivatives have shown promise as EGFR inhibitors. Investigating the interaction of this compound with EGFR can provide insights into its potential as an anticancer agent.
Antibacterial Target: Penicillin-Binding Protein 2a (PBP2a)
Rationale: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. Indole derivatives have been explored for their antibacterial properties, and targeting PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus (MRSA), represents a critical area of research.
Part 2: A Rigorous Molecular Docking Workflow
This section outlines a detailed, step-by-step methodology for conducting molecular docking studies of this compound against the selected protein targets. This workflow is designed to ensure reproducibility and scientific validity.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Experimental Protocol
2.1.1 Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (COX-2, EGFR, PBP2a) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to create a clean binding site for the docking simulation.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Charges: Assign appropriate partial charges to each atom of the protein using a force field such as AMBER or CHARMM.
-
Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and to obtain a low-energy conformation.
2.1.2 Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database such as PubChem.
-
3D Conversion: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
2.1.3 Binding Site Prediction and Grid Generation
-
Active Site Identification: Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Grid Box Definition: Define a grid box that encompasses the entire active site. This grid box defines the search space for the docking algorithm. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
2.1.4 Molecular Docking Simulation
-
Select Docking Software: Choose a suitable molecular docking program. Popular choices include AutoDock, Glide, and GOLD.
-
Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Run Simulation: Execute the docking simulation. The software will generate a series of possible binding poses of the ligand within the protein's active site.
Data Presentation and Analysis
2.2.1 Binding Affinity and Pose Analysis
The primary output of a docking simulation is a set of binding poses for the ligand, each with an associated binding energy score.
| Target Protein | PDB ID | Best Binding Energy (kcal/mol) | Key Interacting Residues |
| COX-2 | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| EGFR | 2J6M | -9.2 | Met793, Gly796, Leu844 |
| PBP2a | 1VQQ | -7.9 | Ser403, Lys406, Tyr446 |
Table 1: Hypothetical docking results for this compound with selected targets.
2.2.2 Visualization of Interactions
The binding poses should be visualized using molecular graphics software (e.g., PyMOL, VMD) to analyze the specific interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 4. Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (6-chloro-1H-indol-1-yl)acetic acid
Introduction
(6-chloro-1H-indol-1-yl)acetic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. As a derivative of indole-3-acetic acid, a key plant hormone, this compound and its analogues are explored for a wide range of pharmacological activities. The introduction of a chloro substituent at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, including insights into the reaction mechanism, step-by-step procedures, and characterization data.
Chemical Principles and Reaction Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of 6-chloro-1H-indole, followed by the hydrolysis of the resulting ester intermediate.
Step 1: N-Alkylation of 6-chloro-1H-indole
The N-alkylation of indoles is a cornerstone of heterocyclic chemistry. The reaction proceeds via a nucleophilic substitution mechanism.[1] A strong base, such as sodium hydride (NaH), is employed to deprotonate the nitrogen atom of the indole ring, forming a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic alkylating agent, in this case, an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), to furnish the N-alkylated product, ethyl (6-chloro-1H-indol-1-yl)acetate. The choice of a strong base is crucial to ensure complete deprotonation and favor N-alkylation over potential C3-alkylation.[1][2]
Step 2: Saponification of the Ester
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis reaction. Treatment of the ethyl (6-chloro-1H-indol-1-yl)acetate with a strong base like sodium hydroxide (NaOH) in a suitable solvent mixture, such as methanol and water, followed by acidification, yields the desired this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of substituted indoles.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-chloro-1H-indole | ≥98% | Commercially available | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available | Highly reactive, handle with care under inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially available | Use a dry solvent to prevent quenching of NaH. |
| Ethyl chloroacetate | ≥98% | Commercially available | Lachrymator, handle in a fume hood. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially available | Corrosive. |
| Methanol (MeOH) | ACS grade | Commercially available | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available | Corrosive. |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying organic layers. | |
| Round-bottom flasks | |||
| Magnetic stirrer and stir bars | |||
| Inert atmosphere setup (Nitrogen or Argon) | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl (6-chloro-1H-indol-1-yl)acetate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-chloro-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl (6-chloro-1H-indol-1-yl)acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature or gently heat to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons of the indole ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the indole ring carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of this compound. |
| Melting Point | A sharp melting point range indicates high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete deprotonation of indole. | Ensure NaH is fresh and the reaction is conducted under strictly anhydrous conditions. |
| Competing C3-alkylation. | While less common with strong bases, ensure slow addition of the alkylating agent at low temperature. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of NaOH or extend the reaction time/increase the temperature. |
| Oily product after acidification | Impurities present. | Purify the intermediate ester more thoroughly by column chromatography. Attempt recrystallization of the final product from a suitable solvent system. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can efficiently prepare this valuable compound for further applications in drug discovery and development.
References
Application Note: High-Purity Isolation of (6-chloro-1H-indol-1-yl)acetic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of (6-chloro-1H-indol-1-yl)acetic acid, a key intermediate in pharmaceutical research and drug development. The purity of such compounds is paramount for obtaining reliable biological data and ensuring the integrity of subsequent synthetic steps. We move beyond a simple procedural list to explain the fundamental principles governing the choice of solvent systems and crystallization conditions. The protocol detailed herein is designed as a self-validating system, incorporating methods for solvent screening, troubleshooting common issues like oiling out and low yield, and post-purification analysis to confirm purity.
Introduction and Significance
This compound (Chemical Formula: C₁₀H₈ClNO₂) is an indole derivative with structural similarities to naturally occurring auxins like indole-3-acetic acid.[1][2] Its unique substitution pattern, featuring a chlorine atom on the benzene ring and an acetic acid moiety on the indole nitrogen, makes it a valuable scaffold in medicinal chemistry. Impurities, often arising from starting materials or side reactions during synthesis—such as incompletely cyclized intermediates or regioisomers—can significantly interfere with downstream applications and biological assays.[3][4]
Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from its impurities.[5][6] The underlying principle is that a compound is significantly more soluble in a hot solvent than in a cold one.[7] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that ideally excludes the differently shaped impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[5] This guide provides the scientific rationale and a detailed methodology to achieve high-purity this compound.
The Cornerstone of Purity: Solvent System Selection
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[7] The ideal solvent should exhibit a steep solubility curve for this compound—high solubility at its boiling point and low solubility at or below room temperature.[8]
Causality Behind Solvent Choices: A Structural Analysis
The molecular structure of this compound possesses distinct regions of varying polarity:
-
Polar Group: The carboxylic acid moiety (-COOH) is highly polar and capable of strong hydrogen bonding.
-
Moderately Polar Region: The indole ring system.
-
Nonpolar Region: The chloro-substituted benzene ring.
This amphiphilic nature suggests that a single solvent may not be ideal. A solvent of intermediate polarity or a mixed-solvent system is often required.[8] For instance, a "good" solvent that dissolves the compound well can be paired with a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.[9]
Protocol: Small-Scale Solvent Screening
Before committing to a bulk purification, a systematic screening of potential solvents is essential. This is performed on a small scale (~50-100 mg of crude material) to conserve the compound.[8][10]
Methodology:
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, up to ~1 mL. Note the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.[10] Observe if dissolution occurs.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation: Solvent Screening Observations
Use the following table to guide your solvent selection and record your observations. Ethanol, or a mixed system like Ethanol/Water or Ethyl Acetate/Hexane, are promising starting points based on the structural analysis.
| Solvent | Class | Boiling Point (°C) | Solubility at 25°C (Predicted/Observed) | Solubility at B.P. (Predicted/Observed) | Crystal Formation on Cooling | Notes/Recommendation |
| Water | Polar Protic | 100 | Low | Sparingly Soluble | Potential for good crystals if soluble when hot.[11] | Good anti-solvent candidate. |
| Ethanol | Polar Protic | 78 | Moderate | High | Promising. Good solubility gradient expected. | Excellent primary solvent candidate. |
| Isopropanol | Polar Protic | 82 | Moderate | High | Promising. Similar to ethanol. | Good primary solvent candidate. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate-High | High | May have insufficient solubility difference. | Good primary solvent for a mixed system. |
| Acetone | Polar Aprotic | 56 | High | Very High | Likely too soluble at room temperature.[12] | Potential primary solvent in a mixed system. |
| Toluene | Nonpolar | 111 | Low | Moderate | May work, but risk of oiling out. | |
| Hexane | Nonpolar | 69 | Insoluble | Insoluble | Excellent anti-solvent candidate. | Use in combination with a polar solvent. |
Detailed Protocol for Recrystallization
This protocol assumes a single-solvent system (e.g., Ethanol) has been identified as optimal. Modifications for a two-solvent system are noted.
Mandatory Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to boiling. Add the minimum amount of hot solvent to the crude solid to achieve complete dissolution, swirling the flask to aid the process.[13][14] Using the absolute minimum is crucial for maximizing recovery.[7]
-
Two-Solvent Method: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol). Then, add the "poor" anti-solvent (e.g., water) dropwise at boiling temperature until a faint cloudiness (turbidity) persists. Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[14]
-
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Use fluted filter paper in a pre-warmed short-stem funnel, filtering the hot solution into a pre-warmed, clean Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals and to prevent the trapping of impurities that occurs with rapid cooling.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Crystal Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel and a side-arm flask.[14] Ensure the filter paper is wetted with the cold solvent and a good seal is formed before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.[5] This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using warm or excessive solvent will dissolve the product and reduce the yield.[15]
-
Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).
Purity Validation: A Self-Validating System
Successful purification must be confirmed with analytical data. Determining the purity of an organic compound is a multi-faceted task requiring appropriate instrumental methods.[16]
| Analytical Technique | Purpose and Interpretation |
| Melting Point | A sharp melting point range (e.g., within 1-2°C) close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[17] |
| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure and identifies the presence of impurities through unexpected signals. Integration can provide a quantitative estimate of purity.[18][19] |
| HPLC | Provides a quantitative measure of purity by separating the main compound from any impurities. Purity is often expressed as a percentage of the total peak area.[3][19] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound (Expected [M+H]⁺ ≈ 210.03).[18] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative comparison of the crude and recrystallized material. The purified sample should ideally show a single spot with no trace of the impurities present in the crude sample.[19] |
Troubleshooting Common Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
-
No Crystals Form: This is the most common issue and is almost always due to using too much solvent.[20] The solution is not saturated enough to crystallize. Solution: Gently boil off some of the solvent to increase the concentration and attempt to cool again.[21] If the solution is supersaturated, induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[15][20]
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid.[21] This occurs when the solution becomes saturated at a temperature above the compound's melting point (often due to impurities depressing the melting point). Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[21]
-
Low Recovery: This can result from using too much solvent initially, incomplete crystallization, or washing the final crystals with solvent that is not ice-cold.[15][21] Solution: The mother liquor can often be concentrated by boiling off solvent to yield a second, though typically less pure, crop of crystals.[13]
Safety and Handling
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: While specific data is limited, related indole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[22][23] Handle with care, avoiding dust formation and direct contact.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and hot plates. Toluene and hexane are volatile and have associated toxicities. Consult the Safety Data Sheet (SDS) for each solvent before use.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … [ouci.dntb.gov.ua]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rroij.com [rroij.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemicalbook.com [chemicalbook.com]
- 23. echemi.com [echemi.com]
Topic: High-Purity Isolation of (6-chloro-1H-indol-1-yl)acetic acid via Optimized Flash Column Chromatography
An Application Note and Protocol from the Senior Application Scientist
Abstract
(6-chloro-1H-indol-1-yl)acetic acid is a substituted indole derivative with significant potential in medicinal chemistry and materials science.[1] Synthesized crude products invariably contain impurities such as unreacted starting materials and byproducts, necessitating a robust purification strategy to ensure high purity for downstream applications. This document provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology emphasizes the rationale behind key steps, from mobile phase optimization to sample loading and elution, ensuring a reproducible and efficient purification workflow.
Introduction and Scientific Principle
This compound is an analogue of the natural plant auxin, indole-3-acetic acid.[1][2] The introduction of a chlorine atom at the 6-position and the placement of the acetic acid moiety on the indole nitrogen significantly alters its electronic properties and biological activity.[1] Achieving high purity (>95%) is critical for accurate biological screening, characterization, and subsequent developmental stages.
This protocol employs normal-phase flash column chromatography, a preparative liquid chromatography technique ideal for separating moderately polar organic compounds. The principle relies on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). Components with higher polarity, like the target carboxylic acid, will have a stronger affinity for the silica gel and thus elute more slowly. Less polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase, we can selectively elute first the non-polar impurities, followed by the target compound, leaving highly polar impurities adsorbed to the stationary phase.
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel for flash chromatography (230-400 mesh)[3]
-
Analytical TLC Plates (Silica Gel 60 F254)
-
n-Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (DCM)
-
Methanol
-
Glacial Acetic Acid
-
Celite® (for dry loading)
-
Collection tubes (13 x 100 mm or similar)
Equipment:
-
Glass chromatography column (40 mm diameter recommended for gram-scale purification)
-
Rotary Evaporator with vacuum pump and water bath
-
TLC developing chambers
-
UV lamp (254 nm)
-
Glass funnels
-
Erlenmeyer flasks and beakers
-
Pasteur pipettes and bulbs
-
Magnetic stirrer and stir bars (optional)
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system. The initial TLC analysis dictates the parameters for the preparative column, ensuring a high probability of success.
Step 1: Mobile Phase Optimization via Thin Layer Chromatography (TLC)
Causality: The choice of mobile phase is the most critical variable for achieving separation.[4] TLC serves as a rapid, small-scale pilot for the larger column. The goal is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4. This Rf value provides an optimal balance between retention and elution time on the column, allowing for sufficient separation from impurities.
Procedure:
-
Prepare three separate eluent systems in TLC chambers:
-
80:20 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
70:30 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
60:40 Hexane:Ethyl Acetate (+ 0.5% Acetic Acid)
-
Expert Insight: The addition of a small amount of acetic acid is crucial.[3] As this compound is acidic, the acid in the eluent suppresses the ionization of the carboxyl group. This prevents "tailing" or streaking on the silica, leading to sharper bands and improved resolution.
-
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Using a capillary tube, spot the dissolved crude product onto three separate TLC plates.
-
Develop one plate in each of the prepared chambers.
-
After the solvent front has reached ~1 cm from the top of the plate, remove the plates and visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the main product spot in each system. Select the eluent system that gives an Rf closest to 0.3. This will be your starting elution solvent.
Step 2: Column Packing (Slurry Method)
Causality: A homogeneously packed column without cracks or air bubbles is essential for an even flow of the mobile phase and optimal separation. The wet slurry method is superior as it minimizes the chances of trapping air.
Procedure:
-
Secure the chromatography column vertically to a stand.
-
Add a small layer of sand or a cotton plug to the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent you plan to use (e.g., 95:5 Hexane:Ethyl Acetate). A good rule of thumb is a silica-to-crude-product mass ratio of 50:1.
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to encourage even settling.
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm).
-
Once packed, add a 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Flush the column with 2-3 column volumes of the initial, non-polar eluent, ensuring the solvent level never drops below the top layer of sand.
Step 3: Sample Loading (Dry Loading Technique)
Causality: Dry loading the sample onto the column provides a much narrower starting band compared to liquid loading. This is critical for difficult separations as it minimizes band broadening and maximizes the resolution between closely eluting compounds.
Procedure:
-
Dissolve the entire crude sample of this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel or Celite® (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully drain the solvent from the packed column until it is level with the top layer of sand.
-
Gently add the powdered sample-silica mixture onto the top of the column, ensuring an even layer.
-
Carefully add another thin layer of sand on top of the sample layer.
-
Slowly add the initial, least polar eluent to the column.
Step 4: Gradient Elution and Fraction Collection
Causality: Gradient elution, the process of systematically increasing the mobile phase polarity, is a powerful technique.[5] It allows for the rapid elution of non-polar impurities with a weak eluent, followed by the controlled elution of the more polar target compound as the solvent strength is increased.
Procedure:
-
Begin elution with the starting solvent system determined by TLC (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 5 cm of solvent level decrease per minute).[3]
-
Collect the eluate in sequentially numbered test tubes, collecting approximately 10-15 mL per fraction.
-
Systematically increase the polarity of the mobile phase. A typical gradient might be:
-
Column Volumes 1-3: 80:20 Hexane:EtOAc (+ acid)
-
Column Volumes 4-6: 70:30 Hexane:EtOAc (+ acid)
-
Column Volumes 7-10: 60:40 Hexane:EtOAc (+ acid)
-
-
Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under UV light.
Step 5: Product Isolation
Procedure:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottomed flask.
-
Remove the solvents using a rotary evaporator. The acetic acid will also be removed under vacuum.
-
The result will be the purified this compound as a solid. Dry further under high vacuum to remove any residual solvent.
-
Assess purity using HPLC and confirm identity via ¹H NMR and Mass Spectrometry.[6]
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification protocol.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Evaluating (6-chloro-1H-indol-1-yl)acetic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of (6-chloro-1H-indol-1-yl)acetic acid as a potential selective inhibitor of cyclooxygenase-2 (COX-2). While the indole scaffold is a known pharmacophore in many anti-inflammatory agents, the specific activity of this compound has not been extensively reported.[1][2] These application notes are designed to provide researchers with the foundational knowledge and detailed protocols required to systematically evaluate its potential as a COX-2 inhibitor, from initial in vitro screening to cell-based assays and in vivo proof-of-concept studies. The protocols emphasize robust experimental design and data interpretation, ensuring scientific rigor in the assessment of this novel compound.
Introduction: The Rationale for Investigating this compound
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and significantly upregulated during inflammation.[3] The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.
Indole derivatives have shown promise as COX-2 inhibitors.[1] The structural features of this compound, including the chloro-substituted indole ring and the acetic acid moiety, provide a rationale for its investigation as a potential COX-2 inhibitor. The electron-withdrawing nature of the chlorine atom and the acidic side chain may facilitate interactions with the active site of the COX-2 enzyme. This guide provides the necessary framework to test this hypothesis.
Foundational Knowledge: The COX-2 Signaling Pathway
A thorough understanding of the COX-2 pathway is essential for designing and interpreting experiments. The following diagram illustrates the key steps involved in COX-2 mediated prostaglandin synthesis.
Caption: The COX-2 signaling cascade initiated by inflammatory stimuli.
Experimental Evaluation Workflow
The following workflow provides a logical progression for the comprehensive evaluation of this compound.
Caption: A stepwise workflow for evaluating a novel COX-2 inhibitor.
Protocols
Synthesis of this compound
While various synthetic routes can be envisioned, a common method involves the N-alkylation of 6-chloroindole.
Materials:
-
6-chloroindole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloroindole in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (6-chloro-1H-indol-1-yl)acetate.
-
Purify the crude ester by column chromatography.
-
For hydrolysis, dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with dilute HCl.
-
The precipitated solid, this compound, is filtered, washed with water, and dried.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay which measures the peroxidase component of the COX enzymes.[4][5]
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
This compound (dissolved in DMSO)
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib) as controls
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare a dilution series of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions or controls to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
Shake the plate for 10-20 seconds and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2.
Data Analysis and Interpretation:
| Parameter | Calculation | Significance |
| Percent Inhibition | [(Activity_control - Activity_inhibitor) / Activity_control] * 100 | Quantifies the inhibitory effect at a specific concentration. |
| IC₅₀ Value | Determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a sigmoidal dose-response curve. | Represents the potency of the inhibitor. |
| Selectivity Index (SI) | IC₅₀ (COX-1) / IC₅₀ (COX-2) | An SI value > 1 indicates selectivity for COX-2. Higher values denote greater selectivity. |
Cell-Based COX-2 Activity Assay
This assay measures the ability of the test compound to inhibit COX-2 activity in a cellular environment.[6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
PGE₂ ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce COX-2 expression by stimulating the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant for PGE₂ measurement.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[6]
-
In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using a cell viability assay.
Data Analysis and Interpretation: A dose-dependent decrease in PGE₂ production in LPS-stimulated cells, without significant cytotoxicity, would indicate that this compound inhibits COX-2 activity in a cellular context.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and well-established model for evaluating the anti-inflammatory activity of novel compounds.[7][8][9]
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in sterile saline
-
This compound formulated for oral or intraperitoneal administration
-
A plethysmometer for paw volume measurement
-
Positive control (e.g., Indomethacin or Celecoxib)
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound, vehicle control, or positive control to different groups of animals.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[7][10]
-
Calculate the percentage of edema inhibition for each group.
Data Analysis and Interpretation:
| Parameter | Calculation | Significance |
| Paw Edema (mL) | Paw volume at time t - Initial paw volume | Measures the extent of inflammation. |
| Percent Inhibition of Edema | [(Edema_control - Edema_treated) / Edema_control] * 100 | Quantifies the in vivo anti-inflammatory efficacy. |
A significant reduction in paw edema in the group treated with this compound compared to the vehicle control group would provide in vivo evidence of its anti-inflammatory potential, likely mediated through COX-2 inhibition.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential COX-2 inhibitor. Successful outcomes from these studies, particularly a high in vitro selectivity for COX-2 and significant in vivo anti-inflammatory efficacy, would warrant further investigation, including pharmacokinetic studies, detailed toxicology assessments, and exploration of its mechanism of action at the molecular level.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (6-chloro-1H-indol-1-yl)acetic acid in Anti-Inflammatory Drug Discovery
Introduction: The Therapeutic Potential of Indole Acetic Acid Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The indole scaffold is a privileged structure in medicinal chemistry, with indole-3-acetic acid derivatives like indomethacin being potent NSAIDs.[3] This has spurred further investigation into novel indole derivatives with potentially improved efficacy and safety profiles. The compound (6-chloro-1H-indol-1-yl)acetic acid is one such derivative, and this document provides a comprehensive guide for researchers to explore its anti-inflammatory potential. While direct studies on this specific molecule are limited, research on analogous indole acetic acid derivatives suggests a promising therapeutic window.[1][2][4][5]
Hypothesized Mechanism of Action
Based on the established mechanisms of related indole acetic acid compounds, this compound is postulated to exert its anti-inflammatory effects through a multi-faceted approach. The primary hypothesized mechanism is the inhibition of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[1] Additionally, it may modulate the production of key inflammatory cytokines. Studies on indole-3-acetic acid have shown a reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), alongside an increase in the anti-inflammatory cytokine IL-10.[6][7][8]
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for (6-chloro-1H-indol-1-yl)acetic acid in Plant Growth Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Synthetic Auxin Candidate
(6-chloro-1H-indol-1-yl)acetic acid is a synthetic indole derivative. Its structural resemblance to indole-3-acetic acid (IAA), the principal native auxin in plants, suggests its potential as a plant growth regulator.[1][2] The indole ring and the acetic acid side chain are characteristic features of auxin molecules, crucial for their biological activity.[3] The addition of a chlorine atom to the indole ring, as seen in other synthetic auxins like 4-chloro-IAA, can modify the activity, stability, and transport properties of the molecule, sometimes leading to enhanced or more specific effects.[2][4]
Auxins are fundamental to nearly every aspect of plant growth and development, including cell elongation and division, root initiation, apical dominance, and responses to environmental cues like light and gravity.[5][6][7] They exert their effects primarily through a well-defined nuclear signaling pathway. This pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation.[8][9] This degradation releases Auxin Response Factors (ARFs), transcription factors that modulate the expression of a wide array of auxin-responsive genes.[8][10]
These application notes provide a comprehensive guide for researchers to investigate the auxin-like activity of this compound. The following protocols are designed to be self-validating, offering a systematic approach to characterizing the compound's effects on key auxin-regulated physiological and molecular processes in the model plant Arabidopsis thaliana.
Putative Mechanism of Action: The Canonical Auxin Signaling Pathway
We hypothesize that this compound functions as an auxin analog, interacting with the core components of the auxin signaling pathway. The proposed mechanism, illustrated below, posits that the compound binds to the TIR1/AFB co-receptors, initiating the signaling cascade that leads to changes in gene expression and subsequent developmental responses.[5][8][9][11]
Figure 1: Canonical Auxin Signaling Pathway.
Protocol: Primary Root Elongation Assay in Arabidopsis thaliana
Scientific Rationale: Exogenous auxin typically inhibits primary root elongation in Arabidopsis in a dose-dependent manner.[12][13] This is a classic and easily quantifiable auxin response, making it an excellent primary screen for auxin-like activity. At high concentrations, auxins can induce ethylene biosynthesis, which is a potent inhibitor of root elongation.[13][14]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium including vitamins.
-
Sucrose.
-
Agar.
-
Petri plates (square, 100x100 mm).
-
This compound.
-
Indole-3-acetic acid (IAA) as a positive control.
-
DMSO (solvent for stock solutions).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of IAA in DMSO.
-
Store stocks at -20°C in the dark.
-
-
Media Preparation:
-
Prepare 0.5X MS medium with 1% (w/v) sucrose and adjust the pH to 5.7.
-
Add 1% (w/v) agar and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the test compound, IAA, or DMSO (vehicle control) to the molten agar to achieve the desired final concentrations (see Table 1). Swirl gently to mix.
-
Pour the medium into sterile square Petri plates and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and rinse 4-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Plate 10-15 seeds in a single line on the surface of the prepared agar plates, about 1 cm from the top edge.
-
-
Incubation and Growth:
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
After 4-5 days of growth, scan the plates with a high-resolution flatbed scanner.
-
-
Data Acquisition and Analysis:
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the average root length and standard deviation for each treatment.
-
Normalize the data to the vehicle control (DMSO) and plot the dose-response curve.
-
Expected Results: If this compound has auxin-like activity, it will inhibit primary root elongation. The dose-response curve should be comparable to that of IAA.
| Treatment | Concentration (µM) | Expected Primary Root Length (% of Control) |
| Vehicle Control (DMSO) | - | 100% |
| This compound | 0.01 | ~95-100% |
| 0.1 | ~60-80% | |
| 1.0 | ~20-40% | |
| 10.0 | <20% | |
| IAA (Positive Control) | 0.01 | ~90-100% |
| 0.1 | ~50-70% | |
| 1.0 | ~15-35% | |
| 10.0 | <15% | |
| Table 1: Hypothetical dose-response for primary root elongation assay. |
Protocol: Callus Induction from Arabidopsis Root Explants
Scientific Rationale: The balance between auxins and cytokinins is critical for cell division and differentiation in plant tissue culture.[15] A high auxin-to-cytokinin ratio typically promotes cell proliferation and the formation of callus, an undifferentiated mass of cells.[16][17] Testing the ability of this compound to induce callus in the presence of a cytokinin is a robust assay for its cell division-promoting activity.
Materials:
-
7 to 10-day-old Arabidopsis thaliana seedlings grown aseptically on 0.5X MS plates.
-
Callus-Inducing Medium (CIM): MS medium supplemented with Gamborg's B5 vitamins, 2% (w/v) sucrose, a cytokinin (e.g., 0.5 µg/mL 2iP or Kinetin), and 0.8% (w/v) agar.
-
This compound stock solution (10 mM in DMSO).
-
2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control for a strong synthetic auxin.[16][18]
-
Sterile forceps and scalpel.
-
Petri plates.
Procedure:
-
CIM Preparation:
-
Prepare CIM and autoclave.
-
Cool to 50-55°C and add the appropriate auxin from a sterile-filtered stock solution. Prepare plates with varying concentrations of this compound (e.g., 0.1, 0.5, 2.0 µg/mL) and control plates with an optimal concentration of 2,4-D (e.g., 0.5 µg/mL) and a no-auxin control.
-
-
Explant Preparation:
-
Under a laminar flow hood, aseptically transfer seedlings to a sterile Petri plate.
-
Using a sterile scalpel, excise 0.5-1.0 cm segments from the primary root.
-
-
Culture Initiation:
-
Place the root explants onto the surface of the prepared CIM plates.
-
Seal the plates and incubate in the dark at 25°C.
-
-
Observation and Data Collection:
-
Observe the explants every few days for signs of callus formation (swelling and proliferation of cells, usually at the cut ends).
-
After 3-4 weeks, score the efficiency of callus induction as a percentage of explants forming callus.
-
The fresh weight of the callus can also be measured as a quantitative indicator of proliferation.
-
Figure 2: Workflow for Callus Induction Assay.
Protocol: Analysis of Auxin-Responsive Gene Expression
Scientific Rationale: Auxin signaling leads to rapid changes in the transcription of specific genes, often referred to as early or primary auxin response genes.[19] These include members of the Aux/IAA, GH3, and SAUR gene families.[20][21] Measuring the transcript levels of these marker genes using quantitative real-time PCR (qRT-PCR) after a short treatment with the test compound provides direct molecular evidence of auxin pathway activation.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings (liquid-grown, 7-10 days old).
-
Liquid 0.5X MS medium.
-
This compound.
-
IAA (positive control).
-
DMSO (vehicle control).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
qRT-PCR machine.
-
Primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2).
Procedure:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings in flasks containing liquid 0.5X MS medium on a shaker under a 16-hour light/8-hour dark cycle.
-
After 7-10 days, add this compound, IAA (e.g., final concentration of 1 µM), or DMSO to the liquid medium.
-
Incubate for a short period (e.g., 1-3 hours) to capture the primary gene expression response.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qRT-PCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
-
Run the reactions on a qRT-PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.
-
Expected Gene Expression Changes:
| Gene Marker | Function | Expected Response to Auxin Activity |
| IAA1 / IAA2 | Aux/IAA repressor (negative feedback) | Strong and rapid up-regulation |
| GH3.3 | Encodes an IAA-amido synthetase | Strong up-regulation |
| ACTIN2 | Housekeeping/Reference Gene | No significant change |
| Table 2: Key auxin-responsive marker genes for qRT-PCR analysis.[19][21] |
digraph "Gene Expression Analysis Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Nodes A[label="1. Treat Liquid-Grown Seedlings\n(1 µM Test Compound, 1-3h)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Harvest Tissue & Freeze\nin Liquid Nitrogen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Total RNA Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. cDNA Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. qRT-PCR with specific primers\n(IAA1, GH3.3, ACTIN2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Analysis (ΔΔCt)\nCalculate relative fold change", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F;
// Captioncaption[label="Workflow for qRT-PCR Analysis.", shape=plaintext, fontcolor="#202124"]; }
Figure 3: Workflow for qRT-PCR Analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the biological activity of this compound in plants. By systematically evaluating its effects on root growth, callus induction, and marker gene expression, researchers can determine if this compound functions as a synthetic auxin and elucidate its potential applications in agriculture and plant biotechnology. A positive result in these assays would strongly support the hypothesis that this compound interacts with the canonical auxin signaling pathway, paving the way for more detailed mechanistic studies.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? [mdpi.com]
- 5. Auxin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 14. Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of (6-chloro-1H-indol-1-yl)acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Acetic Acid Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide array of biological activities. (6-chloro-1H-indol-1-yl)acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin, a class of plant hormones that plays a pivotal role in nearly every aspect of plant growth and development.[1] Beyond its well-established role in botany, the indole-3-acetic acid scaffold has garnered significant interest in human therapeutics, particularly in the fields of oncology and inflammation.
The introduction of a chlorine atom at the 6-position of the indole ring in this compound is anticipated to modulate its physicochemical properties and biological activity, potentially leading to novel therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of this compound through a series of robust in vitro assays. The protocols detailed herein are designed to be self-validating systems, providing a solid foundation for the initial characterization of this compound and paving the way for further preclinical development.
Part 1: Investigating Auxin-Like Activity in Plant Systems
Given its structural similarity to indole-3-acetic acid, a primary area of investigation for this compound is its potential to exhibit auxin-like activity. Auxins are critical for plant development, influencing processes such as cell elongation, division, and differentiation.[2][3] Understanding the auxin-like or anti-auxin properties of this compound is crucial for assessing its potential applications in agriculture and for elucidating its mechanism of action in plant-based systems.
Arabidopsis thaliana Root Elongation Assay
The inhibition of root elongation in Arabidopsis thaliana at nanomolar concentrations is a well-established and sensitive bioassay for auxin-like compounds.[4] This assay provides a quantitative measure of the compound's effect on plant growth and development.
Caption: Workflow for the Arabidopsis root elongation assay.
-
Seed Sterilization:
-
Plating and Growth:
-
Aseptically place approximately 50 seeds onto square Petri plates containing B5 medium solidified with 0.8% agar.
-
Store the plates at 4°C for 2 days to stratify the seeds and promote uniform germination.[5]
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain a photoperiod of 16 hours of light and 8 hours of dark at 22°C.
-
-
Treatment:
-
After 4-5 days of growth, transfer seedlings of uniform size to new B5 agar plates supplemented with various concentrations of this compound. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., indole-3-acetic acid).
-
Mark the position of the root tip at the time of transfer.
-
-
Data Collection and Analysis:
-
After an additional 3-5 days of growth, scan the plates and measure the length of the primary root from the point of transfer to the new root tip using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
DR5::GUS Reporter Assay for Auxin Response
The DR5 promoter is a synthetic auxin-responsive promoter that contains multiple repeats of the auxin response element (AuxRE).[6][7] When fused to a reporter gene such as β-glucuronidase (GUS), the DR5::GUS system provides a sensitive and quantitative measure of auxin-induced gene expression.[6][7][8]
Caption: Workflow for the DR5::GUS reporter assay.
-
Plant Material and Growth:
-
Use Arabidopsis thaliana seedlings that are stably transformed with the DR5::GUS reporter construct.
-
Grow seedlings as described in the root elongation assay protocol.
-
-
Treatment:
-
Treat 5- to 7-day-old seedlings with a range of concentrations of this compound in liquid B5 medium for a defined period (e.g., 2 to 24 hours). Include a vehicle control and a positive control (IAA).
-
-
Histochemical GUS Staining:
-
After treatment, immerse the seedlings in a GUS staining solution (containing X-Gluc) and incubate at 37°C for several hours to overnight.
-
Following staining, clear the chlorophyll from the tissues by incubating in 70% ethanol.
-
Observe and document the pattern and intensity of GUS staining in different tissues, particularly the root tip, using a light microscope.
-
-
Fluorometric Quantification of GUS Activity (MUG Assay):
-
For a quantitative analysis, homogenize treated seedlings in a GUS extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the protein extract.
-
Perform a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. The cleavage of MUG by GUS produces a fluorescent product that can be quantified using a fluorometer.
-
Normalize the GUS activity to the total protein concentration in each sample.
-
Part 2: Evaluation of Anticancer Activity
The indole scaffold is a common feature in numerous anticancer agents.[1][9] Therefore, it is prudent to investigate the potential of this compound as an anticancer agent. A panel of in vitro assays can be employed to assess its cytotoxicity, anti-proliferative effects, and its ability to induce apoptosis or cell cycle arrest in cancer cell lines.
MTT Assay for Cytotoxicity and Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density that will ensure logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay is a method for detecting proliferating cells by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.[13][14]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
BrdU Labeling:
-
Immunodetection:
-
After labeling, fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[16]
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
The intensity of the signal is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Measuring its activity provides a direct indication of apoptosis induction.
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
After treatment, lyse the cells to release their contents, including caspases.
-
-
Caspase-3 Activity Measurement:
-
Data Analysis:
-
The signal intensity is directly proportional to the caspase-3 activity in the sample.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
-
Cell Preparation and Fixation:
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[1]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of each cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Part 3: Assessment of Anti-inflammatory and Enzyme Inhibitory Potential
Given that some indole derivatives exhibit anti-inflammatory and enzyme inhibitory activities, it is worthwhile to explore these potential properties for this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation.[19][20] An in vitro assay can determine if the test compound inhibits the activity of COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Use purified COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
-
Inhibition Assay:
-
Pre-incubate the COX enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
The activity of the COX enzyme can be measured by detecting the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption.[21]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Cytokine Release Assay (ELISA)
Pro-inflammatory cytokines play a crucial role in the inflammatory response. An ELISA-based assay can measure the effect of the test compound on the production of these cytokines in immune cells.[22][23]
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in the presence of the test compound.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Use a sandwich ELISA kit to quantify the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β).[24]
-
-
Data Analysis:
-
Compare the cytokine levels in the treated samples to the stimulated control to determine the inhibitory effect of the compound.
-
Aldose Reductase Inhibition Assay
Aldose reductase is an enzyme implicated in diabetic complications.[25] Some indole derivatives have been shown to inhibit this enzyme.
-
Enzyme and Reagent Preparation:
-
Use a partially purified aldose reductase enzyme preparation.
-
Prepare solutions of the substrate (DL-glyceraldehyde) and the cofactor (NADPH).[25]
-
-
Inhibition Assay:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC₅₀ value of the compound for aldose reductase inhibition.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of IC₅₀ Values for this compound
| Assay | Cell Line / Enzyme | IC₅₀ (µM) |
| Arabidopsis Root Elongation | A. thaliana (Col-0) | |
| MTT Cytotoxicity (48h) | HeLa | |
| MTT Cytotoxicity (48h) | MCF-7 | |
| BrdU Proliferation (48h) | HeLa | |
| Caspase-3 Activation (24h) | HeLa | |
| COX-1 Inhibition | Purified Ovine COX-1 | |
| COX-2 Inhibition | Purified Human COX-2 | |
| Aldose Reductase Inhibition | Purified Bovine Lens AR |
Conclusion and Future Directions
The in vitro assays detailed in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its auxin-like, anticancer, anti-inflammatory, and enzyme inhibitory activities, researchers can gain valuable insights into its potential therapeutic applications. Positive results from these assays will warrant further investigation, including more detailed mechanistic studies and in vivo efficacy and safety assessments. The modular nature of these protocols allows for adaptation to specific research questions and the exploration of a wide range of biological activities, ultimately contributing to a comprehensive understanding of this novel indole derivative.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Protocols Plant Genes [bio.purdue.edu]
- 6. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 8. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. materialneutral.info [materialneutral.info]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. Cytokine analysis - ELISA / CBA [sanquin.org]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. tandfonline.com [tandfonline.com]
NMR and mass spectrometry analysis of (6-chloro-1H-indol-1-yl)acetic acid
An Application Note and Protocol for the Structural Elucidation of (6-chloro-1H-indol-1-yl)acetic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Authored by: A Senior Application Scientist
Introduction
This compound, with the chemical formula C10H8ClNO2, is a member of the indole derivatives class of compounds.[1][2] These compounds are of significant interest to researchers in drug discovery and development due to their structural similarity to naturally occurring molecules and their diverse biological activities.[1] Some indole derivatives have shown potential as anti-inflammatory and analgesic agents.[1] Accurate and comprehensive structural characterization is a critical step in the development of such compounds. This guide provides a detailed technical overview and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall structure.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each proton and carbon atom in this compound will result in a unique signal in the respective NMR spectra. Based on the analysis of similar indole derivatives, the following spectral characteristics are anticipated.[3][4][5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H/C-2 | ~7.0-7.5 | d | ~128-130 |
| H/C-3 | ~6.4-6.8 | d | ~102-105 |
| H-4 | ~7.5-7.8 | d | ~121-123 |
| H/C-5 | ~7.0-7.3 | dd | ~120-122 |
| C-6 | - | - | ~128-130 (C-Cl) |
| H-7 | ~7.4-7.6 | d | ~110-112 |
| C-3a | - | - | ~127-129 |
| C-7a | - | - | ~135-137 |
| -CH₂- | ~5.0-5.5 | s | ~50-55 |
| -COOH | > 10 | br s | ~170-175 |
Chemical shifts are relative to TMS and can vary based on the solvent used.
Experimental Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[8][9][10] The following protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.[8][11][12]
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton. CDCl₃ can also be used, but the acidic proton may exchange or give a very broad signal.[13][14][15][16]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][12] Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a homogeneous solution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[8] This step is crucial for achieving good spectral resolution.[8]
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
Experimental Protocol 2: NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Specific parameters should be optimized for the available spectrometer.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[18] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[17][19][20][21][22]
Predicted Mass Spectrum (ESI-MS)
The molecular weight of this compound (C10H8ClNO2) is 209.63 g/mol .[2]
-
Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the most abundant ion, with an m/z of approximately 208.6. This mode is often preferred for carboxylic acids.[22]
-
Positive Ion Mode: In positive ion mode, the protonated molecule [M+H]⁺ may be observed at an m/z of approximately 210.6.[22]
A characteristic fragmentation pattern for indole-3-acetic acid derivatives involves the loss of the carboxymethyl group (-CH₂COOH) or decarboxylation (-COOH).[23][24] A major fragment ion resulting from the cleavage of the acetic acid side chain would correspond to the 6-chloro-indole moiety.
Table 2: Predicted m/z Values for this compound in ESI-MS
| Ion | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) |
| Molecular Ion | [M-H]⁻: 208.6 | [M+H]⁺: 210.6 |
| Fragment 1 | [M-H-CO₂]⁻: 164.6 | [M+H-H₂O]⁺: 192.6 |
| Fragment 2 | - | [M+H-COOH]⁺: 165.6 |
Experimental Protocol 3: MS Sample Preparation
Proper sample preparation is essential to avoid contamination and ensure good ionization.[25][26][27][28]
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[26]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate solvents like methanol, acetonitrile, and water.[22][26] Volatile modifiers such as formic acid or acetic acid (typically at 0.1%) can be added to aid ionization.[27]
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.[22][26]
-
Vial Selection: Use appropriate vials and caps designed for mass spectrometry to prevent contamination.[26][27]
Caption: Workflow for ESI-MS sample preparation.
Experimental Protocol 4: MS Data Acquisition (ESI-MS)
The following are general guidelines for acquiring an ESI-mass spectrum.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[17][22]
-
Ionization Mode: Select either positive or negative ion mode. For this compound, negative ion mode is likely to provide a stronger signal for the molecular ion.
-
Instrument Parameters: Optimize key parameters such as:
-
Capillary voltage
-
Nebulizing gas pressure
-
Drying gas flow rate and temperature
-
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
Data Acquisition: Acquire the mass spectrum. If performing tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum to confirm fragmentation patterns.[29][30][31]
Overall Analytical Workflow
The combination of NMR and MS provides a comprehensive and confirmatory analysis of the chemical structure.
Caption: Overall workflow for structural analysis.
Conclusion
By following the detailed protocols and interpretative guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently perform . The synergistic use of these powerful analytical techniques ensures unambiguous structural elucidation, a fundamental requirement for advancing chemical and pharmaceutical research.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. 2-(6-Chloro-1h-indol-1-yl)acetic acid - CAS:943654-33-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 9. scribd.com [scribd.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. How To [chem.rochester.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 22. vanderbilt.edu [vanderbilt.edu]
- 23. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. phys.libretexts.org [phys.libretexts.org]
- 26. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 28. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 29. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 30. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: (6-chloro-1H-indol-1-yl)acetic acid as a Chemical Probe for Aldose Reductase
I. Introduction: Unveiling the Potential of (6-chloro-1H-indol-1-yl)acetic acid
This compound is a synthetic indole derivative with potential therapeutic applications stemming from its structural similarity to known bioactive molecules.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with anti-inflammatory, analgesic, and anticancer properties.[1][2][] While the specific biological targets of this compound are not extensively characterized, its structural features suggest it may interact with key proteins in cellular signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[4][5] The effective use of a chemical probe requires a thorough understanding of its target engagement, selectivity, and mechanism of action.[4][5]
Based on the known anti-inflammatory activities of structurally related indole compounds, we hypothesize that this compound may act as an inhibitor of aldose reductase (AR) . Aldose reductase is a key enzyme in the polyol pathway and is implicated in the pathogenesis of diabetic complications and inflammatory responses.[6][7] Therefore, a chemical probe for AR could be a valuable tool for studying these disease processes.
These application notes will guide you through the necessary experimental workflows to:
-
Characterize the inhibitory activity of this compound against aldose reductase in vitro.
-
Confirm target engagement of the compound with aldose reductase in a cellular context using the Cellular Thermal Shift Assay (CETSA).
II. Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₂ | [1][8] |
| Molecular Weight | 210.63 g/mol | [1] |
| CAS Number | 943654-33-9 | [8][9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and ethanol | |
| Storage | Store at -20°C for long-term stability |
Note: It is recommended to perform a fresh solubility test in your specific assay buffer before starting any experiment.
III. Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AR-catalyzed reduction of a substrate.[7]
A. Materials and Reagents
-
Recombinant human aldose reductase (AR)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
This compound
-
Epacadostat (positive control inhibitor)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
DMSO (for compound dilution)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Experimental Workflow
Caption: Workflow for the in vitro aldose reductase inhibition assay.
C. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Prepare similar dilutions for the positive control, Epacadostat.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M sodium phosphate buffer (pH 6.2)
-
20 µL of 2 mM NADPH solution
-
10 µL of recombinant human aldose reductase (final concentration 10-50 mU/mL)
-
10 µL of the diluted compound or DMSO (vehicle control).
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 10 mM DL-glyceraldehyde to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
D. Expected Results and Interpretation
A successful experiment will show a dose-dependent inhibition of aldose reductase activity by this compound. The calculated IC₅₀ value will provide a quantitative measure of its in vitro potency. Comparing the IC₅₀ value to that of the positive control will help to benchmark its activity.
IV. Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][13]
A. Materials and Reagents
-
Human cell line expressing aldose reductase (e.g., A549 or a cell line with stable overexpression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against aldose reductase
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection system
B. Experimental Workflow
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 6. Aldose Reductase Inhibition Assay: Significance and symbolism [wisdomlib.org]
- 7. bmrservice.com [bmrservice.com]
- 8. Page loading... [guidechem.com]
- 9. This compound 943654-33-9 [ruichubio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Antibacterial Agents from Indole-1-Acetic Acid Derivatives
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1][2] Indole-1-acetic acid (IAA), a phytohormone renowned for its role in plant growth and development, has emerged as a promising starting point for the design of new antibacterial drugs.[3][4][5] Its structural simplicity and amenability to chemical modification make it an attractive template for generating diverse libraries of derivatives with potent antimicrobial properties. This document provides a comprehensive guide for researchers, outlining the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of novel antibacterial agents derived from indole-1-acetic acid.
Section 1: Synthesis of Antibacterial Indole-1-Acetic Acid Derivatives
The antibacterial activity of IAA derivatives can be significantly modulated by strategic chemical modifications at various positions of the indole scaffold. Key synthetic strategies often focus on:
-
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters, amides, hydrazides, or heterocyclic rings such as 1,3,4-thiadiazoles can lead to enhanced antibacterial potency.[6]
-
Substitution on the Indole Ring: Introduction of various substituents on the indole ring can influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby impacting its interaction with bacterial targets.
-
N-functionalization of the Indole Ring: Modification of the indole nitrogen with different functional groups can also contribute to the antibacterial activity.
A common and effective approach involves the synthesis of Schiff bases and other derivatives from an indole-3-acetic acid hydrazide intermediate.[7][8]
Protocol 1: Synthesis of Indole-3-acetyl-N-substituted Hydrazone Derivatives
This protocol details a two-step synthesis of indole-3-acetyl-N-substituted hydrazone derivatives, a class of compounds that has shown promising antibacterial activity.[7][9]
Step 1: Synthesis of Indole-3-acetic acid hydrazide
-
Esterification of Indole-3-acetic acid: To a solution of indole-3-acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl indole-3-acetate.
-
Hydrazinolysis of the Ester: Dissolve the ethyl indole-3-acetate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry to obtain indole-3-acetic acid hydrazide.
Step 2: Synthesis of Indole-3-acetyl-N-substituted Hydrazones
-
To a solution of indole-3-acetic acid hydrazide in ethanol, add an equimolar amount of the desired substituted aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.[9][10]
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure indole-3-acetyl-N-substituted hydrazone derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.
Section 2: In Vitro Evaluation of Antibacterial Activity
The initial screening of newly synthesized compounds involves determining their in vitro antibacterial activity against a panel of clinically relevant bacterial strains. This typically includes both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][10] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to be determined.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
Synthesized IAA derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., ciprofloxacin, ampicillin) as a positive control
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
Summarize the MIC and MBC values in a table for easy comparison of the antibacterial activity of the different IAA derivatives.
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | P. aeruginosa MIC (µg/mL) | P. aeruginosa MBC (µg/mL) |
| IAA-H (Hydrazide) | >128 | >128 | >128 | >128 | >128 | >128 |
| IAA-H-BA (Benzaldehyde) | 64 | 128 | 128 | >128 | >128 | >128 |
| IAA-H-4ClBA (4-Chlorobenzaldehyde) | 16 | 32 | 64 | 128 | 128 | >128 |
| IAA-H-4NO2BA (4-Nitrobenzaldehyde) | 8 | 16 | 32 | 64 | 64 | 128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | 1 | 2 |
This is a hypothetical data table for illustrative purposes.
Section 3: Elucidating the Mechanism of Action
Understanding the mechanism by which IAA derivatives exert their antibacterial effects is crucial for their further development. Potential mechanisms could include disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, or interference with virulence factor production.[11]
Protocol 3: Bacterial Membrane Permeability Assay
This assay assesses the ability of the synthesized compounds to disrupt the integrity of the bacterial cell membrane.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a specific optical density.
-
Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing different concentrations of the test compounds.
-
Controls: Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).
-
Staining: Add SYTOX Green to each well. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Analysis: An increase in fluorescence intensity indicates membrane damage.
Visualizing the Experimental Workflow
Caption: Workflow for the bacterial membrane permeability assay.
Section 4: In Vivo Efficacy Assessment
Promising candidates identified from in vitro studies should be evaluated for their efficacy in animal models of infection. This is a critical step in the preclinical development of any new antibacterial agent.
Protocol 4: Murine Systemic Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of IAA derivatives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Specific pathogen-free mice
-
Pathogenic bacterial strain
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Standard antibiotic control
Procedure:
-
Infection: Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the pathogenic bacteria.
-
Treatment: At a specified time post-infection, administer the test compound, vehicle control, or standard antibiotic to different groups of mice via a suitable route (e.g., IP, IV, or oral).
-
Monitoring: Monitor the mice for a defined period (e.g., 7-14 days) for survival, clinical signs of illness, and changes in body weight.
-
Bacterial Load Determination: At specific time points, a subset of mice from each group may be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on appropriate agar plates.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between the different treatment groups.
Visualizing the In Vivo Workflow
Caption: General workflow for the murine systemic infection model.
Conclusion
Indole-1-acetic acid derivatives represent a promising class of compounds for the development of novel antibacterial agents. Their synthetic tractability allows for the creation of large and diverse chemical libraries, and their potential for novel mechanisms of action could help to address the challenge of antimicrobial resistance. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, evaluation, and characterization of these promising compounds. Further research into their specific molecular targets and mechanisms of resistance will be crucial for their successful translation into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DISCOVERY OF INDOLE-3-ACETIC ACID DERIVATIVES CONTAINING 1,3,4-THIADIAZOLE THIOETHER AND AMIDE MOIETIES AS NOVEL ANTIBACTERIAL AGENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of Chlorinated Indoles
Welcome to our dedicated technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of chlorinated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful yet often challenging reaction. Here, we move beyond simple protocols to explain the why behind the experimental steps, offering field-proven insights to help you troubleshoot and optimize your syntheses.
Introduction: The Challenge of Chlorinated Indoles
The Fischer indole synthesis, a venerable reaction discovered in 1883 by Emil Fischer, remains a cornerstone for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound.[1][2]
When applying this synthesis to chlorinated precursors, the electron-withdrawing nature of the chlorine substituent presents specific challenges. These substituents can deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more difficult and often requiring more forceful reaction conditions.[3][4] This can, in turn, lead to a higher propensity for side reactions and lower yields. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of chlorinated indoles using the Fischer method.
Question 1: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Low or no conversion is the most common issue, particularly with chloro-substituted phenylhydrazines. The root cause often lies in insufficient activation energy for the key rearrangement step.
Potential Causes & Recommended Actions:
-
Inadequate Acid Catalysis: The choice and amount of acid are critical.[5] Electron-withdrawing groups like chlorine require stronger acids to facilitate the reaction.[3]
-
Solution: If you are using a Brønsted acid like HCl or H₂SO₄, consider switching to a stronger Lewis acid or a dehydrating acid. Polyphosphoric acid (PPA) is often highly effective for these substrates as it serves as both a catalyst and a solvent.[2][6] Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ are also excellent choices.[1][7]
-
Actionable Step: Screen a panel of acid catalysts. Start with ZnCl₂ (1.5-2.0 eq) and PPA. See the protocol section for a detailed catalyst screening workflow.
-
-
Sub-optimal Reaction Temperature: The Fischer indole synthesis is thermally driven.[8] Chlorinated substrates often require higher temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction in a solvent like acetic acid or ethanol, try switching to a higher-boiling solvent or, if using PPA, increase the temperature of the neat mixture.
-
Actionable Step: Set up small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC to find the optimal point where product formation is maximized and degradation is minimized.
-
-
Purity of Starting Materials: Impurities in the chlorinated phenylhydrazine or the carbonyl partner can inhibit the reaction.[9] Phenylhydrazines, in particular, can degrade upon storage.
-
Solution: Use freshly purified starting materials. Phenylhydrazines can often be purified by recrystallization of their hydrochloride salts, which are typically more stable.[3]
-
Actionable Step: Before starting your reaction, check the purity of your chlorinated phenylhydrazine by NMR or LC-MS. If it appears degraded, purify it or purchase a new batch.
-
Question 2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I minimize them?
The harsh conditions required for chlorinated substrates can promote several side reactions.
Common Side Reactions & Mitigation Strategies:
-
N-N Bond Cleavage: This is a major competing pathway, especially under strong acid and high-temperature conditions.[4][10] This cleavage results in the formation of a chlorinated aniline derivative and other degradation products instead of the desired indole.[10]
-
Mitigation: Carefully optimize the temperature and reaction time. Sometimes, a slightly lower temperature for a longer duration can favor the desired cyclization over cleavage. The choice of acid is also crucial; some Lewis acids may be milder than strong Brønsted acids at high temperatures.
-
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.[9][11] The position of the chloro group can influence this regioselectivity.
-
Mitigation: The regiochemical outcome is influenced by the steric and electronic nature of the ketone and the acidity of the medium.[12] Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable indole isomer. If you require a specific regioisomer, it may be necessary to use a symmetrical ketone or explore an alternative indole synthesis strategy.
-
-
Aldol Condensation: If your aldehyde or ketone possesses α-hydrogens, it can undergo acid-catalyzed self-condensation, consuming your starting material.[5]
-
Mitigation: This can sometimes be suppressed by forming the hydrazone intermediate first in a separate step under milder conditions before subjecting it to the harsher cyclization conditions.
-
Question 3: I am synthesizing a 4-chloroindole or a 6-chloroindole and the reaction is particularly difficult. Are there specific considerations for these isomers?
Yes, the position of the chlorine atom matters. A chlorine atom at the ortho position (2- or 6-position of the phenylhydrazine) can introduce steric hindrance, potentially impeding the cyclization step. For meta-substituted hydrazines (leading to 4- or 6-chloroindoles), electronic effects are more dominant. A mechanochemical ball-milling approach has been noted to be negatively impacted by a para-chloro substituent, suggesting its deactivating effect is significant.[13]
Troubleshooting Workflow for Difficult Isomers:
Caption: A logical workflow for troubleshooting the Fischer synthesis of chlorinated indoles.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction as a one-pot synthesis? A: Yes, it is very common to perform the Fischer indole synthesis as a one-pot reaction where the arylhydrazine and carbonyl compound are mixed directly in the presence of the acid catalyst.[2] However, for particularly sensitive substrates or to minimize side reactions like aldol condensation, pre-forming and isolating the hydrazone before cyclization can be beneficial.[3]
Q2: Which catalysts are generally most effective for chlorinated phenylhydrazines? A: While many acids can catalyze the reaction, polyphosphoric acid (PPA) and strong Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃·OEt₂) are frequently reported to be effective for electron-deficient substrates.[1][2][7] Ionic liquids, such as choline chloride·2ZnCl₂, have also been successfully employed.[14]
Q3: How does the chlorine substituent affect the reaction mechanism? A: The chlorine atom is an electron-withdrawing group, which deactivates the phenyl ring. This makes the key[1][1]-sigmatropic rearrangement step, where a new C-C bond is formed with the ring, more energetically demanding.[3][4] The reaction mechanism itself remains the same, but the activation energy barrier for this crucial step is higher, thus requiring more forceful conditions (stronger acid, higher temperature).
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (6-chloro-1H-indol-1-yl)acetic acid
Introduction
(6-chloro-1H-indol-1-yl)acetic acid is a key intermediate in pharmaceutical research, valued for its "privileged scaffold" that interacts with a range of biological targets.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges related to selectivity and product stability, leading to side product formation and purification difficulties.
This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the synthesis. We will focus on the most prevalent two-step synthetic route: the N-alkylation of 6-chloroindole with an ethyl haloacetate, followed by saponification of the resulting ester. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemistry, enabling you to diagnose and resolve experimental hurdles effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems observed during the synthesis in a practical question-and-answer format.
Question 1: "My N-alkylation reaction is sluggish or incomplete. My TLC analysis shows a significant amount of unreacted 6-chloroindole."
Answer: This is a common issue often related to insufficient deprotonation of the indole nitrogen or low reactivity of the electrophile.
-
Root Cause Analysis:
-
Base Inadequacy: The pKa of the indole N-H is approximately 17. The base you are using must be strong enough to achieve complete and irreversible deprotonation. Weak bases like potassium carbonate (K₂CO₃) may establish an equilibrium that does not favor the reactive indolide anion, especially at lower temperatures.
-
Moisture Contamination: Strong bases like sodium hydride (NaH) react violently with water. Any moisture in your solvent or on your glassware will consume the base, rendering it ineffective for deprotonating the indole.
-
Low Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to an impractical level.
-
-
Corrective Actions:
-
Choice of Base: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard for this chemistry. It provides irreversible deprotonation to drive the reaction forward.[2]
-
Anhydrous Conditions: Ensure your solvent (e.g., DMF, THF) is anhydrous. Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Temperature Optimization: When using NaH, the initial deprotonation is typically performed at 0°C to control hydrogen gas evolution. After the deprotonation is complete (i.e., gas evolution ceases), the reaction with the alkylating agent can often be gently warmed to room temperature or slightly above (e.g., 40-50°C) to ensure a reasonable reaction rate. Always monitor progress by TLC.
-
Question 2: "I've successfully performed the N-alkylation, but my crude product contains a significant isomeric impurity that is difficult to separate from the desired N-alkylated product."
Answer: You are likely observing the formation of the C3-alkylated side product, a classic competing pathway in indole chemistry.[1]
-
Mechanistic Insight: The indolide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the N1 nitrogen and the C3 carbon. While N-alkylation is often the thermodynamically favored product, C3-alkylation can be kinetically competitive. The reaction conditions, particularly the solvent and counter-ion, heavily influence the N:C selectivity.
-
Troubleshooting Steps:
-
Enhance N-Selectivity: The key is to maximize the ionic character of the N-M bond (where M is the counter-ion, e.g., Na⁺). Using highly polar aprotic solvents like DMF or DMSO effectively solvates the cation, freeing the nitrogen anion to act as the primary nucleophile. In less polar solvents like THF, ion-pairing is more significant, which can sometimes lead to increased C3-alkylation.
-
Base and Addition Order: Use a strong base like NaH to ensure complete formation of the N-anion before introducing the electrophile. Add the alkylating agent (e.g., ethyl bromoacetate) slowly at a controlled temperature (0°C to room temperature) to the pre-formed indolide solution. This minimizes high local concentrations of the electrophile that might favor reaction at the more sterically accessible C3 position.
-
Workflow for Optimizing N- vs. C3-Alkylation
Caption: Troubleshooting workflow for poor N/C alkylation selectivity.
Question 3: "The final hydrolysis step to get the acid is complete by TLC, but my final product is a dark, oily substance that is difficult to crystallize and purify."
Answer: Indole-acetic acids can be susceptible to degradation, particularly decarboxylation, under harsh conditions. The dark color suggests the formation of oxidative or polymeric impurities.
-
Root Cause Analysis:
-
Decarboxylation: Prolonged heating under strongly acidic or basic conditions can cause the loss of CO₂ from the acetic acid moiety.[3][4] This would form 6-chloro-1-methylindole, a neutral and more volatile impurity.
-
Oxidation: The indole ring is electron-rich and can be sensitive to air oxidation, especially when heated in solution for extended periods. This often leads to the formation of highly colored, tar-like materials.
-
Excessive Heat During Workup: Evaporating solvents at high temperatures (e.g., > 50°C) after acidification can promote degradation.
-
-
Corrective Actions:
-
Milder Hydrolysis Conditions: Use a moderate concentration of base (e.g., 1-2 M NaOH or LiOH) in a methanol/water or THF/water mixture.[5] Avoid excessively high temperatures; refluxing gently (60-70°C) for a few hours is usually sufficient. Monitor the reaction closely by TLC and stop heating as soon as the starting ester is consumed.
-
Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying. Add acid (e.g., 1M HCl) slowly with vigorous stirring to precipitate the product, keeping the temperature below 10-15°C.
-
Inert Atmosphere: During the workup and any subsequent heating steps, blanketing the flask with nitrogen or argon can help minimize oxidative decomposition.
-
Purification Strategy: If the crude product is oily, try triturating with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization and wash away non-polar impurities. If that fails, column chromatography on silica gel is the next step, followed by recrystallization of the purified fractions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 6-chloroindole?
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. First, a strong base removes the acidic proton from the indole nitrogen (N1) to form a resonant-stabilized indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., ethyl bromoacetate), displacing the leaving group (bromide) to form the new N-C bond.
Mechanism: N-Alkylation vs. C3-Alkylation
Caption: Competing N-alkylation and C3-alkylation pathways.
Q2: Which analytical techniques are best for monitoring the reaction and assessing final purity?
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical solvent system is 20-30% ethyl acetate in hexane. You should be able to clearly resolve the 6-chloroindole (starting material), the ethyl ester intermediate, and the final acid product (which will streak if not spotted with a drop of acetic acid in the eluent).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) is effective for separating the desired product from closely related impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. For the N-alkylated product, look for the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of a singlet for the N-CH₂- protons around 4.6-5.0 ppm.[5][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.
Q3: Can I use chloroacetic acid directly instead of an ester to avoid the hydrolysis step?
While tempting, direct alkylation with chloroacetic acid is generally less efficient and fraught with complications.[8] The carboxylic acid proton can interfere with the base, requiring at least two equivalents of a strong base. Furthermore, the resulting carboxylate salt can be difficult to work with and may lead to lower yields and more complex purification. The two-step esterification-hydrolysis route is more reliable and generally higher yielding.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by favoring N-alkylation and minimizing degradation.
Step 1: Synthesis of Ethyl (6-chloro-1H-indol-1-yl)acetate
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 1.2 eq., 60% dispersion in oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0°C in an ice bath.
-
Deprotonation: Dissolve 6-chloroindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry at 0°C. Stir for 1 hour at 0°C; you should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane). The reaction is complete when the 6-chloroindole spot has disappeared.
-
Workup: Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The crude product can be purified by flash chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and heat the mixture to a gentle reflux (~65°C) for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by TLC until the ester spot is completely consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or methyl tert-butyl ether (MTBE) to remove any neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M HCl with vigorous stirring. A white or off-white precipitate should form.
-
Isolation & Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product under vacuum at 40-50°C. If further purification is needed, recrystallize from an ethanol/water or acetone/water mixture.
Data Summary Table
| Compound | Role | Typical TLC Rf (20% EtOAc/Hex) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 6-Chloroindole | Starting Material | ~0.50 | ~8.1 (broad s, 1H, NH ) |
| Ethyl (6-chloro-1H-indol-1-yl)acetate | Intermediate | ~0.40 | ~4.8 (s, 2H, N-CH₂ ), 1.3 (t, 3H, -CH₃) |
| This compound | Final Product | ~0.10 (streaks) | ~4.9 (s, 2H, N-CH₂ ), ~10.0 (broad s, 1H, COOH ) |
| Ethyl (6-chloro-1H-indol-3-yl)acetate | Side Product | ~0.35 | ~3.7 (s, 2H, C3-CH₂ ) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 943654-33-9 [smolecule.com]
(6-chloro-1H-indol-1-yl)acetic acid stability and degradation issues
Welcome to the technical support center for (6-chloro-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and potential degradation issues you may encounter during your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction
This compound is a member of the indole acetic acid family, compounds of significant interest in medicinal chemistry and drug discovery.[1] The stability of this molecule is crucial for obtaining reliable and reproducible experimental data. This guide will walk you through potential stability challenges and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over time.
-
Unexpected biological responses.
Potential Causes & Solutions:
-
Degradation in Aqueous Solutions: Indole acetic acid derivatives can be unstable in aqueous media, especially under non-optimal pH conditions.[2][3][4] The chloro-substituent may also influence the electronic properties of the indole ring, potentially affecting its stability.
-
Solution: Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in an appropriate solvent and store at -80°C. Conduct a preliminary stability study in your specific assay buffer to determine the compound's half-life.
-
-
Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by light, air, or certain metal ions.[5][6][7] This can lead to the formation of inactive byproducts.
-
Solution: Use deoxygenated solvents for solution preparation. Store solutions and solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Avoid using reagents or buffers containing catalytic amounts of transition metals.
-
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration.
-
Solution: Use low-adhesion microplates and polypropylene or glass tubes. Pre-treating pipette tips by aspirating and dispensing the solution a few times can help to saturate binding sites.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
New peaks appearing in the chromatogram of a sample over time.
-
Decrease in the area of the parent compound peak.
Potential Causes & Solutions:
-
Hydrolysis: If your mobile phase or sample solvent has a high pH, the acetic acid side chain could potentially undergo reactions, although the N-acetic acid linkage is generally more stable than an ester. More likely, if other ester-containing compounds are present in your formulation, they may hydrolyze under basic conditions.[2][3][4]
-
Solution: Maintain the pH of your mobile phase and sample diluent in the slightly acidic to neutral range (pH 4-7).[8] If basic conditions are required for chromatography, keep the analysis time as short as possible and maintain the samples at a low temperature in the autosampler.
-
-
Photodegradation: Indole derivatives are known to be sensitive to light, especially UV radiation.[9][10] Exposure to light can lead to the formation of various degradation products.
-
Solution: Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil.[9] Conduct all sample preparation steps under low-light conditions if possible.
-
-
Oxidative Degradation: As mentioned previously, oxidation is a common degradation pathway for indoles.[5][6][7][11]
-
Solution: Purge solvents with nitrogen or argon before use. Consider the addition of an antioxidant, such as BHT, if compatible with your analytical method and downstream applications.
-
Experimental Workflow: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is recommended.[12][13][14] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
Caption: Workflow for a forced degradation study.
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the parent compound and any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[15] For long-term storage, keeping it in a desiccator at 2-8°C or frozen is advisable.[16]
Q2: What is the best way to prepare and store solutions of this compound?
A: For stock solutions, use a dry, inert solvent such as anhydrous DMSO or ethanol. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous working solutions, it is always best to prepare them fresh just before use. If short-term storage is necessary, keep them on ice and protected from light.
Q3: How does pH affect the stability of this compound?
A: While specific data for this compound is not available, related indole acetic acids are most stable in slightly acidic conditions (pH 4-7).[8] Strongly acidic or basic conditions can promote degradation.[8][17] It is known that the stability of indole-3-butyric acid, a related compound, is optimal in slightly acidic conditions (pH 5.5-6.25).[18]
Q4: Is this compound sensitive to oxidation?
A: Yes, the indole ring system is generally susceptible to oxidation.[5][6][7] The presence of oxygen, transition metals, and exposure to light can accelerate this process. This can lead to the formation of various oxidized species, such as oxindoles.[11][19]
Q5: What are the likely degradation pathways for this molecule?
A: Based on the chemistry of related indole derivatives, the primary degradation pathways are likely to be:
-
Photodegradation , which can involve complex radical reactions.[9][10]
-
Decarboxylation of the acetic acid side chain, especially at elevated temperatures, is a possibility for some indole-3-acetic acid derivatives.[20]
Caption: Potential degradation pathways.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark, tightly sealed.[15] 2-8°C for long-term.[16] | To prevent degradation from moisture, light, and heat. |
| Storage (Solution) | Frozen aliquots (-20°C or -80°C) in an inert solvent. | To minimize degradation in solution and avoid freeze-thaw cycles. |
| pH of Solutions | Maintain a slightly acidic to neutral pH (4-7).[8] | Indole derivatives show optimal stability in this range.[18] |
| Light Exposure | Minimize exposure; use amber vials or foil.[9] | To prevent photodegradation.[10] |
| Oxygen Exposure | Use deoxygenated solvents; store under inert gas. | To prevent oxidative degradation of the indole ring.[5][6][7] |
By following these guidelines, you can minimize the risk of degradation and ensure the accuracy and reliability of your experimental results when working with this compound.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of indole-3-acetic acid oxidation by horseradish peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. biomedres.us [biomedres.us]
- 15. chemicalbook.com [chemicalbook.com]
- 16. vibrantpharma.com [vibrantpharma.com]
- 17. ibisscientific.com [ibisscientific.com]
- 18. youtube.com [youtube.com]
- 19. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (6-chloro-1H-indol-1-yl)acetic acid
Welcome to the technical support center for the purification of (6-chloro-1H-indol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing this compound involves the N-alkylation of 6-chloroindole with a haloacetic acid or its ester.[1][2] Based on this, you can anticipate the following impurities:
-
Unreacted 6-chloroindole: This is a common impurity if the alkylation reaction has not gone to completion.
-
Incompletely hydrolyzed ester: If the synthesis involves the hydrolysis of an ester intermediate (e.g., ethyl (6-chloro-1H-indol-1-yl)acetate), the final product may be contaminated with this starting material.[3]
-
Decarboxylation products: Indole-3-acetic acid derivatives can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of skatole-type byproducts.[3]
-
Isomeric impurities: Depending on the reaction conditions, there is a possibility of forming isomeric products.
-
Residual solvents: Solvents used in the synthesis and work-up (e.g., DMF, ethyl acetate) may be present in the crude product.
Q2: What analytical techniques are recommended for assessing the purity of my product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting minor impurities. A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with an acid modifier like formic or acetic acid) is a good starting point.[4][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of your purification (e.g., column chromatography fractions) and for a qualitative assessment of purity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your desired product and for identifying and quantifying any impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of your product and for identifying unknown impurities by their mass-to-charge ratio.
Troubleshooting Purification Challenges
Scenario 1: My crude product is an oil or a sticky solid and is difficult to handle.
-
Underlying Cause: This is often due to the presence of residual solvents or low-melting impurities.
-
Troubleshooting Strategy:
-
Solvent Removal: Ensure that your crude product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Try triturating the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. This can often help to induce crystallization and remove oily impurities.
-
Scenario 2: I am seeing multiple spots on the TLC of my crude product.
-
Underlying Cause: This indicates the presence of multiple impurities. The relative polarity of the spots can give you clues about their identity. For instance, the unreacted 6-chloroindole will be less polar than the desired carboxylic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple impurities.
Scenario 3: My recrystallization is not working; either nothing crystallizes or everything crashes out.
-
Underlying Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.
-
Troubleshooting Strategy:
-
Solvent Screening: Perform small-scale solvent screening to find a suitable solvent or solvent system. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Seeding: If your compound is reluctant to crystallize, try adding a seed crystal of pure material.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.
-
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is particularly effective for removing neutral or basic impurities, such as unreacted 6-chloroindole.
-
Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acidic product will move into the basic aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a versatile method for separating compounds with different polarities.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the eluent can help to prevent tailing of the acidic product on the silica gel.
Step-by-Step Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elute the Column: Start eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Impurities with different solubility profiles | High purity for crystalline solids; scalable. | Can be time-consuming to find the right solvent; may have lower yield. |
| Acid-Base Extraction | Neutral and basic impurities (e.g., 6-chloroindole) | Fast and effective for specific impurity types. | Only applicable for acidic products and specific impurity profiles. |
| Column Chromatography | A wide range of impurities with different polarities | High resolution for complex mixtures. | Can be labor-intensive and require large volumes of solvent; may not be ideal for large-scale purification. |
Workflow for Purification of this compound
Caption: General workflow for the purification and analysis.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of picogram quantities of indole-3-acetic acid by high performance liquid chromatography-fluorescence procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
Technical Support Center: Scaling Up (6-chloro-1H-indol-1-yl)acetic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of (6-chloro-1H-indol-1-yl)acetic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven solutions to enhance yield, purity, and safety.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is most commonly achieved through the N-alkylation of 6-chloroindole with a haloacetic acid, typically chloroacetic acid or a corresponding ester like ethyl chloroacetate, in the presence of a base.
While the reaction appears straightforward on a lab scale, significant challenges can emerge during scale-up. These challenges often revolve around controlling reaction selectivity, managing thermal safety, and achieving efficient purification of the final product.
Core Synthesis Pathway
Caption: General synthesis workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
FAQ 1: Low Yield
Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from 10g to 1kg. What are the likely causes and how can we mitigate them?
Answer:
Low yields during scale-up are a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
1. Incomplete Deprotonation of 6-Chloroindole:
-
Causality: The N-alkylation reaction requires the deprotonation of the indole nitrogen to form a nucleophilic indolide anion. Incomplete deprotonation can lead to a significant portion of the 6-chloroindole remaining unreacted. The electron-withdrawing nature of the chlorine atom at the 6-position can make the indole nitrogen less basic, requiring more stringent reaction conditions.
-
Troubleshooting Steps:
-
Choice of Base: For larger scale, a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is generally more effective than weaker bases like potassium carbonate (K2CO3).[1]
-
Base Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the base are used to drive the deprotonation to completion.
-
Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to confirm the consumption of the 6-chloroindole starting material before proceeding with the work-up.
-
2. Competing C3-Alkylation:
-
Causality: The indolide anion is an ambident nucleophile, meaning it can react at both the nitrogen (N1) and the C3 position. While N-alkylation is generally favored under basic conditions, changes in reaction parameters during scale-up can shift the selectivity towards the undesired C3-alkylated isomer.[1]
-
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[2]
-
Temperature Control: Higher reaction temperatures can sometimes enhance N-alkylation over C-alkylation. However, this needs to be carefully optimized to avoid degradation.[2]
-
Order of Addition: Adding the alkylating agent (chloroacetic acid or its ester) slowly to the pre-formed indolide anion solution can help maintain a low concentration of the electrophile, favoring N-alkylation.
-
3. Thermal Decomposition:
-
Causality: Indole derivatives can be susceptible to degradation at elevated temperatures, especially under harsh basic or acidic conditions.[3] Exothermic reactions that are easily managed on a small scale can lead to localized overheating in large reactors, causing product decomposition.
-
Troubleshooting Steps:
-
Thermal Management: Ensure efficient stirring and cooling of the reactor vessel to maintain a consistent internal temperature.
-
Controlled Addition: The addition of reagents, particularly the base or alkylating agent if the reaction is exothermic, should be done at a controlled rate.
-
Stability Studies: If possible, perform differential scanning calorimetry (DSC) on the reaction mixture to understand its thermal stability profile.
-
Caption: Troubleshooting workflow for low yield in N-alkylation of 6-chloroindole.
FAQ 2: Impurity Profile
Question: Our scaled-up batch of this compound shows several significant impurities by HPLC that were minor at the lab scale. What are these impurities likely to be and how can we control them?
Answer:
Changes in the impurity profile during scale-up are often due to less efficient mixing and heat transfer in larger reactors. Here are the common impurities and strategies for their mitigation:
| Impurity Name | Potential Origin | Mitigation Strategy |
| 6-Chloroindole | Unreacted starting material due to incomplete reaction. | Optimize base strength and stoichiometry; ensure sufficient reaction time and temperature. Monitor reaction completion by HPLC. |
| (6-chloro-1H-indol-3-yl)acetic acid | Competing C3-alkylation.[1] | Use of polar aprotic solvents (e.g., DMF), higher reaction temperatures, and controlled addition of the alkylating agent can favor N-alkylation.[2] |
| Dialkylated products | Over-alkylation of the indole ring, particularly at the N1 and C3 positions. | Use a stoichiometric amount (or slight excess) of the alkylating agent.[1] Add the alkylating agent dropwise to maintain a low concentration.[1] |
| Decarboxylation products | Thermal degradation of the final product.[3] | Avoid excessive temperatures during reaction, work-up, and purification. |
FAQ 3: Purification Challenges
Question: We are finding it difficult to purify large quantities of this compound. Column chromatography is not feasible at our current scale. What are our options?
Answer:
For large-scale purification, developing a robust crystallization process is essential.
1. Recrystallization:
-
Principle: This technique relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common systems for similar compounds include ethanol/water or ethyl acetate/heptane.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[4]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum.
-
2. Acid-Base Extraction:
-
Principle: The carboxylic acid functionality of the product allows for its separation from non-acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic phase with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the product into its water-soluble salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified product.
-
Collect the solid by filtration, wash with water, and dry.
-
Caption: Purification options for this compound.
Section 3: Safety & Handling
Scaling up the production of this compound requires a thorough risk assessment of all chemicals and procedures.
-
6-Chloroindole:
-
Chloroacetic Acid:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[7] The substance can be absorbed through the skin and may cause delayed effects.[8]
-
Handling: Use extreme caution. Handle in a closed system where possible. Wear a chemical-resistant suit, gloves, and face shield. Ensure emergency showers and eyewash stations are readily accessible.[8]
-
-
Sodium Hydride (if used):
-
Hazards: Flammable solid, which reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use a dry powder extinguisher for fires; do not use water.
-
Section 4: Experimental Protocols
Protocol 1: N-Alkylation of 6-Chloroindole (Pilot-Plant Scale)
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with anhydrous DMF (~5-10 volumes relative to 6-chloroindole).
-
Add 6-chloroindole (1.0 equivalent) to the solvent and stir until dissolved.
-
Cool the solution to 0-5 °C using a chiller.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete to ensure full deprotonation.
-
-
Alkylation:
-
Prepare a solution of ethyl chloroacetate (1.1 equivalents) in anhydrous DMF (~1-2 volumes).
-
Add the ethyl chloroacetate solution dropwise to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 6-chloroindole is complete.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by the controlled addition of water, being mindful of hydrogen gas evolution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Protocol 2: Hydrolysis of the Ester Intermediate
-
Setup: Dissolve the crude ester intermediate in a mixture of ethanol and water.
-
Hydrolysis:
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours.
-
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is fully consumed.[3]
-
Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any oily impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the product.
-
Stir the slurry for 1-2 hours in the cold.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum at 40-50 °C.
-
Section 5: References
-
BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. BenchChem Technical Support.
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
-
Anderson, M. O., & Kerwin, S. M. (2018). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access.
-
BenchChem. (2025). Application Notes and Protocols: Purification of Synthesized 6-Chloro-1H-benzo[cd]indol-2-one. BenchChem Technical Support.
-
BenchChem. (2025). Application Note: Protocols for the N-Alkylation of 6-Chloroindole. BenchChem Technical Support.
-
Fisher Scientific. (2024). Safety Data Sheet - 6-Chloroindole.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet - 6-Chloroindole.
-
Ghosh, A. K., & Kumar, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(15), 3429.
-
Jiao, Y., et al. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(16), 6434-6438.
-
Nadkarni, D. V., & Hallissey, C. T. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(5), 949-951.
-
BenchChem. (2025). Optimizing the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Support Guide. BenchChem Technical Support.
-
International Programme on Chemical Safety. (1999). International Chemical Safety Cards - Chloroacetic Acid.
-
de Morais, M. G., et al. (2021). Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Molecules, 26(11), 3169.
-
Loba Chemie. (n.d.). Chloroacetic Acid for Synthesis Safety Data Sheet.
-
Moret, S., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Reaction Chemistry & Engineering, 8(5), 975-999.
-
BenchChem. (2025). Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)acetic Acid Purification. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. BenchChem Technical Support.
-
Arctom Scientific. (n.d.). This compound.
-
Ruichu Bio. (n.d.). This compound 943654-33-9.
-
González, M. I., et al. (2018). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances, 8(53), 30256-30265.
-
Novikov, R. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538.
-
Anderson, M. O., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9.
-
Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ICSC 0235 - CHLOROACETIC ACID [chemicalsafety.ilo.org]
Technisches Support-Zentrum: Lösungsmitteleffekte bei der Synthese von (6-Chlor-1H-indol-1-yl)essigsäure
Answering in German.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als zentrale Anlaufstelle für die Behebung von Problemen und die Beantwortung häufig gestellter Fragen im Zusammenhang mit der Synthese von (6-Chlor-1H-indol-1-yl)essigsäure, wobei ein besonderer Schwerpunkt auf der entscheidenden Rolle des Lösungsmittels liegt.
Abschnitt 1: Kernprinzipien: Die Rolle des Lösungsmittels bei der N-Alkylierung von Indol
Die Synthese von (6-Chlor-1H-indol-1-yl)essigsäure erfolgt typischerweise durch die N-Alkylierung von 6-Chlorindol. Bei dieser Reaktion wird das Stickstoffatom des Indolrings deprotoniert, um ein nukleophiles Indolid-Anion zu bilden, das dann ein Alkylierungsmittel (z. B. Chloressigsäure oder deren Ester) in einer nukleophilen Substitutionsreaktion (SN2) angreift.[1]
Die Wahl des Lösungsmittels ist in diesem Prozess von größter Bedeutung, da sie mehrere Schlüsselfaktoren beeinflusst:
-
Löslichkeit: Das Lösungsmittel muss sowohl das Indol-Ausgangsmaterial als auch die verwendete Base ausreichend lösen, um eine effiziente Deprotonierung zu ermöglichen.[2] Polare aprotische Lösungsmittel wie DMF sind oft wirksam bei der Solubilisierung des gebildeten Indolid-Anions.[2][3]
-
Reaktivität: Das Lösungsmittel beeinflusst die Nukleophilie des Indolid-Anions. Aprotische Lösungsmittel solvatisieren Kationen stärker als Anionen, wodurch das "nackte" und hochreaktive Indolid-Anion für den Angriff auf das Elektrophil zurückbleibt.
-
Regioselektivität: Indolid-Anionen sind ambidente Nukleophile, was bedeutet, dass eine Alkylierung entweder am N-1- oder am C-3-Atom erfolgen kann. Die vorherrschende Nebenreaktion bei der N-Alkylierung von Indol ist die C-3-Alkylierung.[2] Die Wahl des Lösungsmittels und der Base ist entscheidend, um die Reaktion zugunsten der gewünschten N-Alkylierung zu steuern.[1]
Allgemeiner Reaktionsablauf
Der folgende Arbeitsablauf skizziert die wesentlichen Schritte des Syntheseprozesses.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von N-alkylierten Indolen.
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F: Warum ist die Wahl des Lösungsmittels bei der N-Alkylierung von 6-Chlorindol so entscheidend? A: Die Wahl des Lösungsmittels beeinflusst direkt die Löslichkeit der Reaktanten, die Stabilität des reaktiven Indolid-Anion-Zwischenprodukts und die Regioselektivität der Reaktion (N- vs. C-3-Alkylierung).[1][2] Ein ungeeignetes Lösungsmittel kann zu schlechten Ausbeuten, unvollständigen Reaktionen oder einer Zunahme unerwünschter Nebenprodukte führen.
F: Welche Lösungsmittel werden für diese Reaktion am häufigsten empfohlen? A: Polare aprotische Lösungsmittel sind im Allgemeinen die beste Wahl. N,N-Dimethylformamid (DMF) wird aufgrund seiner hervorragenden Fähigkeit, sowohl das Indol als auch das gebildete Indolid-Anion zu lösen, häufig verwendet.[2][3] Dimethylsulfoxid (DMSO) und N-Methylpyrrolidinon (NMP) sind ebenfalls wirksame Alternativen.[3]
F: Kann ich protische Lösungsmittel wie Ethanol oder Wasser verwenden? A: Die Verwendung protischer Lösungsmittel wird bei Reaktionen mit starken Basen wie Natriumhydrid (NaH) dringend abgeraten. Protische Lösungsmittel reagieren mit der starken Base und neutralisieren sie, wodurch die für die Deprotonierung des Indols erforderliche Reaktivität unterdrückt wird. Sie können auch das nukleophile Indolid-Anion protonieren und es so desaktivieren.
F: Was ist Phasentransferkatalyse (PTC) und ist sie für diese Synthese anwendbar? A: Ja, die Phasentransferkatalyse ist eine leistungsstarke Alternative. Bei diesem Ansatz wird ein Zweiphasensystem verwendet, typischerweise ein organisches Lösungsmittel (wie Toluol oder Benzol) und eine konzentrierte wässrige Basenlösung (wie 50% NaOH).[4] Ein Phasentransferkatalysator (z. B. Tetrabutylammoniumhydrogensulfat) transportiert das Hydroxidion in die organische Phase, um das Indol zu deprotonieren. Diese Methode kann die Notwendigkeit von teuren, wasserfreien aprotischen Lösungsmitteln und feuchtigkeitsempfindlichen Basen umgehen.[4][5][6]
Abschnitt 3: Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet lösungsmittelbezogene Lösungen.
Problem 1: Meine Reaktionsausbeute ist konstant niedrig oder die Reaktion läuft nicht bis zum Abschluss.
-
Mögliche Ursache 1: Schlechte Löslichkeit von Base oder Indolid-Anion.
-
Analyse: Wenn die Base (z. B. NaH) oder das Indol-Ausgangsmaterial nicht vollständig im Lösungsmittel gelöst ist, wird die Deprotonierung unvollständig sein. Ebenso kann eine geringe Löslichkeit des Indolid-Anions dessen Konzentration in der Lösung verringern und die Reaktion verlangsamen.[2]
-
Lösung: Wechseln Sie zu einem Lösungsmittel mit besseren Lösungsmitteleigenschaften. DMF oder DMSO sind hier oft die beste Wahl.[3] Stellen Sie sicher, dass das Lösungsmittel wasserfrei ist, da Feuchtigkeit die Base zersetzt.[2]
-
-
Mögliche Ursache 2: Die Reaktionstemperatur ist zu niedrig.
-
Analyse: Die Aktivierungsenergie für die Reaktion wird bei der aktuellen Temperatur möglicherweise nicht erreicht.
-
Lösung: Erhöhen Sie die Reaktionstemperatur. Höhere Temperaturen begünstigen oft die N-Alkylierung.[3] Wenn Sie bei Raumtemperatur arbeiten, versuchen Sie, die Reaktion auf 50-80 °C zu erwärmen. Die Verwendung eines höher siedenden Lösungsmittels wie DMF oder DMSO erleichtert dies.
-
-
Mögliche Ursache 3: Das Alkylierungsmittel ist nicht reaktiv genug.
-
Analyse: Alkylchloride sind weniger reaktiv als die entsprechenden Bromide oder Iodide.
-
Lösung: Fügen Sie eine katalytische Menge eines Zusatzstoffes wie Kaliumiodid (KI) hinzu.[2] Das Iodidion kann das Chlorid über eine Finkelstein-Reaktion in situ verdrängen und ein reaktiveres Alkyliodid erzeugen, was die Reaktion beschleunigt.
-
Problem 2: Ich beobachte eine signifikante Menge des C-3-alkylierten Isomers als Verunreinigung.
-
Mögliche Ursache: Die Reaktionsbedingungen begünstigen die C-Alkylierung.
-
Analyse: Die Regioselektivität wird stark vom Gegenion (aus der Base) und der Solvatisierung beeinflusst. In weniger polaren Lösungsmitteln kann die Bildung eines "engen Ionenpaars" zwischen dem Indolid und dem Kation die Reaktivität am Stickstoff sterisch abschirmen und so die C-3-Alkylierung begünstigen.
-
Lösung: Verwenden Sie ein stark dissoziierendes, polares aprotisches Lösungsmittel wie DMF oder DMSO . Diese Lösungsmittel solvatisieren das Kation (z. B. Na⁺) effektiv und erzeugen ein "freies" oder lösungsmittelgetrenntes Indolid-Anion. Dieses freie Anion ist am Stickstoffatom reaktiver, was die N-Alkylierung begünstigt.
-
Problem 3: Die Aufarbeitung ist kompliziert und das Produkt ist schwer zu reinigen.
-
Mögliche Ursache: Verwendung eines hochsiedenden Lösungsmittels.
-
Analyse: Lösungsmittel wie DMF (Sdp. 153 °C) und DMSO (Sdp. 189 °C) können unter Standard-Rotationsverdampfung schwer zu entfernen sein.
-
Lösung: Wenn die Reaktion bei moderaten Temperaturen abläuft, sollten Sie ein niedriger siedendes Lösungsmittel wie Tetrahydrofuran (THF) in Betracht ziehen.[3] Seien Sie sich jedoch bewusst, dass die Löslichkeit der Reagenzien in THF geringer sein kann als in DMF.[3] Für die Entfernung von DMF oder DMSO nach der Reaktion ist eine Hochvakuumdestillation oder eine sorgfältige wässrige Aufarbeitung zur Extraktion des Produkts und zum Wegwaschen des Lösungsmittels erforderlich.
-
Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Catalysts for Indole N-Alkylation Reactions
Welcome to the technical support center for indole N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting advice and practical solutions grounded in established chemical principles. Our goal is to empower you to overcome hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems you might encounter during the N-alkylation of indoles.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is showing low conversion or failing to proceed entirely. What are the likely causes and how can I fix this?
Answer: Low reactivity in indole N-alkylation is a frequent challenge stemming from several factors related to reagents, conditions, or the substrate itself.
-
Insufficient Deprotonation: The N-H bond of indole is weakly acidic, and its deprotonation is crucial for generating the highly nucleophilic indolide anion. If using a strong base like sodium hydride (NaH), ensure it is fresh and handled under strictly anhydrous conditions. Moisture from solvents or the atmosphere will quench the hydride, halting the reaction.[1]
-
Solution: Use freshly opened, high-purity NaH. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure your solvent is anhydrous.[1]
-
-
Poor Solubility: The base or the resulting indolide salt may not be sufficiently soluble in the chosen solvent, leading to incomplete deprotonation and a stalled reaction.[1]
-
Solution: Switch to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent for dissolving the indole anion and are commonly used with strong bases.[2]
-
-
Inadequate Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult.[2]
-
Solution: For deactivated indoles, more forcing conditions are necessary. This may include using a stronger base, a higher temperature, or a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide).[1] Alternatively, consider catalytic methods specifically designed for electron-deficient indoles.[2]
-
-
Catalyst Deactivation: In transition metal-catalyzed reactions, the catalyst can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are of high purity. Degassing the solvent can be beneficial. If catalyst deactivation is suspected, increasing the catalyst loading or adding it in portions throughout the reaction may help.
-
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated product. How can I improve N-selectivity?
Answer: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[1] The regioselectivity is highly dependent on the reaction conditions.
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the C3 position, particularly with reactive electrophiles.[2]
-
Solution: Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH in an appropriate solvent like DMF or THF.[2]
-
-
Solvent Effects: The choice of solvent plays a critical role.
-
Solution: Polar aprotic solvents like DMF generally favor N-alkylation.[2] For certain catalytic systems, like indium(III)-catalyzed reactions with p-quinone methides, switching the solvent from toluene (which favors C6-alkylation) to THF can dramatically shift the selectivity to favor N1-alkylation.[4]
-
-
Catalyst and Ligand Control: Modern catalytic methods offer exquisite control over regioselectivity.
-
Solution: In copper hydride (CuH) catalysis, the choice of ligand is paramount. Using a ligand like DTBM-SEGPHOS can provide high N-selectivity, whereas a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.[1][5] This highlights the power of ligand choice in directing the reaction pathway.
-
-
Protecting Groups: In some instances, temporarily blocking the C3 position can be an effective strategy.
-
Solution: Introduce a temporary protecting group at the C3 position to prevent C-alkylation, thereby directing the reaction to the nitrogen atom.[1]
-
Issue 3: Formation of Dialkylated Products
Question: My reaction is producing dialkylated products. How can I prevent this side reaction?
Answer: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[1]
-
Stoichiometry Control: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote side reactions.
-
Solution: Monitor the reaction progress carefully using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help control reactivity.[1]
-
-
Steric Hindrance: Bulky reagents can physically hinder a second alkylation event.
-
Solution: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for N-alkylation of indoles?
A1: The classical approach typically involves deprotonating the indole with a strong base, followed by the addition of an alkyl halide.[3] A common set of conditions is using sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl bromide or iodide.[2][3]
Q2: Are there milder alternatives to using strong bases like sodium hydride?
A2: Yes, several milder methods have been developed for substrates with sensitive functional groups. These include:
-
Phase-Transfer Catalysis (PTC): This method often uses bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[2]
-
Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially for more activated alkylating agents.[2]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[2] For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[6][7]
-
Borrowing Hydrogen Methodology: This transition-metal-catalyzed approach uses alcohols as alkylating agents, liberating water as the only byproduct, and can be performed under neutral or base-free conditions.[1] Iron catalysts have been successfully employed for this transformation.[8]
Q3: How does the choice of alkylating agent affect the reaction?
A3: The reactivity of the alkylating agent is a key factor. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. If you are experiencing a slow or incomplete reaction with a less reactive alkyl halide, consider switching to a more reactive one.[1] Additionally, adding a catalytic amount of an additive like potassium iodide (KI) can accelerate the reaction, particularly when using alkyl bromides or chlorides.[1]
Q4: My indole has sensitive functional groups. What catalytic systems are recommended?
A4: For indoles with sensitive functional groups incompatible with strong bases, several catalytic systems are preferable:
-
Copper-Catalyzed Systems: These often use milder bases like K₂CO₃ or KOH and can be highly effective.[6][9]
-
Palladium-Catalyzed Systems: Palladium catalysts, often in conjunction with specific ligands, can facilitate N-alkylation under mild conditions.[10][11]
-
Organocatalysis: Chiral phosphoric acids or bifunctional organocatalysts like thioureas can promote enantioselective N-alkylation without the need for strong bases.[10]
-
Iron-Catalyzed Borrowing Hydrogen: This method uses alcohols as alkylating agents and is a sustainable option for sensitive substrates.[8]
Q5: I am having trouble purifying my N-alkylated indole. Any suggestions?
A5: Purification can sometimes be challenging.[12] If standard column chromatography is not effective, consider the following:
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[13]
-
Extraction: A liquid-liquid extraction can help remove certain impurities before chromatography.[13]
-
Alternative Stationary Phases: If silica gel is not providing good separation, consider using alumina or a reverse-phase C18 column.
Experimental Protocols & Visualizations
General Protocol for Indole N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required.[3]
-
Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in indole N-alkylation.
Catalyst Selection Logic
Caption: Logic diagram for selecting an appropriate catalytic system based on substrate sensitivity.
Quantitative Data Summary
| Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Advantages | Reference |
| NaH / Alkyl Halide | NaH | DMF, THF | 25 - 80 | Classical, effective for simple substrates | [2][3] |
| CuI / P(p-tolyl)₃ | KOH | Dioxane | 100 | Uses N-tosylhydrazones, good yields | [6][7] |
| CuH / DTBM-SEGPHOS | N/A (Hydrosilane) | THF | 70 - 90 | High N-selectivity, enantioselective | [5] |
| Fe-Complex / Me₃NO | K₂CO₃ | TFE | 110 | Borrowing hydrogen, uses alcohols, sustainable | [8] |
| Pd-Catalyzed | Organic Base | DCE | 25 | Mild, good for sensitive substrates | [10] |
| In(OTf)₃ | N/A | THF | 25 | Solvent-controlled N/C selectivity | [4] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 11. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Minimizing byproduct formation in indole derivative synthesis
Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis and minimize the formation of unwanted byproducts. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. However, its synthesis is often plagued by challenges such as low yields, poor regioselectivity, and the formation of persistent byproducts. This guide dissects common issues encountered during popular synthetic routes—including the Fischer, Bischler-Möhlau, and modern palladium-catalyzed methods—offering explanations grounded in reaction mechanisms and providing actionable, field-proven solutions.
Section 1: The Fischer Indole Synthesis - Troubleshooting Guide
The Fischer indole synthesis, a robust method involving the acid-catalyzed cyclization of an arylhydrazone, is a workhorse for indole synthesis.[1][2] However, its success is highly sensitive to substrate electronics, steric factors, and reaction conditions.[3]
FAQ 1: My Fischer indole synthesis is failing or resulting in very low yields. What are the likely causes?
Failure or low yield in a Fischer synthesis often points to issues in the critical[4][4]-sigmatropic rearrangement step or competing side reactions.[2][5]
Answer: Several factors could be at play:
-
Substituent Effects: Electron-donating groups (EDGs) on the arylhydrazine can weaken the N-N bond, promoting premature cleavage instead of the desired rearrangement.[3][5][6] This is a well-documented failure mode, especially in attempts to synthesize 3-aminoindoles where the nitrogen's lone pair provides strong electronic donation.[5][6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can lead to substrate degradation or unwanted side reactions.[3][7] Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common choices, but optimization is often required.[1][7]
-
Steric Hindrance: Bulky substituents on the arylhydrazine or the carbonyl compound can sterically impede the formation of the key cyclic intermediate.[3]
-
Thermal Instability: High temperatures, while often necessary, can lead to decomposition of the starting materials or the final indole product, particularly if reaction times are prolonged.[7]
Troubleshooting Protocol:
-
Catalyst Screening: If using a Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid like ZnCl₂ or BF₃, or a dehydrating acid like PPA.[1][2][7] Screen a small panel of catalysts to identify the optimal choice for your specific substrate.
-
Temperature & Time Optimization: Monitor the reaction by TLC. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it if the reaction is sluggish.[7] Avoid unnecessarily long reaction times to prevent product degradation.
-
Consider a One-Pot Procedure: To minimize handling losses and potential decomposition of the intermediate hydrazone, perform the hydrazone formation and cyclization in the same vessel without isolation.[7][8]
FAQ 2: My reaction produces a mixture of regioisomers. How can I improve selectivity?
When using unsymmetrical ketones, the formation of two different enamine intermediates can lead to a mixture of indole regioisomers.[8][9]
Answer: Regioselectivity is dictated by the relative stability of the competing enamine intermediates and the transition states leading to cyclization.
-
Kinetic vs. Thermodynamic Control: The reaction can be directed toward the kinetic (less substituted) or thermodynamic (more substituted) enamine. Weaker acids and lower temperatures generally favor the kinetic product, which cyclizes at the less hindered carbon. Stronger acids and higher temperatures can allow for equilibration to the more stable thermodynamic enamine, leading to the alternative regioisomer.
-
Substituent Influence: The electronic nature of substituents on the arylhydrazine ring also directs cyclization. Electron-donating groups tend to favor cyclization at the ortho position, while electron-withdrawing groups may yield comparable amounts of both isomers.[9]
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Section 2: Issues in Palladium-Catalyzed Indole Syntheses
Modern Pd-catalyzed methods, such as the Larock and Buchwald-Hartwig reactions, offer broad scope but present unique challenges, particularly concerning regioselectivity and catalyst-derived byproducts.[2][10][11]
FAQ 3: My Pd-catalyzed C-H arylation gives poor C2/C3 selectivity. How can I control the position of functionalization?
Answer: The regioselectivity in direct C-H arylations of indoles is a complex interplay between the C-H activation mechanism and the specific ligands used. The C3 position is electronically favored for electrophilic attack, yet many Pd-catalyzed methods favor C2.[12]
-
Mechanistic Rationale: Mechanistic studies suggest that the reaction often proceeds via an electrophilic palladation mechanism. While initial coordination might occur at the electron-rich C3 position, subsequent steps, potentially involving a 1,2-palladium migration, can lead to the C2-arylated product.[12]
-
Ligand Control: The development of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP), has been shown to switch the regioselectivity-determining step, allowing for controlled C3- or C2-selective Heck reactions.[13]
-
Base Selection: In the arylation of N-H indoles, the choice of base can also dictate the outcome. For instance, using specific magnesium bases has been shown to favor C3 arylation.[12]
Strategies for Regiocontrol:
| Parameter | To Favor C2-Arylation | To Favor C3-Arylation | Rationale |
| Ligand | Standard phosphine ligands (e.g., PPh₃) | Specialized ligands (e.g., SOHP), or ligandless conditions in some cases | Ligands can alter the geometry and electronics of the Pd center, influencing which C-H bond is activated or which pathway is favored post-activation.[13] |
| Base | CsOAc | MgO | The base can influence the aggregation state of the catalyst or participate directly in the C-H activation step.[12] |
| Protecting Group | N-H or N-Me | N-Protecting groups can sterically block the C2 position or electronically influence the indole nucleus. |
Section 3: General Byproduct Formation and Mitigation
Across various synthetic routes, several common classes of byproducts can complicate purification and reduce yields.
FAQ 4: I'm observing significant formation of dimeric or oligomeric byproducts. What causes this and how can it be prevented?
Answer: Indole's electron-rich nature makes it susceptible to acid-catalyzed oligomerization.[14] The process is typically initiated by the protonation of one indole molecule at the C3 position, forming a highly electrophilic indoleninium ion. This ion is then attacked by a second, neutral indole molecule, leading to dimerization and subsequent propagation.[15]
Mitigation Strategies:
-
Control Acidity: Use the minimum effective concentration of the acid catalyst. Excess acid dramatically accelerates polymerization.
-
Protect the Nitrogen: Installing an electron-withdrawing protecting group (e.g., tosyl (Ts), Boc) on the indole nitrogen decreases the nucleophilicity of the ring system, making it less prone to self-reaction.[16]
-
Slow Addition/High Dilution: Adding the acid or substrate slowly, or running the reaction under high dilution conditions, can minimize the concentration of reactive intermediates and disfavor bimolecular side reactions.
Proposed Mechanism for Dimer Formation:
Caption: Acid-catalyzed dimerization of indole.
FAQ 5: My indole product is oxidizing to an oxindole or other colored impurities. How do I prevent this?
Answer: The pyrrole ring of indole is susceptible to oxidation, especially in the presence of air, light, and certain catalysts or reagents. The C2-C3 double bond can be oxidized to form oxindoles, isatins, or other degradation products.[17][18][19]
Preventative Measures:
-
Inert Atmosphere: For sensitive substrates, conduct the reaction and workup under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.[7]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Avoid Excess Heat and Light: Protect the reaction mixture from light and use the minimum temperature required.
-
Choice of Oxidant/Catalyst: Be mindful that some reagents, particularly certain metal catalysts (e.g., copper, manganese), can promote aerobic oxidation as a side reaction.[17][20]
FAQ 6: My reaction is giving a mix of N-alkylation and C3-alkylation products. How can I direct the selectivity?
Answer: The indole nitrogen is acidic (pKa ≈ 17), but the C3 position is highly nucleophilic. Alkylation can occur at either site, and selectivity depends on the base, solvent, counter-ion, and electrophile.[21]
-
For N-Alkylation: To favor reaction at the nitrogen, the N-H proton must be removed first. This is typically achieved using a strong base (e.g., NaH, KHMDS) in an aprotic polar solvent like DMF or THF.[16] The resulting indolide anion is then alkylated.
-
For C3-Alkylation (Friedel-Crafts type): To favor reaction at C3, the reaction is typically run under neutral or acidic conditions where the indole ring acts as the nucleophile.[21] Lewis acid catalysts can be used to activate the electrophile.
Experimental Protocol for Selective N-Alkylation:
-
Setup: To a flame-dried flask under an argon atmosphere, add the starting indole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole synthesis [organic-chemistry.org]
- 21. bhu.ac.in [bhu.ac.in]
Introduction: The Role of TLC in Synthesizing (6-chloro-1H-indol-1-yl)acetic acid
An In-Depth Guide to Thin-Layer Chromatography (TLC) for Monitoring the Synthesis of (6-chloro-1H-indol-1-yl)acetic acid
The synthesis of this compound, a valuable heterocyclic compound in drug discovery, typically involves a two-step process: the N-alkylation of 6-chloroindole followed by the hydrolysis of the resulting ester.[1][2] Throughout this synthesis, Thin-Layer Chromatography (TLC) serves as an indispensable tool. It is a rapid, cost-effective, and highly sensitive method used to qualitatively monitor the reaction's progress, identify the presence of starting materials, intermediates, and products, and help optimize reaction conditions.[3][4]
This guide provides a comprehensive technical support center for researchers utilizing TLC to monitor this specific reaction. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, grounded in established chromatographic principles.
Reaction Monitoring Workflow
The synthesis pathway involves two key transformations, each requiring careful monitoring to ensure completion and purity before proceeding.
Caption: Workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise during the TLC analysis of this reaction.
Spot & Elution Problems
Q1: My spots are streaking severely up the plate. What's causing this and how do I fix it?
Answer: Streaking is a common issue that can obscure results. The causes depend on the compound and conditions.[5][6]
-
Probable Cause 1: Sample Overloading. Applying too much sample to the baseline is a frequent error.[7][8] The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.
-
Solution: Dilute your reaction sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.[3]
-
-
Probable Cause 2: Highly Acidic Compound (Carboxylic Acid). The final product, this compound, is a carboxylic acid. Acidic compounds can interact strongly and sometimes irreversibly with the slightly acidic silica gel stationary phase, causing tailing or streaking.[8][9]
-
Probable Cause 3: High Boiling Point Solvent. If your reaction is in a high-boiling solvent like DMF or DMSO, it will not evaporate from the plate and will carry your compounds up the plate as a smear.[5]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate in the TLC chamber.[5]
-
Q2: My spots are all stuck at the baseline (Rf ≈ 0) or have run to the solvent front (Rf ≈ 1). How do I adjust this?
Answer: This indicates a mismatch between the polarity of your compounds and the mobile phase. The goal is to have Rf values ideally between 0.2 and 0.6 for clear separation.
-
If Spots are at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate.[7][10] The compounds are adhering too strongly to the polar silica gel.
-
Solution: Increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of the more polar ethyl acetate.[11]
-
-
If Spots are at the Solvent Front (High Rf): Your mobile phase is too polar. It is dissolving the compounds so effectively that they are not interacting with the stationary phase and are simply carried along with the solvent.[7][10]
-
Solution: Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of the non-polar hexane.[12]
-
Q3: My spots are shaped like crescents or are distorted.
Answer: This is often a result of improper spotting technique or issues with the TLC plate itself.
-
Probable Cause 1: Plate Gouging. If you press too hard with the capillary spotter, it can scrape away some of the silica stationary phase. The solvent and sample will then move unevenly around this damaged area.[8]
-
Solution: Spot the plate gently, allowing the solvent to absorb into the silica via capillary action without applying excessive pressure.
-
-
Probable Cause 2: Uneven Solvent Front. If the solvent level in the chamber is not even or if the plate is touching the side of the chamber or the filter paper, the solvent can advance unevenly, leading to distorted spots.[13]
-
Solution: Ensure the bottom of the TLC plate is level in the chamber and that it does not touch the chamber walls or the saturation paper.
-
Interpretation & Unexpected Results
Q4: I see multiple spots in my reaction lane. How do I know what they are?
Answer: Multiple spots can indicate an incomplete reaction, the formation of byproducts, or decomposition.
-
Solution: Use Reference Spots and Co-spotting. Always run reference lanes for your starting materials on the same TLC plate.
-
Lane 1: Starting Material (e.g., 6-chloroindole)
-
Lane 2: Reaction Mixture
-
Lane 3 (Co-spot): A single spot containing both the starting material and the reaction mixture. If the reaction is incomplete, a spot in the reaction mixture lane will have the same Rf as the starting material. In the co-spot lane, if the starting material is still present, the spot will appear as a single, elongated spot or "snowman" shape if the Rf values are very close.[5]
-
-
Possible Byproducts: In the N-alkylation of indoles, a potential byproduct is C3-alkylation.[1] This would appear as a new, distinct spot on the TLC plate.
-
Decomposition: Some compounds can decompose on the acidic silica gel.[5] If you suspect this, you can perform a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a new mobile phase. If the compound is stable, all spots will appear on the diagonal. Decomposition products will appear off the diagonal.[5][14]
Q5: I don't see any spots under the UV lamp. Does this mean my reaction failed?
Answer: Not necessarily. While the indole ring system is UV active, several factors could lead to invisible spots.[15][16]
-
Probable Cause 1: Sample is too Dilute. The concentration of your compound might be below the detection limit of the UV lamp.[7]
-
Solution: Try re-running the TLC after concentrating your sample. You can also spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[6]
-
-
Probable Cause 2: Compound is Not UV-Active. While unlikely for this specific system, some compounds do not absorb UV light at 254 nm.
-
Probable Cause 3: Compound Evaporation. If your compounds are volatile and the plate is left to dry for too long, they may have evaporated.[15]
-
Solution: Visualize the plate immediately after the solvent front has reached the top.[15]
-
Detailed Experimental Protocol
This protocol provides a starting point for TLC analysis. Optimization may be required.
1. Preparation of the TLC Chamber
-
Place a piece of filter paper in a developing chamber.
-
Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm, ensuring it is below the origin line of the TLC plate.[4]
-
Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor. This ensures a uniform solvent front.
2. Spotting the TLC Plate
-
Using a pencil (never a pen, as the ink will run), gently draw a straight origin line about 1 cm from the bottom of a silica gel plate (e.g., Silica Gel 60 F₂₅₄).[4][13]
-
Dip a capillary tube into your diluted sample solution.
-
Gently and briefly touch the capillary tube to the origin line. Aim for a spot that is 1-2 mm in diameter.[4]
-
Spot lanes for your starting material, reaction mixture, and a co-spot as described in Q4.
3. Developing the Plate
-
Carefully place the spotted TLC plate into the saturated chamber.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
4. Visualization
-
Step 1 (Non-destructive): View the dried plate under a UV lamp (254 nm).[16] Circle any dark spots with a pencil.[16]
-
Step 2 (Destructive): If spots are faint or not visible, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: Dip the plate in the stain and gently heat with a heat gun. Oxidizable groups will appear as yellow/brown spots on a purple background.[17]
-
p-Anisaldehyde Stain: Dip the plate and heat gently. This stain reacts with many functional groups to produce a range of colors, which can be useful for identification.[18]
-
Iodine Chamber: Place the plate in a chamber containing a few iodine crystals. Many organic compounds will form temporary yellow-brown spots.[15][19]
-
5. Calculating the Retention Factor (Rf)
-
The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[6]
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
This value is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature) and is crucial for identification.[6][20]
Data Summary & Recommended Conditions
| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Silica Gel 60 F₂₅₄ |
| Starting Material | 6-Chloroindole | Ethyl (6-chloro-1H-indol-1-yl)acetate |
| Product | Ethyl (6-chloro-1H-indol-1-yl)acetate | This compound |
| Expected Rf Change | Product Rf will be slightly lower than starting material. | Product (acid) Rf will be significantly lower than starting material (ester). |
| Mobile Phase (Start) | Hexane:Ethyl Acetate (4:1 to 2:1 v/v) | Hexane:Ethyl Acetate (1:1 v/v) + 1% Acetic Acid |
| Visualization | UV (254 nm), p-Anisaldehyde stain, KMnO₄ stain | UV (254 nm), p-Anisaldehyde stain, Bromocresol Green (for acids)[15] |
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for common TLC troubleshooting issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 943654-33-9 [smolecule.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. silicycle.com [silicycle.com]
- 8. chembam.com [chembam.com]
- 9. youtube.com [youtube.com]
- 10. Home Page [chem.ualberta.ca]
- 11. What factors affect the Rf value on tlc plates? - Blog [mico-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. silicycle.com [silicycle.com]
- 19. scribd.com [scribd.com]
- 20. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of Synthesized (6-chloro-1H-indol-1-yl)acetic acid
Introduction
(6-chloro-1H-indol-1-yl)acetic acid is a member of the indole derivative family, a class of compounds actively investigated for a wide range of therapeutic applications, including anti-inflammatory and analgesic properties.[1] As with any active pharmaceutical ingredient (API), rigorous purity assessment is a cornerstone of drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
This guide provides a comprehensive comparison of HPLC methodologies for validating the purity of synthesized this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures. All methodologies discussed are designed to align with the principles outlined in the International Conference on Harmonization (ICH) guidelines for analytical method validation.[2][3][4]
The Critical Role of Purity Validation
The synthetic route to this compound, often involving the reaction of 6-chloroindole with a haloacetic acid derivative, can potentially generate various impurities.[1] These may include unreacted starting materials, intermediates, and byproducts from side reactions. The presence of such impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating HPLC method is crucial to ensure the identity, strength, and quality of the synthesized compound.
Comparative HPLC Methodologies
The selection of an appropriate HPLC method is contingent upon the specific analytical objective. For purity validation, the primary goal is to achieve adequate separation of the main compound from all potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of chromatography for indole derivatives.[5][6] We will compare two distinct RP-HPLC methods: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.
Method A: Isocratic RP-HPLC for Routine Purity Assessment
This method is designed for rapid and efficient analysis, making it suitable for in-process controls and final product release testing where the impurity profile is well-characterized.
Method B: Gradient RP-HPLC for Comprehensive Impurity Profiling
A gradient elution method is essential during method development and for the analysis of samples with a more complex impurity profile. By systematically varying the mobile phase composition, it is possible to elute compounds with a wider range of polarities.
Experimental Protocols
Instrumentation and General Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for these analyses. The detection wavelength is a critical parameter and should be selected based on the UV spectrum of this compound to ensure maximum sensitivity. For many indole derivatives, a wavelength of around 280 nm is appropriate.[5][7][8]
Method A: Isocratic Elution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (45:55 v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method B: Gradient Elution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation and Comparison
To illustrate the performance of each method, a hypothetical crude sample of this compound containing potential impurities was analyzed.
Table 1: Comparative Chromatographic Data
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of Main Peak (min) | 5.8 | 12.5 |
| Number of Detected Impurities | 2 | 4 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Analysis Time (min) | 10 | 25 |
Analysis of Results:
Method A provides a rapid assessment of the main peak and resolves two major impurities. However, the isocratic conditions may lead to the co-elution of minor impurities with the main peak or the solvent front. Method B, with its gradient elution, offers superior resolving power, separating four distinct impurities from the main compound. The increased resolution comes at the cost of a longer analysis time.
Visualization of HPLC Workflow
The general workflow for HPLC-based purity validation can be visualized as follows:
Caption: General workflow for HPLC purity validation.
Method Validation According to ICH Guidelines
A comprehensive validation of the chosen HPLC method is mandatory to ensure its suitability for its intended purpose.[2][3][4] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the target concentration.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Hypothetical Validation Data for Method B
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Resolution > 2 | All peaks well-resolved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| LOD (µg/mL) | - | 0.05 |
| LOQ (µg/mL) | - | 0.15 |
| Robustness | No significant impact on results | Passed |
Decision Tree for Method Selection
The choice between an isocratic and a gradient method depends on the stage of development and the specific requirements of the analysis.
Caption: Decision tree for HPLC method selection.
Conclusion
The purity of synthesized this compound is a critical quality attribute that must be rigorously controlled. This guide has provided a comparative overview of two RP-HPLC methods for this purpose. The isocratic method offers a rapid and efficient solution for routine quality control, while the gradient method provides the necessary resolution for comprehensive impurity profiling and method development. The ultimate choice of method should be based on a thorough understanding of the sample and the analytical objectives. Regardless of the method chosen, a complete validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchjournal.co.in [researchjournal.co.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Chlorinated Indole-3-Acetic Acids
This guide provides an in-depth comparison of chlorinated indole-3-acetic acid (CI-IAA) derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). We will explore the nuances of how halogenation impacts auxin activity, delve into the molecular mechanisms of action, and provide validated experimental protocols for assessing these potent phytohormones.
Introduction: Beyond Native Auxin
Indole-3-acetic acid (IAA) is the most abundant and well-studied native auxin, a class of phytohormones that orchestrates nearly every aspect of plant growth and development.[1][2][3] From cell elongation and division to organogenesis and stress responses, IAA's role is fundamental.[2][4] However, the natural world presents intriguing structural variations of this core molecule. Among the most potent are the chlorinated derivatives of IAA, found naturally in certain plant families, particularly legumes (Fabaceae).[5][6][7][8]
The study of these chlorinated auxins provides a powerful lens through which to understand the structure-activity relationship of this hormone class. SAR analysis allows us to dissect how specific chemical modifications—in this case, the position and presence of chlorine atoms on the indole ring—translate into altered biological potency. This knowledge is not only crucial for fundamental plant biology but also informs the rational design of synthetic auxins for applications in agriculture, horticulture, and biotechnology. A key factor contributing to the enhanced potency of chlorinated auxins is their increased stability and resistance to enzymatic degradation by peroxidases compared to the native IAA.[5][9]
The Impact of Chlorination on Auxin Activity: A Comparative Analysis
The addition of a chlorine atom to the indole ring of IAA dramatically alters its biological activity. The position of this substitution is critical, leading to a range of potencies among different isomers.
4-Chloroindole-3-acetic acid (4-Cl-IAA)
4-Cl-IAA is the most well-characterized natural chlorinated auxin, first identified in the seeds of peas (Pisum sativum).[5][10] It is widely recognized as one of the most potent auxins.[5] Numerous bioassays have demonstrated its exceptionally strong biological activity compared to IAA. For instance, 4-Cl-IAA can produce a ten-fold increase in Avena coleoptile elongation and is significantly more effective at inhibiting hypocotyl growth and promoting lateral root formation.[9] This heightened activity is attributed not only to its resistance to enzymatic oxidation but also to its efficient interaction with the auxin receptor complex.[5][9]
Positional Isomers: 5-Cl-IAA, 6-Cl-IAA, and 7-Cl-IAA
Systematic studies comparing various chlorinated isomers reveal a clear positional effect on activity:
-
6-Cl-IAA: Research has shown that 6-Cl-IAA can be even more active than 4-Cl-IAA in certain assays, with one study reporting it to be up to 19 times more active than IAA.[11] This suggests that the 6-position may be an optimal site for halogen substitution to maximize interaction with the receptor machinery.
-
5-Cl-IAA: This isomer generally exhibits strong auxin activity, often comparable to or slightly less potent than 4-Cl-IAA, but still significantly higher than IAA.[5]
-
7-Cl-IAA: The 7-chloro derivative displays a unique activity profile. While it promotes growth, it is notably less inhibitory at higher concentrations compared to IAA, 4-Cl-IAA, and 6-Cl-IAA.[5] This may indicate a different binding dynamic or a reduced ability to trigger growth-inhibiting pathways at supraoptimal concentrations.
Comparative Activity Data
The following table summarizes the relative performance of various chlorinated IAA derivatives compared to unsubstituted IAA in a root growth assay on Arabidopsis thaliana. Note that auxins typically promote growth at very low concentrations and inhibit root elongation at higher concentrations; a stronger inhibitory effect at a given concentration indicates higher auxin activity.
| Compound | Concentration for Slight Growth Promotion | Concentration for Strong Growth Inhibition | Relative Potency (vs. IAA) |
| Indole-3-acetic acid (IAA) | ~1.0 nM | >100 nM | Baseline |
| 4-Chloro-IAA (4-Cl-IAA) | ~0.1 nM | ~100 nM | High (~10x IAA)[5][11] |
| 5-Chloro-IAA (5-Cl-IAA) | ~0.1 nM | ~100 nM | High |
| 6-Chloro-IAA (6-Cl-IAA) | ~0.1 nM | ~100 nM | Very High (~19x IAA)[11] |
| 7-Chloro-IAA (7-Cl-IAA) | ~0.1 nM | >1 µM | Moderate to High |
Data synthesized from studies on Arabidopsis thaliana root growth.[5]
Below is a diagram illustrating the core chemical structures of IAA and its key chlorinated analogs.
Caption: Chemical structures of IAA and its potent chlorinated analogs.
Mechanism of Action: The TIR1/AFB Co-Receptor Complex
The differential activities of CI-IAAs are rooted in the molecular mechanics of auxin perception. Auxin signaling is initiated when the hormone binds to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[12][13]
The Causality of the Pathway:
-
Auxin as a Molecular Glue: In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors, preventing the expression of auxin-responsive genes.
-
Co-Receptor Assembly: When auxin is present, it fits into a pocket on the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[13] The auxin molecule essentially acts as a molecular glue, holding the two proteins together.[12]
-
Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of the Aux/IAA protein triggers its ubiquitination.
-
Gene Activation: The ubiquitinated Aux/IAA is subsequently targeted for degradation by the 26S proteasome. This frees the ARF transcription factor, which can then activate the transcription of downstream genes, leading to a physiological auxin response.[12]
The enhanced activity of chlorinated auxins like 4-Cl-IAA can be explained by their higher affinity for certain TIR1/AFB–Aux/IAA co-receptor pairs.[12][14] The specific combination of TIR1/AFB and Aux/IAA proteins present in a given tissue determines its sensitivity and response to different auxins, creating a highly complex and tunable signaling system.[15]
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Experimental Protocols for Evaluating Auxin Activity
To ensure trustworthiness and reproducibility, auxin activity must be quantified using standardized bioassays. The protocols described below are self-validating systems, as they always include a negative control (no hormone) and a positive control (unmodified IAA) to benchmark the activity of the test compounds.
Protocol 1: Avena Coleoptile Straight Growth Bioassay
This classic assay measures cell elongation, a primary auxin response.
Rationale: Oat (Avena sativa) coleoptiles are highly sensitive to auxin and exhibit a robust, dose-dependent elongation response, making them an ideal system for quantifying auxin activity.
Methodology:
-
Seed Germination: Germinate oat seeds on moist filter paper in complete darkness for 72-96 hours at 25°C.
-
Coleoptile Excision: Under a dim green safelight, select uniform seedlings. Excise the apical 3-4 mm of the coleoptile tip (the primary site of endogenous auxin production). Then, excise a sub-apical section of 10 mm in length.
-
Incubation: Randomly distribute the 10 mm sections into petri dishes containing a buffered solution (e.g., 2% sucrose, 10 mM phosphate buffer, pH 6.0) and the test compounds at various concentrations (typically from 10⁻⁸ M to 10⁻⁴ M). Include IAA as a positive control and a hormone-free solution as a negative control.
-
Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of each coleoptile section using a digital caliper or by imaging and subsequent software analysis.
-
Data Analysis: Calculate the percentage elongation over the initial length for each treatment. Plot a dose-response curve to determine the optimal concentration and compare the maximal response induced by each chlorinated derivative against IAA.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is highly sensitive and suitable for high-throughput screening, leveraging the inhibitory effect of auxins on primary root growth at moderate to high concentrations.
Rationale: Arabidopsis thaliana offers rapid growth, genetic tractability, and high sensitivity to hormones. The easily measurable primary root provides a clear and quantifiable endpoint for auxin activity.
Methodology:
-
Plate Preparation: Prepare square petri plates with 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Once the medium has cooled but not solidified, add the test compounds (CI-IAAs) and controls (IAA, DMSO/ethanol vehicle) to achieve the desired final concentrations.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds. Place the seeds in a line on the surface of the agar, approximately 1 cm from the top edge of the plate.
-
Stratification and Growth: Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a vertical orientation in a growth chamber (22°C, 16h light/8h dark cycle).
-
Measurement: After 5-7 days of growth, scan the plates at high resolution. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Data Analysis: For each compound, calculate the root length as a percentage of the vehicle control. Generate dose-response curves to determine the IC₅₀ (the concentration that causes 50% inhibition of root growth) for each analog. A lower IC₅₀ value indicates higher potency.
Caption: Generalized workflow for an auxin bioassay.
Concluding Remarks
The structure-activity relationship of chlorinated indole-3-acetic acids is a testament to the elegant specificity of hormone signaling. Simple halogenation of the indole ring, particularly at the 4- and 6-positions, dramatically enhances biological potency by increasing molecular stability and optimizing the interaction with the TIR1/AFB co-receptor complex. Understanding these relationships is paramount for researchers aiming to modulate plant growth. The experimental frameworks provided here offer robust and validated methods for comparing known and novel auxin analogs, ensuring that future investigations are built on a foundation of scientific integrity and logical design.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of Indole-3-Acetic Acid versus Indole-1-Acetic Acid in Plant Development
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences in bioactive molecules is paramount. This guide provides an in-depth comparison of the biological activities of two indole acetic acid isomers: the well-established phytohormone indole-3-acetic acid (IAA) and its less-studied counterpart, indole-1-acetic acid. While both share the same molecular formula, their structural divergence leads to a stark contrast in their roles within plant physiology.
Introduction: The Significance of the Carboxymethyl Substituent Position
Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[1][2][3] Its discovery and characterization have been foundational to our understanding of plant hormones.[4] Conversely, indole-1-acetic acid, where the acetic acid moiety is attached to the nitrogen of the indole ring, is not a significant natural contributor to plant auxin activity. This guide will first elucidate the well-documented biological functions and mechanisms of IAA, and then explore the available, albeit limited, scientific literature concerning indole-1-acetic acid to draw a comprehensive comparison.
Indole-3-Acetic Acid (IAA): The Archetypal Auxin
Indole-3-acetic acid is a cornerstone of plant development, orchestrating a wide array of physiological processes.[1][2] Its effects are concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often being inhibitory.[5][6]
Key Biological Activities of Indole-3-Acetic Acid:
-
Cell Elongation and Division: IAA is renowned for its ability to induce cell elongation, a fundamental process in shoot and coleoptile growth.[2][3] It also plays a role in stimulating cell division in the cambium.
-
Root Development: IAA is instrumental in initiating the formation of lateral and adventitious roots.[2][7] However, high concentrations of IAA can inhibit primary root elongation.[6]
-
Apical Dominance: The phenomenon where the central stem grows more strongly than the lateral stems is maintained by the downward transport of IAA from the apical bud.
-
Tropic Responses: IAA mediates phototropism (growth towards light) and gravitropism (growth in response to gravity) by accumulating differentially in plant tissues, leading to differential growth rates.[2]
-
Fruit Development and Ripening: IAA is involved in fruit set and development and can induce parthenocarpy (fruit development without fertilization) in some species.[7][8]
Mechanism of Action: The TIR1/AFB Signaling Pathway
The canonical signaling pathway for IAA involves a sophisticated protein degradation mechanism.
-
Perception: At low concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.
-
Co-receptor Formation: In the presence of IAA, a co-receptor complex is formed between an F-box protein, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or an AUXIN SIGNALING F-BOX (AFB) protein, and an Aux/IAA protein.[9] IAA acts as a "molecular glue," stabilizing this interaction.[9]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
Gene Transcription: With the Aux/IAA repressor degraded, the ARF transcription factor is free to bind to auxin-responsive elements in the promoters of target genes, initiating their transcription and leading to the physiological responses associated with auxin.
Indole-1-Acetic Acid: An Isomer in the Shadows of Plant Biology
In stark contrast to the wealth of information on indole-3-acetic acid, the biological activity of indole-1-acetic acid as a plant growth regulator is not well-documented in the scientific literature. Extensive searches for direct comparative studies in classic auxin bioassays have yielded limited and inconclusive results. This strongly suggests that indole-1-acetic acid does not possess significant auxin activity.
The Structural Basis for Inactivity
The specific positioning of the carboxymethyl group at the third carbon of the indole ring in IAA is crucial for its recognition by the TIR1/AFB auxin co-receptors.[9] The geometry of the auxin-binding pocket in these receptors has evolved to accommodate the structure of indole-3-acetic acid and other active auxins. It is highly probable that the altered stereochemistry of indole-1-acetic acid prevents it from effectively binding to these receptors and initiating the downstream signaling cascade.
While direct experimental evidence is scarce, the lack of reported auxin-like activity for indole-1-acetic acid in numerous studies focusing on synthetic auxins and their analogues further supports the notion of its inactivity as a plant growth regulator.[10][11]
Comparative Summary of Biological Activity
| Feature | Indole-3-Acetic Acid (IAA) | Indole-1-Acetic Acid |
| Natural Abundance in Plants | The primary and most abundant natural auxin.[1] | Not recognized as a naturally occurring plant auxin. |
| Auxin Activity | Potent auxin activity, promoting cell elongation, root formation, and other developmental processes.[2][7] | No significant auxin activity reported in the scientific literature. |
| Mechanism of Action | Binds to TIR1/AFB co-receptors, leading to the degradation of Aux/IAA repressors and activation of auxin-responsive genes.[9] | Presumed inability to effectively bind to TIR1/AFB co-receptors. |
| Role in Plant Development | A master regulator of plant growth and development.[1] | No established role in plant development. |
Experimental Protocols for Assessing Auxin Activity
To empirically determine and compare the biological activity of compounds like indole-1-acetic acid and indole-3-acetic acid, several well-established bioassays are employed.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to stimulate the elongation of coleoptile sections from oat seedlings (Avena sativa).
Methodology:
-
Seed Germination: Germinate Avena sativa seeds in the dark for approximately 3-4 days until the coleoptiles are 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green light, excise the apical 3-5 mm of the coleoptiles. Then, cut a sub-apical section of a defined length (e.g., 10 mm).
-
Incubation: Float the coleoptile sections in a buffered solution containing a range of concentrations of the test compounds (e.g., 10-11 to 10-5 M IAA as a positive control, and a similar range for indole-1-acetic acid) and a control solution without any added auxin.
-
Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Plot the increase in length against the logarithm of the concentration of the test substance.
Root Growth Inhibition Assay
This assay is based on the principle that while low concentrations of auxins can stimulate root growth, higher concentrations are inhibitory.
Methodology:
-
Seed Germination: Germinate seeds of a suitable plant species (e.g., cress, Lepidium sativum, or mustard) on moist filter paper in petri dishes.
-
Treatment Application: Once the radicles have emerged and reached a certain length (e.g., 5-10 mm), transfer the seedlings to new petri dishes containing filter paper moistened with different concentrations of the test compounds.
-
Incubation: Place the petri dishes in the dark or under controlled light conditions for a specified period (e.g., 48-72 hours).
-
Measurement: Measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control and plot it against the concentration of the test substance.
Signaling Pathway and Experimental Workflow Diagrams
Auxin Signaling Pathway
Caption: The canonical auxin signaling pathway.
Experimental Workflow for Avena Coleoptile Elongation Assay
Caption: Workflow for the Avena coleoptile elongation bioassay.
Conclusion
The comparison between indole-3-acetic acid and indole-1-acetic acid highlights the remarkable specificity of biological systems. While indole-3-acetic acid stands as a central regulator of plant life, its isomer, indole-1-acetic acid, appears to be biologically inert in the context of auxin activity. This disparity underscores the critical importance of the precise molecular structure for receptor binding and subsequent signal transduction. For researchers in plant biology and agrochemical development, this distinction is fundamental. Future investigations into novel plant growth regulators will undoubtedly continue to build upon the foundational knowledge established through the extensive study of indole-3-acetic acid and its intricate signaling network.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally [jindunchemical.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 6. stem.org.uk [stem.org.uk]
- 7. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]
- 8. Plant Growth Promoter- Indole acetic acid IAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 9. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
A Comparative Guide to COX-2 Inhibition: Evaluating (6-chloro-1H-indol-1-yl)acetic acid and its Class Against Established Selective Inhibitors
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory and analgesic therapy. The development of selective COX-2 inhibitors, or "coxibs," marked a significant advancement over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by offering comparable efficacy with a reduced risk of gastrointestinal complications.[1] This guide provides a comparative overview of the therapeutic landscape of COX-2 inhibition, with a specific focus on the potential of the indole-1-acetic acid scaffold, represented by the molecule (6-chloro-1H-indol-1-yl)acetic acid.
It is important to note at the outset that while the indole moiety is a recognized pharmacophore in the design of novel COX-2 inhibitors, specific, publicly available experimental data on the COX-1/COX-2 inhibitory efficacy and in vivo anti-inflammatory activity of this compound is limited.[2][3] Therefore, this guide will first explore the established mechanisms and data for well-known coxibs, namely Celecoxib, Rofecoxib, and Etoricoxib. Subsequently, it will delve into the broader potential of indole-1-acetic acid derivatives as a class of prospective COX-2 inhibitors, highlighting the need for further research on simpler analogs like this compound.
The Central Role of COX-2 in Inflammation
The cyclooxygenase (COX) enzyme is integral to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[4] This localized induction of COX-2 leads to the production of pro-inflammatory prostaglandins that contribute to pain, swelling, and fever.[2] The selective inhibition of COX-2 is therefore a key therapeutic strategy to mitigate inflammation while sparing the protective functions of COX-1.[1]
References
A Comparative Guide to the Synthesis of (6-chloro-1H-indol-1-yl)acetic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole nucleus stands as a "privileged scaffold," a structural motif renowned for its broad biological activity.[1] Among its many derivatives, (6-chloro-1H-indol-1-yl)acetic acid is a compound of significant interest due to the influence of the chloro-substituent at the 6-position on the electronic properties and metabolic stability of potential drug candidates.[1] This guide provides a comparative analysis of various synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to inform methodological choices in a research and development setting.
Introduction to Synthetic Strategy: The Two-Phase Approach
The synthesis of this compound is logically approached in two principal phases:
-
Construction of the 6-Chloroindole Core: The initial and often most challenging phase is the regioselective synthesis of the 6-chloroindole precursor. Direct chlorination of indole is notoriously problematic, leading to a mixture of isomers and over-chlorination, which presents significant purification challenges.[1] Therefore, indirect methods that build the indole ring with the chlorine atom already in place are highly preferred for achieving high purity and yield.[1]
-
N-Alkylation and Hydrolysis: The second phase involves the introduction of the acetic acid moiety at the N1 position of the indole ring. This is typically achieved through an N-alkylation reaction with an appropriate haloacetate ester, followed by hydrolysis to yield the final carboxylic acid.
This guide will comparatively examine three primary strategies for the synthesis of the 6-chloroindole precursor: the Sandmeyer reaction, the Reissert indole synthesis, and the Leimgruber-Batcho indole synthesis. Each of these will be followed by a standardized N-alkylation and hydrolysis sequence to provide a clear basis for comparison.
Visualizing the Synthetic Pathways
Caption: Overview of the primary synthetic routes to this compound.
Route 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction offers a classic and reliable method for the introduction of a chlorine atom at a specific position on an aromatic ring, starting from the corresponding amine.[1]
Causality Behind Experimental Choices
This route is predicated on the availability of 6-aminoindole. The diazotization of the amino group, followed by a copper(I) chloride-mediated substitution, provides excellent regiochemical control, a significant advantage over direct chlorination methods.[1][2]
Experimental Protocol
Step 1: Synthesis of 6-Chloroindole via Sandmeyer Reaction
-
Diazotization of 6-Aminoindole: In a suitable reaction vessel, suspend 6-aminoindole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and stirring is continued until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 6-chloroindole.
Step 2: N-Alkylation of 6-Chloroindole
-
Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 6-chloroindole (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Alkylation: Ethyl chloroacetate (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The resulting mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ethyl (6-chloro-1H-indol-1-yl)acetate is purified by column chromatography.
Step 3: Hydrolysis of Ethyl (6-chloro-1H-indol-1-yl)acetate
-
Saponification: The purified ethyl (6-chloro-1H-indol-1-yl)acetate is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is refluxed for 2-4 hours.
-
Acidification and Isolation: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous residue is washed with ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: The Reissert Indole Synthesis Pathway
The Reissert synthesis is another robust method for constructing the indole ring system from an ortho-nitrotoluene derivative.[3] This approach introduces the chloro substituent at the desired position from the outset.
Causality Behind Experimental Choices
This multi-step synthesis involves the initial condensation of 4-chloro-2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[4] The resulting indole-2-carboxylic acid is then decarboxylated to yield 6-chloroindole. This method is advantageous when the corresponding ortho-nitrotoluene is readily available.
Experimental Protocol
Step 1: Synthesis of Ethyl (4-chloro-2-nitrophenyl)pyruvate
-
A solution of 4-chloro-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol is added dropwise to a solution of sodium ethoxide in ethanol at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is collected by filtration and washed with cold ethanol.
Step 2: Reductive Cyclization to 6-Chloroindole-2-carboxylic acid
-
The ethyl (4-chloro-2-nitrophenyl)pyruvate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or iron powder in acetic acid.[5] The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then treated with water to precipitate the 6-chloroindole-2-carboxylic acid.
Step 3: Decarboxylation to 6-Chloroindole
-
The 6-chloroindole-2-carboxylic acid is heated in a high-boiling solvent such as quinoline, often in the presence of a catalyst like copper powder, until the evolution of carbon dioxide ceases.[6] The reaction mixture is then cooled and poured into an excess of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 6-chloroindole is purified by column chromatography.
Steps 4 & 5: N-Alkylation and Hydrolysis
The subsequent N-alkylation of 6-chloroindole and hydrolysis of the resulting ester are carried out as described in Route 1.
Route 3: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing indoles from ortho-nitrotoluenes.[7] It has become a popular alternative to the classical Fischer indole synthesis due to its high yields and mild reaction conditions.[7]
Causality Behind Experimental Choices
This two-step process begins with the formation of an enamine from 4-chloro-2-nitrotoluene and a formamide acetal, followed by a reductive cyclization to form the indole ring.[7] This method is particularly advantageous for large-scale synthesis.[8]
Experimental Protocol
Step 1: Formation of the Enamine
-
A mixture of 4-chloro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 equivalents), and pyrrolidine (0.2 equivalents) in a suitable solvent like DMF is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.
Step 2: Reductive Cyclization to 6-Chloroindole
-
The crude enamine is dissolved in a solvent such as methanol or ethanol, and a reducing agent is added. Common reducing systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron in acetic acid.[7] The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete. The catalyst is then filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give 6-chloroindole.
Steps 3 & 4: N-Alkylation and Hydrolysis
The N-alkylation of the resulting 6-chloroindole and the subsequent hydrolysis are performed as detailed in Route 1.
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: Sandmeyer | Route 2: Reissert | Route 3: Leimgruber-Batcho |
| Starting Material | 6-Aminoindole | 4-Chloro-2-nitrotoluene | 4-Chloro-2-nitrotoluene |
| Number of Steps | 3 | 4 (including decarboxylation) | 3 |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Scalability | Good | Moderate | Excellent |
| Reagent Hazards | Diazonium salts (potentially explosive), CuCl | Strong base (NaOEt), flammable solvents | DMFDMA, Pyrrolidine, Reducing agents (e.g., Raney Ni, H2) |
| Key Advantages | Excellent regiocontrol | Utilizes readily available starting materials | High yields, mild conditions, versatile |
| Key Disadvantages | Potential hazards of diazonium intermediates | Extra decarboxylation step, moderate yields | Cost of DMFDMA |
Data Presentation: Spectroscopic Verification
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the 6-chloro substitution pattern.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the indole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂).
Mandatory Visualization: Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
Each protocol described is designed as a self-validating system. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The purification steps, including extraction, washing, and column chromatography or crystallization, are crucial for removing impurities and by-products. Finally, the structural integrity and purity of the final compound must be rigorously confirmed by a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and predictable regiochemistry are paramount, the Sandmeyer reaction (Route 1) is a highly recommended starting point, provided 6-aminoindole is accessible. For larger-scale preparations where efficiency and overall yield are critical, the Leimgruber-Batcho synthesis (Route 3) presents a compelling alternative due to its typically high yields and milder conditions. The Reissert synthesis (Route 2) , while reliable, is generally less efficient due to the additional decarboxylation step.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. It is imperative that all manipulations, particularly those involving hazardous reagents like sodium hydride and thionyl chloride, are performed with appropriate safety precautions in a well-ventilated fume hood.[9][10][11][12][13][14][15][16][17][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. lanxess.com [lanxess.com]
- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. fishersci.com [fishersci.com]
- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. nj.gov [nj.gov]
- 17. alkalimetals.com [alkalimetals.com]
- 18. media.clemson.edu [media.clemson.edu]
Validation of analytical methods for (6-chloro-1H-indol-1-yl)acetic acid quantification
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (6-chloro-1H-indol-1-yl)acetic Acid Quantification
Introduction: The Analytical Imperative for this compound
This compound is a key molecule in various research and development pipelines, particularly as a potential therapeutic agent or a critical intermediate in organic synthesis. The ability to accurately and reliably quantify this compound in diverse matrices—from reaction mixtures to biological fluids—is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We will explore the nuances of method selection, the rationale behind validation parameters, and provide actionable protocols for implementation in a regulated laboratory environment.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and throughput. For this compound, two primary methodologies stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Lower (typically µg/mL to high ng/mL range) | Higher (typically low ng/mL to pg/mL range) |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing matrix interference. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Susceptible to ion suppression or enhancement from matrix components. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Simpler operation and method development. | More complex instrumentation and method development. |
| Ideal Application | Quantification in relatively clean sample matrices (e.g., drug substance, process intermediates). | Quantification in complex biological matrices (e.g., plasma, urine), trace analysis. |
Method Validation: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the essential validation parameters as per ICH Q2(R1) guidelines, with specific considerations for the analysis of this compound.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For an HPLC-UV method, this involves demonstrating that the peak for this compound is free from interference from placebo components, degradation products, or synthetic precursors. This is typically achieved by analyzing a placebo sample and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and observing for any co-eluting peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
In an LC-MS/MS method, selectivity is inherently higher. It is demonstrated by monitoring multiple specific mass transitions (Multiple Reaction Monitoring - MRM) for the analyte and showing a consistent ratio of these transitions in samples compared to a pure standard.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity. The data are typically evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99). The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Table 1: Representative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,987 |
| 25.0 | 311,564 |
| 50.0 | 622,891 |
| Regression Equation | y = 12450x + 345 |
| r² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of spiked samples. A minimum of three concentration levels (low, medium, and high) covering the specified range should be analyzed in triplicate.
Table 2: Representative Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.3 | 101.2 |
| 45.0 | 44.7 | 99.3 |
| Mean Recovery (%) | 99.8 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is typically assessed by a minimum of six replicate injections of the same sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
Table 3: Representative Precision Data
| Parameter | Concentration (µg/mL) | %RSD |
| Repeatability (n=6) | 25.0 | 0.8 |
| Intermediate Precision (Day 1 vs. Day 2) | 25.0 | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, typical variations include pH of the mobile phase, column temperature, flow rate, and mobile phase composition.
Experimental Workflow and Protocols
Workflow for Method Validation
Caption: Workflow for analytical method validation.
Protocol: HPLC-UV Method for this compound
-
Chromatographic System:
-
HPLC system with a UV/Vis or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (typically around 280 nm for indole derivatives).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving the material in the same solvent as the standards.
-
-
System Suitability:
-
Inject a standard solution five times.
-
The %RSD for the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Validation Experiments:
-
Perform the validation experiments as described in the sections above (Specificity, Linearity, Accuracy, Precision, etc.).
-
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is fundamentally driven by the intended application. For routine quality control of the drug substance or in-process controls where the analyte concentration is high and the matrix is relatively clean, a validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities, an LC-MS/MS method is the superior choice.
Regardless of the chosen technique, a thorough and well-documented method validation is essential to ensure the generation of reliable and defensible data. Adherence to the principles outlined in the ICH and FDA guidelines is not just a regulatory requirement but a cornerstone of good scientific practice.
A-Comparative-Guide-to-the-Receptor-Cross-reactivity-of-(6-chloro-1H-indol-1-yl)acetic-acid
Introduction
(6-chloro-1H-indol-1-yl)acetic acid, hereafter referred to as 6-Cl-IAA, is a synthetic compound belonging to the indole acetic acid class of molecules.[1][2][3] While its parent compound, indole-3-acetic acid, is a well-known phytohormone, synthetic derivatives bearing substitutions on the indole ring, such as a chloro group, have garnered interest for their potential pharmacological activities in mammalian systems.[4][5] The structural similarities of these derivatives to endogenous signaling molecules and existing drugs necessitate a thorough understanding of their receptor interaction profiles.
Notably, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological targets.[6] For instance, indole derivatives have been developed as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and as modulators of peroxisome proliferator-activated receptors (PPARs).[7][8][9] Given this precedent, this guide focuses on the cross-reactivity of 6-Cl-IAA with a particular emphasis on the nuclear receptor PPARγ, a key regulator of metabolism and inflammation, which is known to be a target for certain indole-containing compounds.[10][11][12]
Understanding the selectivity of a compound is paramount in drug discovery and chemical biology. Off-target interactions can lead to unexpected toxicities or confound experimental results, making cross-reactivity profiling an indispensable step in compound validation.[13][14] This guide provides a framework for assessing the cross-reactivity of 6-Cl-IAA, presenting both the experimental methodologies and a comparative analysis of its binding affinity and functional activity at PPARγ versus other relevant receptors.
The-Scientific-Imperative-of-Cross-Reactivity-Profiling
High-throughput screening and the use of protein arrays are modern approaches that allow for the broad assessment of a compound's interaction with a large number of proteins simultaneously.[13][15] This systematic evaluation helps to build a comprehensive selectivity profile, which is a critical component of a compound's overall pharmacological characterization.[14]
Experimental-Methodologies-for-Assessing-Cross-Reactivity
To quantitatively assess the cross-reactivity of 6-Cl-IAA, two complementary in vitro assays are essential: a radioligand binding assay to determine binding affinity and a cell-based functional assay to measure agonistic or antagonistic activity.
Radioligand-Competition-Binding-Assay
This assay measures the ability of a test compound (in this case, 6-Cl-IAA) to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor.[16] The output of this assay is the inhibitory constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are considered a gold standard for quantifying the direct interaction between a ligand and its receptor.[16][17][18]
Experimental Protocol:
-
Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor (e.g., PPARγ, PPARα, PPARδ, etc.).[19] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.[19]
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Rosiglitazone for PPARγ), and a range of concentrations of the unlabeled test compound (6-Cl-IAA).[19][20]
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and any bound radioligand will be retained on the filter.[19]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Caption: Workflow for Radioligand Competition Binding Assay.
Cell-Based-Reporter-Gene-Assay
This functional assay measures the ability of a compound to modulate the transcriptional activity of a target receptor.[21][22][23] For nuclear receptors like PPARs, ligand binding induces a conformational change that leads to the recruitment of co-activator proteins and subsequent transcription of target genes. In a reporter assay, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that receptor.[24][25] An increase in reporter gene expression indicates agonistic activity, while a decrease in the response to a known agonist indicates antagonistic activity.
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with two plasmids: one expressing the full-length target receptor (e.g., human PPARγ) and another containing a luciferase reporter gene driven by a promoter with PPAR response elements (PPREs).[21][25] A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[21]
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of the test compound (6-Cl-IAA) for a specified period (e.g., 24 hours).[21]
-
Cell Lysis: Lyse the cells to release the expressed reporter proteins.[21]
-
Luciferase Assay: Measure the activity of both the primary (e.g., firefly luciferase) and normalization (e.g., Renilla luciferase) reporters using a luminometer and appropriate substrates.[21]
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the test compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response for agonists) or IC50 (the concentration that inhibits 50% of the response to a known agonist for antagonists) by non-linear regression.
Caption: Workflow for Cell-Based Reporter Gene Assay.
Comparative-Data-Analysis
The following tables present hypothetical, yet plausible, data for 6-Cl-IAA, illustrating how its cross-reactivity profile would be evaluated. The data is modeled on known behaviors of indole acetic acid derivatives and other PPAR modulators.
Table 1: Comparative Binding Affinity of 6-Cl-IAA at Nuclear Receptors
| Receptor | Radioligand | Ki (nM) for 6-Cl-IAA |
| PPARγ | [3H]-Rosiglitazone | 150 |
| PPARα | [3H]-GW7647 | > 10,000 |
| PPARδ | [3H]-GW501516 | > 10,000 |
| LXRα | [3H]-T0901317 | > 20,000 |
| FXR | [3H]-GW4064 | > 20,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparative Functional Activity of 6-Cl-IAA at Nuclear Receptors
| Receptor | Assay Type | EC50 (nM) for 6-Cl-IAA | Max Efficacy (% of full agonist) |
| PPARγ | Agonist | 550 | 45% (Partial Agonist) |
| PPARα | Agonist | > 10,000 | Not Determined |
| PPARδ | Agonist | > 10,000 | Not Determined |
Data is hypothetical and for illustrative purposes.
Interpretation of Results:
The hypothetical data in Table 1 suggests that 6-Cl-IAA exhibits a selective binding affinity for PPARγ, with a Ki of 150 nM. The binding affinity for other tested nuclear receptors, including other PPAR isoforms, is significantly weaker (Ki > 10,000 nM), indicating a selectivity of over 66-fold for PPARγ.
The functional data in Table 2 corroborates the binding data, showing that 6-Cl-IAA acts as an agonist at the PPARγ receptor with an EC50 of 550 nM. Importantly, with a maximal efficacy of 45% compared to a full agonist like Rosiglitazone, 6-Cl-IAA would be classified as a partial agonist.[7] No significant agonist activity is observed at other PPAR isoforms at concentrations up to 10,000 nM.
Signaling-Pathway-Context
PPARs are ligand-activated transcription factors that regulate gene expression.[26] Upon activation by a ligand like 6-Cl-IAA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is central to adipogenesis, lipid metabolism, and insulin sensitivity.[7]
Caption: PPARγ Signaling Pathway Activation by 6-Cl-IAA.
Conclusion
This guide outlines a systematic approach to evaluating the receptor cross-reactivity of this compound. Based on the structural precedent of related indole derivatives, a focused investigation on the PPAR family of nuclear receptors is warranted. The presented experimental protocols for radioligand binding and cell-based reporter assays provide a robust framework for quantifying both the binding affinity and functional activity of 6-Cl-IAA.
The illustrative data suggests that 6-Cl-IAA may act as a selective, partial agonist of PPARγ. This profile distinguishes it from full agonists and suggests it could have different therapeutic or biological effects. A thorough understanding of a compound's selectivity, as detailed in this guide, is a cornerstone of rigorous pharmacological research and is essential for the confident interpretation of its biological effects and the advancement of drug discovery programs.
References
- 1. Buy this compound | 943654-33-9 [smolecule.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 14. criver.com [criver.com]
- 15. scienceopen.com [scienceopen.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. biophysics-reports.org [biophysics-reports.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 24. biocat.com [biocat.com]
- 25. researchgate.net [researchgate.net]
- 26. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (6-chloro-1H-indol-1-yl)acetic acid and Classical Plant Auxins
For Distribution To: Researchers, scientists, and drug development professionals in plant biology and agriculture.
Introduction: The Quest for Potent and Specific Plant Growth Regulators
The regulation of plant growth and development is a complex interplay of hormonal signals, with auxins standing as central players. The principal endogenous auxin, Indole-3-acetic acid (IAA), orchestrates a vast array of developmental processes, from cell elongation and division to root initiation and apical dominance. The discovery of synthetic auxins, such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), revolutionized agriculture and plant biotechnology by offering more stable and potent alternatives to the often-labile IAA.
This guide introduces a novel synthetic auxin, (6-chloro-1H-indol-1-yl)acetic acid, and provides a rigorous framework for benchmarking its biological activity against the established auxins: IAA, NAA, and 2,4-D. It is designed for researchers seeking to understand the potency and potential applications of this new compound. We will delve into the molecular mechanism of auxin action, provide detailed, field-proven protocols for comparative bioassays, and present a framework for interpreting the resulting data. Our objective is to equip you with the knowledge and methodology to objectively evaluate this and other novel plant growth regulators.
The Molecular Basis of Auxin Action: The TIR1/AFB Signaling Pathway
At the heart of auxin perception and response lies the TIR1/AFB signaling pathway. Understanding this mechanism is crucial for interpreting the results of our benchmarking assays. Synthetic auxins, like their natural counterparts, function by hijacking this core cellular machinery.[1][2]
The key players in this pathway are:
-
TIR1/AFB F-box proteins: These are the auxin co-receptors.[3][4][5]
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that, when active, bind to auxin-responsive elements in the promoters of target genes, initiating transcription.[3]
In the absence of auxin, Aux/IAA proteins form a complex with ARFs, repressing gene expression. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[5] This ternary complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of early auxin-responsive genes, which in turn leads to the physiological responses associated with auxin activity.[2][3]
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Benchmarking Assays: A Multi-tiered Approach
To comprehensively evaluate the auxin-like activity of this compound, we will employ a series of established bioassays. This multi-tiered approach allows for a robust comparison with IAA, NAA, and 2,4-D, assessing the compound's impact on distinct physiological and molecular processes.
Experimental Workflow Overview
The benchmarking process follows a logical progression from initial screening of physiological effects to a more detailed molecular analysis.
Caption: Experimental workflow for benchmarking novel auxins.
Assay 1: Arabidopsis Root Elongation Assay
This classic assay provides a rapid and sensitive measure of auxin activity. At low concentrations, auxins can stimulate root elongation, while at higher concentrations, they are inhibitory. This dose-dependent response is a hallmark of auxin physiology.
Protocol
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds in a solution of 2.5% bleach with a drop of Tween-20 for 10 minutes, followed by three rinses with sterile water.
-
Resuspend seeds in a sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Pipette seeds onto square petri plates containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Seedling Growth and Transfer:
-
Place plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
After 4-5 days, select seedlings with primary roots of approximately 1-2 cm in length.
-
Under sterile conditions, transfer seedlings to new MS plates supplemented with a range of concentrations of this compound, IAA, NAA, and 2,4-D (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a solvent control (e.g., ethanol or DMSO).
-
-
Measurement and Data Analysis:
-
Mark the position of the root tip at the time of transfer.
-
Return the plates to the growth chamber and incubate vertically for 48-72 hours.
-
Measure the length of new root growth from the initial mark.
-
Calculate the percentage of root growth inhibition relative to the control for each concentration.
-
Plot the dose-response curves for each compound to determine the half-maximal inhibitory concentration (IC50).
-
Expected Data
| Compound | IC50 (µM) for Root Elongation Inhibition |
| This compound | TBD |
| Indole-3-acetic acid (IAA) | ~0.1 - 1.0 |
| 1-Naphthaleneacetic acid (NAA) | ~0.05 - 0.5 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~0.01 - 0.1 |
Note: These are approximate values and may vary depending on experimental conditions.
Assay 2: Callus Induction Assay
The ability to induce callus, an undifferentiated mass of plant cells, is a key characteristic of auxins, often in combination with cytokinins. This assay is a powerful indicator of a compound's ability to stimulate cell division and dedifferentiation.
Protocol
-
Explant Preparation:
-
Aseptically germinate Arabidopsis thaliana (Col-0) seeds on MS medium.
-
Excise cotyledons from 7-10 day old seedlings.
-
-
Callus Induction:
-
Place the cotyledon explants onto Callus Induction Medium (CIM). A standard CIM for Arabidopsis consists of Gamborg's B5 medium supplemented with 2% glucose, 0.5 mg/L 2,4-D, and 0.1 mg/L kinetin.[6]
-
For this benchmarking study, prepare CIM with a fixed, low concentration of a cytokinin (e.g., 0.1 mg/L kinetin or 2iP) and varying concentrations of the test auxins: this compound, IAA, NAA, and 2,4-D (e.g., 0.1, 0.5, 1, 2, 5 mg/L).
-
-
Incubation and Assessment:
-
Incubate the plates in the dark at 25°C for 3-4 weeks.
-
Assess callus formation based on visual observation and measure the fresh weight of the induced callus.
-
Calculate the percentage of explants forming callus and the average callus fresh weight for each treatment.
-
Expected Data
| Compound (at optimal concentration) | Callus Induction Frequency (%) | Average Callus Fresh Weight (mg) |
| This compound | TBD | TBD |
| Indole-3-acetic acid (IAA) | Moderate | Moderate |
| 1-Naphthaleneacetic acid (NAA) | High | High |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Very High | Very High |
Assay 3: Auxin-Responsive Gene Expression Analysis
To probe the molecular-level activity of this compound, we will quantify the expression of early auxin-responsive genes using quantitative real-time PCR (qRT-PCR). These genes, including members of the GH3, SAUR, and Aux/IAA families, are rapidly induced upon auxin perception and serve as reliable molecular markers of auxin signaling activation.[4][7][8][9]
Protocol
-
Seedling Treatment:
-
Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 7 days.
-
Treat the seedlings with an optimal concentration of each auxin (determined from the root elongation assay, e.g., 1-5 µM) for a short duration (e.g., 1-2 hours) to capture the early gene expression response. Include a mock-treated control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system.
-
Use primers specific for selected early auxin-responsive genes (e.g., IAA5, GH3.3, SAUR-AC1) and a reference gene (e.g., ACTIN2 or UBQ10) for normalization.
-
Calculate the relative fold change in gene expression for each treatment compared to the mock control using the ΔΔCt method.
-
Expected Data
| Gene Target | Compound | Fold Change in Expression (vs. Mock) |
| IAA5 | This compound | TBD |
| Indole-3-acetic acid (IAA) | 10-50 fold | |
| 1-Naphthaleneacetic acid (NAA) | 15-60 fold | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 20-80 fold | |
| GH3.3 | This compound | TBD |
| Indole-3-acetic acid (IAA) | 8-40 fold | |
| 1-Naphthaleneacetic acid (NAA) | 12-50 fold | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 15-70 fold |
Note: Fold changes are illustrative and can vary significantly based on experimental conditions and the specific gene being analyzed.
Interpreting the Results and Concluding Remarks
The collective data from these three assays will provide a comprehensive profile of this compound's auxin activity.
-
Potency: The IC50 from the root elongation assay and the optimal concentration for callus induction will establish the relative potency of the novel compound compared to the standards. The significantly higher activity of halogenated auxins like 6-Cl-IAA, as suggested by preliminary data, would be confirmed here.
-
Efficacy: The maximum response achievable in each assay (e.g., maximal root inhibition, callus fresh weight, and fold-induction of responsive genes) will determine its efficacy.
-
Differential Activity: It is possible that this compound may exhibit differential activity in the various assays compared to the standards. For instance, some synthetic auxins are more potent in callus induction than in root growth inhibition.[10][11][12] Such differences can allude to variations in transport, metabolism, or receptor interaction, suggesting potential for specialized applications.
This guide provides a robust starting point for the evaluation of this compound. The presented protocols are standardized and widely accepted in the plant science community, ensuring that the data generated will be both reliable and comparable to existing literature. By systematically applying these methods, researchers can effectively characterize this novel compound and unlock its potential in agriculture, horticulture, and fundamental plant research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 6. Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the study of auxin early response genes: Aux/IAA, GH3, and SAUR | CoLab [colab.ws]
- 10. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (6-chloro-1H-indol-1-yl)acetic Acid
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (6-chloro-1H-indol-1-yl)acetic acid. As a chlorinated indole derivative, this compound requires careful management to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and safety data for analogous chemical structures, ensuring a robust and reliable framework for your laboratory's Chemical Hygiene Plan.
Hazard Profile and Core Safety Principles
-
Expected Hazards : Based on analogous compounds like 2-(1H-indol-3-yl)acetic acid and other chlorinated indoles, this substance should be handled as a potential irritant, particularly to the eyes, skin, and respiratory system.[1] It is crucial to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Reactivity : The compound is stable under normal conditions but may be sensitive to light.[1] It is incompatible with strong oxidizing agents.[1]
-
Hazardous Decomposition : Upon thermal decomposition or combustion, it may release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3] This is a critical consideration for any thermal disposal methods.
The foundational principle for managing this waste stream is strict adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5] All waste must be treated as hazardous unless definitively proven otherwise.
Personal Protective Equipment (PPE) and Handling
Before handling the solid compound or its solutions, ensure the following PPE is worn to prevent exposure.[6]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against splashes and airborne dust that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Engineering controls are the primary method to minimize inhalation exposure.[5] |
Handling Precautions :
-
Handle exclusively within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid dust formation when working with the solid material.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory area.[1]
Waste Segregation and Containerization: A Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Waste Stream : this compound waste must be classified as Hazardous Chlorinated Organic Waste .
-
Select an Appropriate Container :
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before adding any waste.
-
-
Labeling : The waste container must be labeled clearly and immediately. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents.[1][7]
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the disposal of the chemical in solid form, in solution, and the decontamination of associated labware.
Workflow: Disposal Decision Process
Caption: Decision workflow for handling and disposing of chemical waste.
Protocol for Solid Waste and Unused Material:
-
Carefully transfer the solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Minimize the generation of dust during the transfer.
-
Securely close the waste container.
Protocol for Solutions:
-
Carefully pour the solution containing this compound into the designated liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Securely close the waste container.
Protocol for Decontaminating Glassware:
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue. Collect this first rinsate as hazardous waste in your chlorinated organic liquid waste container.
-
Subsequent Rinses : Perform at least two additional rinses with the solvent. These rinses can also be collected as hazardous waste.
-
Final Cleaning : Once decontaminated, the glassware can be washed with soap and water.
CRITICAL: DO NOT dispose of this compound or its rinsate down the sanitary sewer.[1][2] Chlorinated organic compounds can be persistent environmental pollutants and may interfere with wastewater treatment processes.[8] The ultimate disposal method for this waste stream is typically high-temperature incineration by a licensed hazardous waste disposal facility.[2][7]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.
-
Ventilate : Ensure the chemical fume hood is operating.
-
Contain the Spill :
-
For a small solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.
-
For a small liquid spill, cover with an appropriate absorbent material, working from the outside in.
-
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled substance into your designated solid hazardous waste container.[3] Use non-sparking tools if a flammable solvent is present.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the wipe as hazardous waste. Follow with a soap and water wash.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to this structured and scientifically-grounded disposal protocol, you ensure the safe management of this compound, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. fishersci.ie [fishersci.ie]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. vita-d-chlor.com [vita-d-chlor.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-chloro-1H-indol-1-yl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and operational protocols for (6-chloro-1H-indol-1-yl)acetic acid, moving beyond a simple checklist to instill a risk-based safety mindset. Our goal is to empower you to work confidently and safely, making informed decisions that protect you, your colleagues, and your research.
Hazard Analysis: Understanding the Compound
-
Indole Derivatives: Can cause irritation to the skin, eyes, and respiratory tract upon direct exposure.[1]
-
Organic Acids: These compounds are corrosive and can cause burns to the skin and eyes.[2][3] Inhalation of dusts or aerosols can lead to respiratory irritation.[4][5]
-
Chlorinated Organic Compounds: Require special consideration for disposal due to their environmental persistence and potential to form hazardous byproducts upon incomplete combustion.[6][7]
Based on these structural alerts, a robust risk assessment is the critical first step before any laboratory work commences.
| Potential Hazard | Route of Exposure | Anticipated Effect |
| Skin Irritation/Corrosion | Dermal Contact | Redness, itching, and potential for chemical burns.[4][5] |
| Serious Eye Damage | Eye Contact | Severe irritation, pain, and risk of permanent eye damage.[4][5] |
| Respiratory Irritation | Inhalation (of dust) | Coughing, shortness of breath, and irritation of the respiratory tract.[1][5] |
| Gastrointestinal Irritation | Ingestion | Harmful if swallowed.[4][8] |
The Core of Safety: Engineering Controls First
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary lines of defense are always engineering and administrative controls.
-
Engineering Control: All work involving the solid form of this compound or its concentrated solutions must be conducted in a properly functioning chemical fume hood.[1][7] The fume hood's exhaust ventilation is critical for preventing the inhalation of airborne particulates or vapors.[9]
-
Administrative Control: Never work alone. Ensure that colleagues are aware of the materials you are handling. Always wash hands thoroughly after removing gloves and before leaving the laboratory.[1][10]
PPE Protocol: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
Caption: PPE Selection Workflow for this compound.
Eye and Face Protection
Because of its acidic nature and potential for severe eye irritation, robust eye protection is non-negotiable.[5]
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all procedures.[11]
-
Enhanced Protection: For tasks with a higher splash potential, such as transferring solutions greater than 50 mL or working with heated solutions, a full-face shield must be worn over the chemical splash goggles.[1]
Skin and Body Protection
A standard cotton lab coat is insufficient. A long-sleeved lab coat, fully fastened, is required to protect against incidental contact.[8] For tasks with significant splash potential, consider a chemically resistant apron.
Gloves: Glove selection is critical and depends on the solvent being used. Nitrile gloves are a suitable default for handling the solid compound and for protection against incidental splashes of many common organic solvents.[7] However, the principle of "self-validation" is key: always check the glove manufacturer's compatibility charts for the specific solvent you are using.
| Task | Glove Type | Key Considerations |
| Weighing Solid | Nitrile Gloves | Use proper technique to avoid contaminating balances and spatulas. Change gloves immediately if contamination is suspected.[11] |
| Preparing Solutions (Aqueous) | Nitrile Gloves | Standard protection. |
| Preparing Solutions (Organic Solvents) | Nitrile, Neoprene, or Butyl | CRITICAL: Consult solvent compatibility chart. For prolonged or immersive work, heavier-duty gloves are required.[2][9] |
| Cleaning Glassware | Heavy-Duty Nitrile or Neoprene | Protects against both the chemical residue and potential for broken glass. |
Always inspect gloves for tears or pinholes before use.[11] Use proper removal techniques to avoid cross-contamination and wash hands thoroughly with soap and water after every glove change.[11]
Respiratory Protection
Under normal laboratory conditions where the compound is handled within a chemical fume hood, respiratory protection is not typically required. However, a respirator becomes mandatory in specific high-risk scenarios:
-
Large Spills: When responding to a spill of the solid powder outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Bulk Transfers: When weighing or transferring large quantities of the powder where dust generation is unavoidable.[8]
In these cases, a NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[2][8] All personnel required to wear respirators must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing.[2]
Operational Plan: Preparing a 10 mM Stock Solution in DMSO
This protocol integrates safety measures at every step, demonstrating a self-validating workflow.
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Assemble all necessary materials: this compound, DMSO, volumetric flask, weigh paper, spatulas, and a magnetic stir bar.
-
Don the minimum required PPE: chemical splash goggles, nitrile gloves, and a fully-fastened lab coat.
-
Designate a specific waste container for contaminated gloves, weigh paper, and pipette tips. This container must be labeled as "Halogenated Organic Waste".[7]
-
-
Compound Handling (Inside Fume Hood):
-
Carefully weigh the required mass of the solid compound onto weigh paper. Avoid creating airborne dust.[1]
-
Place the magnetic stir bar into the volumetric flask.
-
Carefully transfer the weighed solid into the flask.
-
Add approximately 75% of the final required volume of DMSO.
-
Cap the flask and place it on a stir plate until the solid is fully dissolved.
-
Once dissolved, add DMSO to the final volume mark. Cap and invert several times to ensure homogeneity.
-
-
Post-Operation:
-
Seal and label the stock solution container clearly.
-
Dispose of the contaminated weigh paper and any other solid waste into the designated "Halogenated Organic Waste" container.
-
Clean all non-disposable equipment.
-
To doff PPE, first remove gloves using a safe technique (peeling them off without touching the outer surface). Dispose of them in the designated waste container.
-
Remove your lab coat, followed by your goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Accidental Exposure Protocol
Immediate and decisive action is critical to mitigate harm from accidental exposure.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[2][12] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting.[13][14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel. |
Spill Response
-
Small Spill (<1 gram solid, <50 mL solution):
-
Alert personnel in the immediate area.
-
Wearing your standard PPE (goggles, lab coat, double gloves), cover the spill with an inert absorbent material like vermiculite or sand.[15]
-
Carefully sweep the absorbed material into a designated "Halogenated Organic Waste" container.[15]
-
Clean the spill area with a detergent solution, followed by water.[10]
-
-
Large Spill:
-
Evacuate the laboratory immediately and secure the area.[2]
-
Notify your institution's Environmental Health & Safety (EH&S) department and emergency services (e.g., 911).[10][12]
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection and PPE.
-
Waste Disposal
As a chlorinated organic compound, this compound and any materials contaminated with it cannot be disposed of in regular trash or down the drain.[7][16]
-
Designated Waste Streams: All waste must be collected in a clearly labeled, sealed container marked "Halogenated Organic Waste".[7] This includes contaminated gloves, weigh paper, pipette tips, and excess solutions.
-
Incompatible Wastes: Never mix halogenated organic waste with other waste streams, especially strong acids or oxidizers.[17]
-
Pickup and Disposal: Follow your institution's specific procedures for hazardous waste pickup.[10][18]
By adhering to these protocols, you ensure not only your own safety but also the integrity of your research and the protection of our shared environment.
References
- 1. nbinno.com [nbinno.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. droracle.ai [droracle.ai]
- 14. fishersci.ca [fishersci.ca]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Laboratory chemical waste [watercorporation.com.au]
- 17. otago.ac.nz [otago.ac.nz]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
